molecular formula C7H14ClN3O2 B1525261 4-(2-aminopropanoyl)piperazin-2-one hydrochloride CAS No. 1236262-73-9

4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Cat. No.: B1525261
CAS No.: 1236262-73-9
M. Wt: 207.66 g/mol
InChI Key: IEUQQEYLTKWGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminopropanoyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClN3O2 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-aminopropanoyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-5(8)7(12)10-3-2-9-6(11)4-10;/h5H,2-4,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQQEYLTKWGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS Number: 1236262-73-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a chiral synthetic compound featuring a piperazin-2-one scaffold acylated with an aminopropanoyl group. While specific research on this molecule is not extensively available in the public domain, this document synthesizes information on its core chemical identity, proposes a plausible synthetic pathway, outlines robust analytical methodologies for its characterization, and discusses its potential pharmacological significance based on the established bioactivities of related piperazinone derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Chemical Identity and Physicochemical Properties

The compound of interest is identified by the Chemical Abstracts Service (CAS) number 1236262-73-9 . Its chemical structure consists of a piperazin-2-one ring N-acylated at the 4-position with a 2-aminopropanoyl moiety, and it is supplied as a hydrochloride salt.

Identifier Value Source
CAS Number 1236262-73-9[King-Pharm, 2026], [AA Blocks, n.d.]
IUPAC Name This compoundN/A
Molecular Formula C₇H₁₄ClN₃O₂[AA Blocks, n.d.]
Molecular Weight 207.66 g/mol [AA Blocks, n.d.]

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not published, a logical and efficient synthetic route can be proposed based on established methodologies for the N-acylation of piperazin-2-ones and standard peptide coupling techniques. The chirality of the 2-aminopropanoyl group necessitates a stereocontrolled approach.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection of the target molecule suggests piperazin-2-one and a protected L-alanine (or D-alanine, depending on the desired stereoisomer) as the key starting materials.

G Target 4-(2-aminopropanoyl)piperazin-2-one (Target Molecule) Intermediate1 Protected 4-(2-aminopropanoyl)piperazin-2-one Target->Intermediate1 Deprotection Start1 Piperazin-2-one Intermediate1->Start1 Amide Coupling Start2 N-Protected Alanine Intermediate1->Start2 Amide Coupling

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a two-step process involving the coupling of N-Boc-L-alanine with piperazin-2-one, followed by deprotection to yield the final hydrochloride salt.

Step 1: N-Acylation of Piperazin-2-one with N-Boc-L-alanine

This step involves the formation of an amide bond between the secondary amine of the piperazin-2-one ring and the carboxylic acid of N-protected alanine. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

  • Reactants:

    • Piperazin-2-one

    • N-Boc-L-alanine

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Procedure:

    • Dissolve N-Boc-L-alanine and the coupling agent (e.g., HATU) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base (DIPEA) to the mixture and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of piperazin-2-one in the same solvent to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to remove the coupling byproducts and excess reagents.

    • Purify the resulting N-Boc protected intermediate by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group and Salt Formation

The final step involves the removal of the Boc protecting group to free the primary amine of the alaninyl moiety and subsequent formation of the hydrochloride salt.

  • Reactants:

    • N-Boc-4-(2-aminopropanoyl)piperazin-2-one (from Step 1)

    • Anhydrous solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Add the anhydrous HCl solution dropwise to the stirred solution at 0 °C.

    • Stir the reaction mixture at room temperature for a few hours. The deprotection is typically rapid.

    • The hydrochloride salt of the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any residual impurities and then dried under vacuum to yield the final product, this compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation Start1 Piperazin-2-one Intermediate N-Boc-4-(L-alaninyl)piperazin-2-one Start1->Intermediate Start2 N-Boc-L-alanine Start2->Intermediate Reagents1 HATU, DIPEA, DMF Reagents1->Intermediate Product 4-(L-alaninyl)piperazin-2-one Hydrochloride Intermediate->Product Reagents2 4M HCl in Dioxane Reagents2->Product

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should provide characteristic signals for the protons of the piperazin-2-one ring, the alaninyl side chain (including the chiral center proton), and the methyl group. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (amide and lactam).

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), such as ESI-TOF, should be used to confirm the exact mass of the molecular ion, which will validate the elemental composition. The observed mass should correspond to the protonated free base ([M+H]⁺).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid) can be developed to assess the purity of the compound. Detection can be achieved using a UV detector (at a wavelength where the amide bonds absorb) or an evaporative light scattering detector (ELSD).

  • Chiral HPLC:

    • To confirm the enantiomeric purity of the final product, a chiral HPLC method will be necessary. This involves using a chiral stationary phase that can separate the L- and D-enantiomers.

Analytical Technique Purpose Expected Key Observations
¹H NMR Structural elucidation and confirmationCharacteristic signals for piperazinone and alaninyl protons.
¹³C NMR Confirmation of carbon skeletonSignals for two distinct carbonyl carbons.
HRMS Confirmation of molecular formulaAccurate mass measurement of the molecular ion.
RP-HPLC Purity assessmentA single major peak indicating high purity.
Chiral HPLC Determination of enantiomeric excessA single peak for the desired enantiomer.

Potential Pharmacological Relevance and Applications

The piperazin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure allows for the precise positioning of substituents to interact with biological targets.

The Piperazin-2-one Core

The piperazin-2-one moiety can be viewed as a constrained dipeptide mimic, which can enforce a specific conformation upon the molecule. This conformational rigidity can lead to higher binding affinity and selectivity for target proteins.

The Aminopropanoyl Moiety

The introduction of the 2-aminopropanoyl (alaninyl) group adds several key features:

  • Chirality: The stereochemistry at the alpha-carbon of the alanine residue can be critical for specific interactions with chiral biological targets like enzymes and receptors.

  • Hydrogen Bonding: The primary amine and the amide linkages provide additional hydrogen bond donor and acceptor sites, which can enhance binding to target proteins.

  • Vector for Further Derivatization: The primary amine serves as a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Given the diverse biological activities of piperazinone-containing molecules, this compound could be a valuable starting point for drug discovery programs in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine or piperazinone rings.[2]

  • Neuroscience: Piperazine derivatives have been extensively explored for their activity on central nervous system (CNS) targets.[3]

  • Infectious Diseases: The piperazine scaffold is found in various antibacterial and antiviral compounds.

The concept of bioisosteric replacement is also relevant. The piperazin-2-one core can be considered a bioisostere of other cyclic diamine structures, and modifications to this core can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5]

G cluster_0 Molecular Scaffolds cluster_1 Potential Biological Implications cluster_2 Potential Therapeutic Areas Scaffold Piperazin-2-one Core (Privileged Structure) Conformation Conformational Rigidity Scaffold->Conformation Moiety Aminopropanoyl Moiety Chirality Stereospecific Interactions Moiety->Chirality H_Bonding Enhanced Target Binding Moiety->H_Bonding SAR Vector for SAR Studies Moiety->SAR Oncology Oncology Conformation->Oncology Neuroscience Neuroscience Chirality->Neuroscience Infectious_Disease Infectious Diseases H_Bonding->Infectious_Disease

Caption: Conceptual framework of pharmacological potential.

Conclusion

This compound (CAS: 1236262-73-9) represents an intriguing, yet underexplored, chemical entity. While specific experimental data is scarce, its structural features, combining a privileged piperazin-2-one scaffold with a chiral amino acid moiety, suggest significant potential for applications in drug discovery and medicinal chemistry. This guide provides a solid theoretical framework for its synthesis, characterization, and potential biological evaluation, serving as a valuable resource for researchers embarking on the study of this and related compounds. Further experimental work is necessary to validate the proposed methodologies and to fully elucidate the pharmacological profile of this promising molecule.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55(05), 769-778.
  • Manfredi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438.
  • Gueret, R., et al. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 85(5), 3476-3486.
  • D'hooghe, M., et al. (2009). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 7(2), 325-334.
  • Kałkowska, A., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 99, 215-226.
  • Lecinska, P., et al. (2010). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums.
  • Kowalski, D., et al. (2019). Pyrrolidine bis-piperazine library screening against PC2. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2119.
  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • Fantacuzzi, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3163.
  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Lv, M., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Retrieved from [Link]

  • Yousaf, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4788.
  • Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2531.

Sources

"synthesis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. Piperazin-2-one is a privileged heterocyclic scaffold frequently utilized in drug discovery due to its peptidomimetic properties and ability to serve as a constrained structural motif.[1][2] This document details a robust, three-stage synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors, followed by the synthesis of a protected intermediate, and culminating in the deprotection and salt formation of the target compound. The protocols herein are designed for reproducibility and scalability, incorporating in-process controls and explaining the chemical rationale behind each procedural step. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research.

Strategic Overview: Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. The target molecule, this compound, is dissected into its primary building blocks to guide the forward synthesis.

Retrosynthetic Logic:

  • Final Product Disconnection: The target hydrochloride salt is logically formed in the final step from its free-base precursor via protonation. The free amine itself arises from the deprotection of a suitable N-protected intermediate. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in common reaction conditions and its lability under specific acidic conditions.[3]

  • Amide Bond Disconnection: The core chemical bond to be formed is the amide linkage between the N4 nitrogen of the piperazin-2-one ring and the carbonyl of the alanyl moiety. This disconnection yields two key precursors: piperazin-2-one and N-Boc-L-alanine .

This analysis leads to a clear and efficient three-stage forward synthesis:

  • Amide Coupling: Reaction of piperazin-2-one with N-Boc-L-alanine using a standard peptide coupling agent.

  • Deprotection & Salt Formation: Removal of the Boc protecting group using a strong acid, which concurrently forms the desired hydrochloride salt.

G cluster_target Target Molecule target 4-(2-aminopropanoyl)piperazin-2-one HCl intermediate 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one target->intermediate Deprotection & Salt Formation piperazinone Piperazin-2-one boc_ala N-Boc-L-Alanine intermediate->piperazinone Amide Bond Disconnection intermediate->boc_ala Amide Bond Disconnection

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow: From Starting Materials to Final Product

The forward synthesis is executed in two primary experimental stages, followed by final product isolation. This workflow is designed to be a self-validating system, with clear endpoints for each stage that can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G start Starting Materials: - Piperazin-2-one - N-Boc-L-Alanine step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 purify1 Work-up & Purification (Column Chromatography) step1->purify1 intermediate Isolated Intermediate: Boc-Ala-Piperazin-2-one purify1->intermediate step2 Step 2: Deprotection (4M HCl in Dioxane) intermediate->step2 purify2 Isolation (Filtration & Drying) step2->purify2 product Final Product: 4-(2-aminopropanoyl)piperazin-2-one HCl purify2->product

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one

This stage focuses on the formation of the critical amide bond. The use of a Boc-protected alanine is essential to prevent the undesired self-coupling of the amino acid and to ensure selective acylation at the N4 position of the piperazin-2-one ring. The coupling reaction is mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling agent, in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA).

Experimental Protocol
Reagent Formula MW Equivalents Amount
Piperazin-2-oneC₄H₈N₂O100.121.0(User Defined)
N-Boc-L-AlanineC₈H₁₅NO₄189.211.1(Calculated)
HATUC₁₀H₁₅F₆N₆OP380.231.2(Calculated)
DIPEAC₈H₁₉N129.242.5(Calculated)
Anhydrous DMFC₃H₇NO--(To 0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine (1.1 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a final reaction concentration of approximately 0.2 M.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activation step generates the active ester of N-Boc-L-alanine.

  • In a separate flask, dissolve piperazin-2-one (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the piperazin-2-one solution dropwise to the activated amino acid solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until consumption of the limiting reagent (piperazin-2-one) is complete.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the title compound as a white solid.

Part 2: Synthesis of this compound

The final step involves the acid-catalyzed cleavage of the Boc protecting group. Using a solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane is a highly effective and standard method.[4] This process not only removes the Boc group to reveal the primary amine but also concurrently protonates it, typically causing the desired hydrochloride salt to precipitate directly from the reaction mixture, thereby simplifying purification to a simple filtration.[4]

Experimental Protocol
Reagent Formula MW Equivalents Amount
Boc-Ala-Piperazin-2-oneC₁₂H₂₁N₃O₄271.311.0(User Defined)
4M HCl in 1,4-DioxaneHCl-4.0 - 5.0(Calculated)
Methanol (co-solvent)CH₃OH--(Minimal)
Diethyl Ether (for precipitation)(C₂H₅)₂O--(As needed)

Procedure:

  • In a round-bottom flask, dissolve the purified 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one (1.0 eq) in a minimal amount of methanol or dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at 0 °C (ice bath).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • In-Process Control: Monitor the deprotection by TLC or LC-MS. The product spot should be significantly more polar than the starting material. Often, a white precipitate will form as the reaction proceeds.

  • Isolation:

    • Method A (Direct Precipitation): If a significant amount of precipitate has formed, add an excess of diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

    • Method B (Concentration): If precipitation is minimal, remove the solvent and excess HCl under reduced pressure. The resulting solid can be triturated with diethyl ether.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to yield this compound.

Characterization of the Final Product

The identity, purity, and structure of the final compound should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments. The spectra should show the disappearance of the Boc group's characteristic tert-butyl signal (~1.4 ppm) and the appearance of a broad amine signal.

  • LC-MS: To confirm the molecular weight of the parent ion and assess the purity of the compound.

  • FT-IR: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt, the amide C=O, and the lactam C=O.

Safety and Handling

  • Coupling Agents (e.g., HATU): These can be sensitizers and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DIPEA: A corrosive and flammable liquid. Avoid contact with skin and eyes.

  • 4M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. All operations must be conducted in a certified chemical fume hood. Ensure all glassware is dry, as the reagent is moisture-sensitive.

  • Solvents (DMF, Dichloromethane, Diethyl Ether): Handle in a well-ventilated area, avoiding inhalation of vapors. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(02), 246-254. Retrieved from [Link]

  • Hulme, C., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Retrieved from [Link]

  • Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 289-293. Retrieved from [Link]

  • Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Vasantha, B., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a novel small molecule, presented here as the case study of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. We detail a synergistic, multi-technique approach, beginning with foundational mass spectrometry and infrared spectroscopy to establish molecular formula and functional groups. The core of the elucidation process leverages a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to meticulously map the molecular framework. Finally, we address stereochemical assignment and the definitive structural confirmation via single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices and provides field-proven protocols, ensuring a scientifically rigorous and self-validating workflow.

Introduction

In pharmaceutical research, novel chemical entities (NCEs) hold the promise of new therapeutic interventions. One such class of molecules are piperazinones, which are considered privileged structures in medicinal chemistry due to their peptidomimetic properties.[1][2] This guide focuses on a hypothetical NCE, this compound, a molecule comprising a piperazin-2-one core acylated with an alaninyl moiety. The hydrochloride salt form is typical for improving the solubility and stability of amine-containing drug candidates.

The objective of this document is to outline a logical and robust workflow for its complete structural characterization, from a newly synthesized, unknown powder to a fully confirmed 3D structure. This process is critical for intellectual property rights, regulatory submissions, and understanding structure-activity relationships (SAR). We will proceed through a sequence of analytical techniques, where each step builds upon the last to create a cohesive and undeniable structural proof.

The Elucidation Workflow: A Phased Approach

A successful structure elucidation campaign is a process of systematic investigation. Evidence is gathered sequentially, starting with broad characteristics and progressively resolving finer details until only one possible structure remains.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping (NMR) cluster_2 Phase 3: Stereochemistry & Confirmation HRMS HRMS (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Provides Formula FTIR FTIR (Functional Groups) FTIR->NMR_1D Confirms Groups NMR_2D_Homo COSY (¹H-¹H Correlations) NMR_1D->NMR_2D_Homo Assign Protons NMR_2D_Hetero HSQC & HMBC (¹H-¹³C Correlations) NMR_2D_Homo->NMR_2D_Hetero Build Fragments Chiral Chiral Analysis (e.g., HPLC) NMR_2D_Hetero->Chiral Assemble Structure XRay SC-XRD (Absolute Structure) Chiral->XRay Determine Enantiomer Final Final Confirmed Structure XRay->Final Definitive Proof

Caption: The overall workflow for structure elucidation.

Part 1: Foundational Analysis - What Are the Pieces?

Before assembling the puzzle, we must first identify all the pieces. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy provide the most fundamental information: the elemental composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first critical question for an unknown sample is "What is its molecular formula?". HRMS is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places.[3] This extreme precision allows for the differentiation of isobars (molecules with the same nominal mass but different elemental compositions) and provides a unique molecular formula.[4][5]

Hypothetical Data for 4-(2-aminopropanoyl)piperazin-2-one (as free base): The expected molecular formula is C₇H₁₃N₃O₂. The hydrochloride salt will dissociate in the ESI source.

ParameterObserved ValueInterpretation
Ion Type[M+H]⁺Protonated molecule (positive ion mode)
Theoretical m/z186.1030Calculated exact mass for [C₇H₁₄N₃O₂]⁺
Observed m/z186.1033High-accuracy experimental mass
Mass Error+1.6 ppmWithin typical limits (<5 ppm) for high confidence
Inferred FormulaC₇H₁₃N₃O₂ Confirmed elemental composition.[6]

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol/Water 50:50) with 0.1% formic acid to promote protonation.

  • Instrument: Utilize an ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap mass spectrometer.[4]

  • Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate or a commercial calibrant mix) to ensure high mass accuracy.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Process the spectrum to find the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass, setting constraints for expected elements (C, H, N, O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[7] It is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted from the proposed structure.[8][9] For our target molecule, we expect to see characteristic absorptions for amides, amines, and alkyl groups.

Hypothetical Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350Medium, BroadN-H StretchPrimary amine (-NH₂) and secondary amide (N-H)
~3000-2850MediumC-H StretchAliphatic CH, CH₂, CH₃ groups
~1680StrongC=O StretchAmide I band (Acyl group C=O)
~1650StrongC=O StretchAmide I band (Piperazinone ring C=O)
~1550MediumN-H BendAmide II band

These data provide strong, tangible evidence for the core functional groups, validating the molecular formula's implications.

Part 2: NMR Spectroscopy - Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10][11] By combining a suite of 1D and 2D experiments, we can unambiguously determine the connectivity of every atom in the molecule. All data should be reported according to IUPAC recommendations.[12]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. We can deduce the number of different proton types, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT-135: A spectral editing technique that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

2D NMR: Building Connectivity

Expertise & Causality: While 1D NMR provides lists of atoms, 2D NMR shows how they are connected.[13][14] We use a logical sequence of experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This allows us to trace out contiguous proton networks or "spin systems".[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to (¹JCH). This is the crucial step that links the ¹H and ¹³C assignments.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments identified by COSY. It shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (ⁿJCH, n=2,3).[17] This allows us to see connections across quaternary carbons and heteroatoms (like nitrogen), ultimately piecing the entire molecular puzzle together.

Hypothetical NMR Data and Interpretation (in D₂O): (Note: Chemical shifts are predictive and for illustrative purposes. Exchangeable protons like NH and NH₃⁺ may broaden or not be visible in D₂O.)

Table of Predicted NMR Assignments:

Label¹H Shift (ppm)¹³C Shift (ppm)COSY CorrelationsKey HMBC Correlations
Alaninyl Moiety
C1' (C=O)-~175.0-H2', H3'
C2' (CH)4.1 (q)~52.0H3'H1', H3'
C3' (CH₃)1.5 (d)~17.0H2'H1', H2'
Piperazinone Moiety
C2 (C=O)-~170.0-H3, H5
C3 (CH₂)3.5 (t)~48.0H5C2, C5
C5 (CH₂)3.8 (t)~45.0H3C2, C3, C6
C6 (CH₂)4.0 (s)~50.0-C2, C5

Connecting the Fragments with HMBC: The critical connection between the alaninyl group and the piperazinone ring is established by a long-range HMBC correlation.

G Alanine H₃C(3')--CH(2')--C(1')=O Piperazinone N(4)--CH₂(5)--CH₂(3)--N(1)H--C(2)=O      |     CH₂(6) P1 P2 P1->P2 HMBC (³J)

Caption: Key HMBC correlation linking the fragments.

The most important correlation would be from the protons on C2' of the alaninyl group to the carbonyl carbon C1'. A correlation from the protons on the piperazinone ring, such as H5, to the C1' carbonyl would definitively prove the C-N bond linkage at position 4.

Protocol: NMR Experiment Suite

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like TMS or DSS.

  • Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

  • 2D Acquisition:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Acquire a gradient-selected HSQC (gHSQC) spectrum, optimized for ¹JCH ≈ 145 Hz.

    • Acquire a gradient-selected HMBC (gHMBC) spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra correctly. Analyze the spectra in the logical order (¹H → ¹³C → COSY → HSQC → HMBC) to build the structure piece by piece.[18]

Part 3: Stereochemistry and Final Confirmation

Chiral Analysis

Expertise & Causality: The "2-aminopropanoyl" group is derived from the amino acid alanine, which has a chiral center at C2'. Therefore, the molecule can exist as two enantiomers (R or S). It is crucial to determine the enantiomeric purity of the sample. While NMR in a standard achiral solvent cannot distinguish between enantiomers, specialized methods can. Chiral chromatography is the most common and reliable method.[19][20][21]

Protocol: Chiral HPLC

  • Column Selection: Screen several chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, which are effective for separating a wide range of chiral compounds.

  • Method Development: Develop a separation method by optimizing the mobile phase (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile).

  • Analysis: Inject the sample and monitor the elution profile with a UV detector. A single peak indicates an enantiomerically pure sample. If two peaks are observed, the sample is a racemic mixture. The identity (R or S) must be confirmed by comparison to an authentic, certified reference standard.

Single-Crystal X-ray Crystallography (SC-XRD)

Expertise & Causality: While the combination of MS and NMR provides the 2D structure (constitution), it does not offer definitive proof of the 3D arrangement in space (configuration). SC-XRD is the "gold standard" analytical technique for the unambiguous determination of a molecule's three-dimensional structure.[22] It provides precise bond lengths, bond angles, and, crucially, the absolute configuration of all chiral centers.[23][24][25]

Protocol: SC-XRD

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map. A molecular model is fitted to the map and refined to achieve the best agreement with the experimental data. For a chiral molecule, the analysis will include the determination of the Flack parameter, which confirms the absolute stereochemistry.[25]

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process of evidence accumulation. By logically progressing from broad molecular formula determination (HRMS) and functional group analysis (FTIR) to detailed connectivity mapping (1D and 2D NMR), a confident 2D structural hypothesis can be built. This hypothesis is then rigorously tested and finalized by addressing stereochemistry (Chiral HPLC) and obtaining definitive 3D structural proof through single-crystal X-ray crystallography. Each step in this workflow serves as an internal validation for the next, culminating in a complete and unambiguous structural assignment that meets the highest scientific and regulatory standards.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons. [Link]

  • IUPAC. (2001). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

"physicochemical properties of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Disclaimer: this compound is not a widely documented compound in publicly accessible scientific literature. Therefore, this guide outlines a comprehensive and authoritative methodology for its full physicochemical characterization, as would be performed in a drug discovery and development setting. The data presented herein is hypothetical and illustrative, grounded in the expected properties of a molecule with this structure.

Introduction: The Critical Role of Physicochemical Profiling

In the journey of a drug candidate from discovery to a viable medicinal product, a thorough understanding of its fundamental physicochemical properties is non-negotiable. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and dictate its suitability for formulation into a safe, stable, and efficacious dosage form. This compound, a small molecule containing a basic primary amine and a lactam moiety, presents a classic case study for this essential profiling.

As a hydrochloride salt, its behavior is intrinsically linked to pH, making a detailed investigation of its ionization, solubility, and lipophilicity across a physiological pH range a primary objective. This guide provides a robust, field-tested framework for elucidating these core properties, emphasizing not just the protocols themselves, but the scientific rationale that underpins each experimental choice.

Identity and Structural Confirmation

Before any characterization can begin, unambiguous confirmation of the compound's identity and purity is paramount.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the free base. The expected monoisotopic mass of the free base (C₇H₁₃N₃O₂) is 171.1008 g/mol . The observed mass should be within a 5 ppm tolerance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the chemical structure, proton and carbon environments, and connectivity. The spectra should be consistent with the proposed structure of an alaninyl group appended to a piperazin-2-one ring.

  • Purity Assessment: A high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV or Charged Aerosol Detector) must be developed to establish the purity of the batch, which should ideally be >98% for detailed characterization.

The Foundational Workflow: An Integrated Approach

The physicochemical properties of an ionizable compound are deeply interconnected. Our experimental strategy is therefore designed as a logical cascade, where the results of one experiment inform the design of the next. This ensures efficiency and scientific rigor.

G cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Solid-State Properties cluster_2 Phase 3: Stability & Formulation pKa pKa Determination Solubility pH-Solubility Profile pKa->Solubility Informs pH range for testing LogD pH-Lipophilicity Profile pKa->LogD Informs pH range for testing Stability Solution & Solid-State Stability Assessment Solubility->Stability Informs concentration for solution studies DSC Melting Point (DSC) TGA Thermal Stability (TGA) DSC->TGA XRPD Crystallinity (XRPD) XRPD->Stability DVS Hygroscopicity (DVS)

Caption: Integrated workflow for physicochemical characterization.

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-(2-aminopropanoyl)piperazin-2-one, the primary amine of the alanine moiety is the most basic center and will be protonated at low pH. Determining its pKa is the first and most critical step.

Rationale for Method Selection

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events. The experiment measures the change in pH of a solution of the compound as a titrant (e.g., NaOH or HCl) is added incrementally.

Step-by-Step Experimental Protocol: Potentiometric Titration
  • Instrument Setup: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). The instrument should be a computer-controlled titrator (e.g., Sirius T3).

  • Sample Preparation: Accurately weigh ~1-3 mg of the hydrochloride salt and dissolve it in a known volume (e.g., 1.5 mL) of degassed, deionized water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration - Acidic Direction: Titrate the solution from ~pH 1.5 to ~pH 11.5 using a standardized potassium hydroxide (KOH) solution (e.g., 0.5 M).

  • Titration - Basic Direction: Perform a reverse titration from ~pH 11.5 back to ~pH 1.5 using a standardized hydrochloric acid (HCl) solution (e.g., 0.5 M).

  • Data Analysis: Use specialized software (e.g., RefinementPro) to analyze the resulting titration curve (pH vs. volume of titrant). The software fits a theoretical model to the data to derive the pKa value. The pKa is the inflection point of the curve. Performing titrations in both directions helps to confirm the reversibility of the protonation and rule out compound degradation during the experiment.

Predicted Ionization Behavior

The primary amine is expected to have a pKa in the range of 7.5 - 8.5. This means that at physiological pH (~7.4), the compound will exist as a mixture of its protonated (cationic) and neutral forms.

G cluster_0 Low pH (e.g., pH < 6) cluster_1 At pH = pKa cluster_2 High pH (e.g., pH > 9) Protonated Cationic Species (Protonated Amine, R-NH3+) Dominant Form Equilibrium Cationic Species <=> Neutral Species (50% / 50%) Protonated->Equilibrium pH increases Neutral Neutral Species (Free Amine, R-NH2) Dominant Form Equilibrium->Neutral pH increases

Caption: pH-dependent ionization state of the primary amine.

Aqueous Solubility Profile

Solubility is a measure of the maximum concentration of a compound that can dissolve in a solvent. For an ionizable drug, it is highly dependent on pH. The hydrochloride salt form is used to enhance the solubility of the basic free form.

Rationale for Method Selection

Equilibrium shake-flask solubility is the most reliable method, providing thermodynamic solubility data. The experiment involves adding an excess of the solid compound to a buffered solution at a specific pH, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound.

Step-by-Step Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of biocompatible buffers covering a range of pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. The amount should be sufficient to ensure solid remains at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Solid Form Analysis: Analyze the remaining solid by XRPD (see Section 7.0) to ensure the compound has not converted to a different solid form (e.g., disproportionated to the free base) during the experiment.

Hypothetical Data Summary
PropertyMethodResult (Hypothetical)
pKa Potentiometric Titration8.1 ± 0.1
Solubility (pH 2.0) Equilibrium Shake-Flask> 100 mg/mL
Solubility (pH 7.4) Equilibrium Shake-Flask15.2 mg/mL
Solubility (pH 9.0) Equilibrium Shake-Flask0.8 mg/mL

Table 1: Summary of core solution properties.

The solubility is expected to be high at low pH, where the cationic form dominates, and decrease significantly as the pH increases above the pKa, where the less soluble neutral form becomes more prevalent.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of membrane permeability and metabolic clearance.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.

Rationale for Method Selection

The octanol-water shake-flask method is the traditional method, but HPLC-based methods are often used for higher throughput. The shake-flask method will be described here for its directness.

Step-by-Step Experimental Protocol: Shake-Flask LogD
  • Solvent Preparation: Pre-saturate n-octanol with buffered water and buffered water with n-octanol at the desired pH (e.g., pH 7.4).

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated octanol and buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Hypothetical Data Summary
PropertyMethodResult (Hypothetical)
LogP (calculated) Software Prediction-0.5
LogD (pH 7.4) Shake-Flask0.2
LogD (pH 5.0) Shake-Flask-1.8

Table 2: Summary of lipophilicity data.

The LogD at pH 7.4 is expected to be higher than at pH 5.0, because at the lower pH, the compound is almost fully protonated (cationic), making it highly polar and preferring the aqueous phase.

Solid-State Characterization

The properties of the solid form are critical for manufacturing, stability, and dissolution.

Key Techniques and Rationale
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and identify other thermal events like polymorphic transitions. A sharp endotherm is indicative of a crystalline material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of water or other solvates.

  • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid. It is the definitive technique for identifying the crystal form and detecting polymorphism.

  • Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by the solid as a function of relative humidity (RH). This assesses the compound's hygroscopicity, which can impact its handling, stability, and flow properties.

Hypothetical Solid-State Data
ParameterMethodResult (Hypothetical)Implication
Melting Point DSC185 °C (with decomposition)High melting point suggests a stable crystal lattice.
Crystallinity XRPDCrystalline pattern observedConfirms the material is not amorphous.
Hygroscopicity DVS1.5% weight gain at 80% RHSlightly hygroscopic; may require controlled storage.

Table 3: Summary of solid-state properties.

Integrated Physicochemical Profile and Implications

Synthesizing the data provides a holistic view of this compound:

  • Absorption: With a pKa of ~8.1, the compound will be predominantly ionized in the acidic environment of the stomach but will become increasingly neutral as it transits to the more basic environment of the small intestine. The moderate LogD at pH 7.4 and good aqueous solubility suggest that absorption via the transcellular route is plausible.

  • Formulation: The high aqueous solubility at low pH makes it an excellent candidate for a simple immediate-release oral solid dosage form (e.g., a tablet or capsule). Its slight hygroscopicity means that packaging and storage conditions may need to be controlled to prevent moisture uptake.

  • Developability: The overall profile—crystalline solid, good solubility, and balanced lipophilicity—presents no immediate red flags for developability. The key will be to ensure that the identified crystalline form is the most stable one to avoid any potential polymorphism issues during development.

This comprehensive characterization provides the foundational knowledge required to make informed decisions, mitigate risks, and rationally advance a promising drug candidate like this compound through the development pipeline.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

An In-depth Technical Guide to the Solubility Profile of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS: 1236262-73-9).[3][4] We will delve into the theoretical underpinnings of its solubility based on its chemical structure, and present detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to accurately characterize this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone that dictates formulation strategies, and ultimately, the drug's performance in vivo.[1][5] Poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[1]

This compound is a piperazinone derivative.[4] The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatility.[6][7] The presence of an amino group, a ketone, and an amide within the structure, along with its formulation as a hydrochloride salt, suggests a complex interplay of factors governing its solubility. This guide aims to elucidate these factors and provide a robust framework for their investigation.

Compound Profile: this compound

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

Identifier Information
IUPAC Name 4-(2-aminopropanoyl)piperazin-2-one;hydrochloride[4]
CAS Number 1236262-73-9[3][4]
Molecular Formula C7H14ClN3O2
Molecular Weight 207.66 g/mol
Structure (Image of the chemical structure of this compound)

The key structural features influencing solubility are:

  • Piperazin-2-one Ring: A polar heterocyclic structure. The nitrogen atoms can act as hydrogen bond acceptors.

  • Amino Group: A primary amine which is basic and will be protonated at physiological pH, enhancing aqueous solubility.

  • Amide and Ketone Groups: Both are polar and capable of hydrogen bonding.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity of the molecule and is a common strategy to improve the aqueous solubility of basic compounds.[8]

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by its ionization state, which is pH-dependent, and the polarity of the solvent.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. The primary amine group will have a specific pKa, and the solubility will be highest at pH values below this pKa, where the compound is predominantly in its ionized, more polar form. As the pH increases above the pKa, the compound will convert to its free base, which is expected to be less soluble.[5][9]

Solvent Polarity

The principle of "like dissolves like" is fundamental. Given the polar nature of the hydrochloride salt, high solubility is anticipated in polar protic solvents like water, methanol, and ethanol.[6] Conversely, it is expected to have low solubility in non-polar solvents such as hexane and dichloromethane.[10] Solvents with intermediate polarity, like DMSO, are also likely to be effective.[10]

Experimental Determination of Solubility

Accurate solubility data is obtained through empirical testing. Both thermodynamic and kinetic solubility assessments provide valuable, albeit different, insights.[11]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.[5][11] It is considered the gold standard for solubility measurement.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, various pH buffers) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][9]

  • Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[2][12]

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B Achieve saturation C Centrifuge and filter supernatant B->C Isolate saturated solution D Analyze concentration by HPLC/LC-MS C->D Prepare for analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) added to an aqueous buffer.[11][13] This is a high-throughput method often used in early drug discovery for rank-ordering compounds.[11]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the stock solution to an aqueous buffer in a 96-well plate.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader to detect the onset of precipitation.

  • Calculation: The concentration in the last clear well is reported as the kinetic solubility.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly alter the solubility of this compound.

Factor Expected Effect Rationale
pH High solubility in acidic to neutral pH, decreasing in basic conditions.As a hydrochloride salt of a weak base, the ionized form predominates at lower pH.[9]
Temperature Solubility likely increases with temperature.The dissolution of most solids is an endothermic process.[14] This should be empirically verified.
Solvent High solubility in polar protic solvents (water, ethanol). Lower in non-polar solvents.The compound is a polar salt.[6]
Common Ion Effect In solutions containing chloride ions, solubility may decrease.The presence of a common ion can suppress the dissolution of an ionic salt.[9]

Data Presentation and Interpretation

A clear presentation of solubility data is essential for decision-making in drug development.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

Solvent System pH Solubility (mg/mL) Solubility (mM)
0.1 M HCl1.0[Insert Experimental Data][Insert Experimental Data]
Acetate Buffer4.5[Insert Experimental Data][Insert Experimental Data]
Phosphate Buffer (PBS)7.4[Insert Experimental Data][Insert Experimental Data]
Purified Water~6-7[Insert Experimental Data][Insert Experimental Data]
EthanolN/A[Insert Experimental Data][Insert Experimental Data]
DMSON/A[Insert Experimental Data][Insert Experimental Data]
HexaneN/A[Insert Experimental Data][Insert Experimental Data]

G cluster_factors Influencing Factors Solubility Solubility of 4-(2-aminopropanoyl)piperazin-2-one HCl pH pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility CommonIon Common Ion Effect CommonIon->Solubility

Sources

"4-(2-aminopropanoyl)piperazin-2-one hydrochloride mechanism of action hypothesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: 4-(2-aminopropanoyl)piperazin-2-one hydrochloride Hypothesis: A Competitive Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes Mellitus Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive investigational framework for this compound, a novel small molecule with therapeutic potential. Based on a detailed structural analysis, we hypothesize that this compound functions as a selective, competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. The piperazin-2-one core coupled with an N-terminal alanine mimic suggests a strong affinity for the S1 subsite of the DPP-4 active site. This guide outlines a multi-stage research plan, progressing from predictive in silico modeling and physicochemical characterization to definitive in vitro enzymatic and cell-based assays, and culminating in in vivo proof-of-concept studies. Each proposed protocol is designed to rigorously test the central hypothesis, determine the mechanism of action, and establish a preclinical profile for this promising compound.

Introduction and Core Hypothesis

Structural Rationale

The chemical entity, this compound, is a dipeptide mimetic. Its structure consists of a stable piperazin-2-one scaffold, which provides a rigid backbone, substituted with a 2-aminopropanoyl (alanoyl) group. This side chain is identical to the amino acid L-alanine.

This configuration is of significant pharmacological interest because the enzyme Dipeptidyl Peptidase-4 (DPP-4) preferentially cleaves peptides with an N-terminal X-proline or X-alanine sequence.[1][2] The structure of our compound of interest strongly mimics this substrate preference, positioning it as a candidate for interaction with the DPP-4 active site. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice for amine-containing pharmaceutical compounds.[3]

The Incretin System and DPP-4 as a Therapeutic Target

The incretin effect, a physiological phenomenon where oral glucose elicits a significantly higher insulin response than intravenous glucose, is primarily mediated by two gut hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][6] In patients with Type 2 Diabetes Mellitus (T2DM), this effect is blunted.[4] Both GLP-1 and GIP are rapidly degraded and inactivated by the serine exopeptidase DPP-4 within minutes of their release into circulation.[1][7]

By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended.[8] This leads to several beneficial downstream effects for glycemic control:

  • Glucose-dependent insulin secretion: Pancreatic β-cells are stimulated to release insulin.

  • Suppression of glucagon secretion: Pancreatic α-cells reduce the release of glucagon, which in turn decreases hepatic glucose production.[4][7]

Therefore, DPP-4 inhibitors ("gliptins") are an established and well-tolerated class of oral antidiabetic agents.[8][9]

The Core Hypothesis: Competitive Inhibition of DPP-4

We hypothesize that This compound acts as a competitive inhibitor of the DPP-4 enzyme. The alanoyl moiety is proposed to bind to the S1 sub-pocket of the DPP-4 active site, while the piperazin-2-one core occupies the active site cleft, preventing the binding and subsequent cleavage of natural substrates like GLP-1 and GIP. This proposed mechanism is illustrated below.

MoA_Hypothesis cluster_0 Physiological State cluster_1 Therapeutic Intervention GLP1 Active GLP-1 / GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Binds & Cleaved Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inactivation Compound 4-(2-aminopropanoyl) piperazin-2-one DPP4_inhibited DPP-4 Enzyme Compound->DPP4_inhibited Competitive Inhibition GLP1_active Active GLP-1 / GIP (Levels Increase) Insulin ↑ Insulin Secretion ↓ Glucagon Secretion GLP1_active->Insulin Enhanced Incretin Effect

Figure 1. Hypothesized Mechanism of Action.

Phase I: Predictive Analysis & Physicochemical Characterization

This initial phase focuses on predicting the binding interaction computationally and ensuring the compound's quality and suitability for biological assays.

Experimental Workflow Overview

The overall strategy follows a gated, milestone-driven approach, from initial computational screening to definitive in vivo testing.

Experimental_Workflow A Phase 1: Prediction In Silico & Physicochemical B Phase 2: In Vitro Validation Enzymatic & Kinetic Assays A->B Favorable Docking Score & Purity >98% C Phase 3: Selectivity & Cellular Activity DPP-8/9 & GLP-1 Assays B->C Potent IC50 (<1 µM) & Competitive Kinetics D Phase 4: In Vivo Proof-of-Concept Oral Glucose Tolerance Test C->D High Selectivity (>1000-fold) & Cellular Efficacy E Decision Point: Lead Candidate D->E Significant Improvement in Glucose Tolerance

Figure 2. Staged Experimental Validation Workflow.
Protocol: Molecular Docking

Objective: To predict the binding affinity and pose of the compound within the crystal structure of human DPP-4.

Methodology:

  • Receptor Preparation: Obtain the high-resolution crystal structure of human DPP-4 complexed with a known ligand (e.g., PDB ID: 1X70) from the RCSB Protein Data Bank.[10] Prepare the protein using molecular modeling software (e.g., AutoDock Tools, MOE) by removing water molecules, adding polar hydrogens, and assigning charges.[11][12]

  • Ligand Preparation: Generate a 3D structure of 4-(2-aminopropanoyl)piperazin-2-one. Perform energy minimization and assign appropriate charges.[13]

  • Grid Generation: Define the docking grid box centered on the co-crystallized ligand in the DPP-4 active site, ensuring it encompasses the catalytic triad (Ser630, Asp708, His740) and the S1/S2 binding pockets.[10]

  • Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina).[13][14] Generate multiple binding poses.

  • Analysis: Analyze the results based on binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and key active site residues. Compare the predicted pose to known DPP-4 inhibitors.

Phase II: In Vitro Enzymatic Validation

This phase aims to definitively confirm target engagement and characterize the inhibitory mechanism.

Protocol: DPP-4 Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human DPP-4.

Principle: The assay measures the cleavage of a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent product, AMC, is released and can be quantified. An inhibitor will reduce the rate of AMC production.[15][16]

Assay_Principle cluster_0 No Inhibition cluster_1 With Inhibition node1 DPP-4 Enzyme Active Site node2 Gly-Pro-AMC Non-Fluorescent node1:f0->node2 Binds & Cleaves node3 {AMC | { HIGH FLUORESCENCE}} node2->node3 Releases node4 DPP-4 Enzyme Active Site Blocked node6 Gly-Pro-AMC Substrate Blocked node4->node6 Prevents Binding node5 Test Compound node5->node4:f0 Binds node7 {AMC | { LOW FLUORESCENCE}}

Figure 3. Principle of the Fluorometric DPP-4 Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[17]

    • Enzyme: Recombinant human DPP-4 (e.g., 1.73 mU/mL).[17]

    • Substrate: Gly-Pro-AMC (200 µM).[17]

    • Test Compound: Prepare a 10-point serial dilution series (e.g., from 100 µM to 5 nM) in DMSO, then dilute into assay buffer.

    • Controls: Include a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control and a vehicle control (DMSO).[15]

  • Assay Procedure (96-well black plate):

    • To each well, add 25 µL of test compound dilution (or control).

    • Add 25 µL of DPP-4 enzyme solution.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.[17]

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically every minute for 30 minutes at 37°C.[15][17]

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔFLU/min).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Inhibition Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

  • Perform the DPP-4 enzymatic assay as described above.

  • Instead of a fixed substrate concentration, run the assay with multiple fixed concentrations of the test compound across a range of varying substrate (Gly-Pro-AMC) concentrations.

  • Calculate the initial reaction velocity (V₀) for each combination.

  • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

  • Analysis:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the second quadrant.

Phase III: Selectivity and Cellular Activity

A critical step in DPP-4 inhibitor development is ensuring selectivity against closely related proteases, particularly DPP-8 and DPP-9, as their inhibition is associated with severe toxicities in preclinical models.[18][19]

Protocol: DPP-8/9 Selectivity Profiling

Objective: To determine the IC50 values of the compound against DPP-8 and DPP-9 and calculate the selectivity ratio.

Methodology:

  • The assay is performed identically to the DPP-4 inhibition assay described in section 3.1.

  • Substitute recombinant human DPP-4 with recombinant human DPP-8 and DPP-9, respectively.[18][20]

  • Use an appropriate fluorogenic substrate for DPP-8/9 (Gly-Pro-AMC is also suitable).[21]

  • Determine the IC50 values for DPP-8 and DPP-9.

  • Data Analysis: Calculate the selectivity ratios:

    • Selectivity for DPP-8 = IC50(DPP-8) / IC50(DPP-4)

    • Selectivity for DPP-9 = IC50(DPP-9) / IC50(DPP-4)

    • A therapeutically viable candidate should have a selectivity ratio >1,000-fold.[19]

Parameter4-(2-aminopropanoyl)piperazin-2-oneSitagliptin (Control)
DPP-4 IC50 (nM) Hypothetical: 50 nM27 nM
DPP-8 IC50 (nM) Hypothetical: >100,000 nM>100,000 nM
DPP-9 IC50 (nM) Hypothetical: >100,000 nM>100,000 nM
Selectivity Ratio (DPP-8/DPP-4) >2,000-fold>3,700-fold
Selectivity Ratio (DPP-9/DPP-4) >2,000-fold>3,700-fold
Table 1: Hypothetical In Vitro Selectivity Profile. Control data adapted from literature.[19]

Phase IV: In Vivo Proof-of-Concept

The final preclinical validation step is to demonstrate efficacy in a relevant animal model of glucose metabolism.

Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of the compound on glucose disposal following an oral glucose challenge in a rodent model.

Methodology:

  • Animal Model: Use male C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.

  • Acclimatization & Dosing: Acclimatize animals and fast them overnight (12-16 hours) with free access to water.[22]

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose, oral gavage)

    • Test Compound (e.g., 1, 3, 10 mg/kg, oral gavage)

    • Positive Control (e.g., Sitagliptin, 10 mg/kg, oral gavage)

  • Procedure:

    • Administer the vehicle or compound via oral gavage.

    • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose load (2 g/kg) via oral gavage.[23]

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Analysis:

    • Measure blood glucose levels at each time point using a glucometer.

    • Plot blood glucose concentration versus time for each group.

    • Calculate the total Area Under the Curve (AUC) for glucose excursion. A significant reduction in AUC for the compound-treated groups compared to the vehicle group indicates improved glucose tolerance and demonstrates in vivo efficacy.

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dL·min)% Reduction vs. Vehicle
Vehicle-Hypothetical: 25,000-
Test Compound1Hypothetical: 21,25015%
Test Compound3Hypothetical: 17,50030%
Test Compound10Hypothetical: 13,75045%
Sitagliptin10Hypothetical: 13,00048%
Table 2: Hypothetical Results from an Oral Glucose Tolerance Test.

Conclusion & Future Directions

This guide outlines a rigorous, hypothesis-driven pathway to characterize the mechanism of action of this compound. The proposed experiments are designed to systematically validate its function as a potent and selective DPP-4 inhibitor. Positive outcomes, particularly a strong in vitro IC50, high selectivity over DPP-8/9, and significant improvement in glucose tolerance in an OGTT, would establish this compound as a strong candidate for further preclinical development, including full pharmacokinetic, pharmacodynamic, and toxicology studies, with the ultimate goal of progressing towards clinical trials for the treatment of Type 2 Diabetes Mellitus.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). Brieflands. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]

  • Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. (n.d.). American Health & Drug Benefits. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). National Institutes of Health. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Semantic Scholar. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. (n.d.). ResearchGate. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). National Institutes of Health. [Link]

  • Kazakos, K. (2011). Incretin effect: GLP-1, GIP, DPP4. Diabetes Research and Clinical Practice. [Link]

  • Kazakos, K. (2011). Incretin effect: GLP-1, GIP, DPP4. PubMed. [Link]

  • GLP-1-RA and DPP-4 inhibitors in the management of type 2 diabetes. (n.d.). Medizinonline. [Link]

  • A Skeptic's Guide to Ozempic and Other GLP-1 Agonists. (2024). Psychology Today. [Link]

  • Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. (2006). National Institutes of Health. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). LinkedIn. [Link]

  • Tutorial: Docking. (n.d.). UC Santa Barbara. [Link]

  • GLUCOSE TOLERANCE PROTOCOL (ORAL). (n.d.). Lynchburg Medical Center. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]

  • Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design. (2022). PubMed Central. [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (2014). National Institutes of Health. [Link]

  • DPP4 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Molecular Docking tutorial of SARS-CoV-2 protease enzyme and Sequinavir Using MOE Step 4. (2020). YouTube. [Link]

  • Oscar Clinical Guideline: Antidiabetic Agents - Dipeptidyl Peptidase-4 (DPP-4) Inhibitors & DPP-4. (n.d.). Oscar Health. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005). Diabetes Journals. [Link]

  • Oral glucose tolerance test (OGTT). (n.d.). Sullivan Nicolaides Pathology. [Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (2014). PubMed. [Link]

  • Webinar - Introduction to Molecular Docking. (2020). YouTube. [Link]

  • Oral glucose tolerance testing. (n.d.). RACGP. [Link]

  • Oral Glucose Tolerance Test. (n.d.). Manchester University NHS Foundation Trust. [Link]

  • What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]

  • Piperazine, hydrochloride (1:?). (n.d.). PubChem. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2024). National Institutes of Health. [Link]

  • Piperazine. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Identification of Potential Biological Targets for 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of biological targets is a critical and formative step in the drug discovery and development pipeline.[1] For novel chemical entities such as 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a compound for which public data on biological activity is sparse, a systematic and multi-faceted approach to target deconvolution is essential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential biological targets of this molecule. By integrating computational prediction with robust experimental validation strategies, this document outlines a logical, evidence-based workflow, from initial hypothesis generation to definitive target engagement and functional validation. The protocols and methodologies described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and the generation of high-confidence data.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a small molecule featuring a piperazin-2-one core, a derivative of the versatile piperazine ring, which is a common scaffold in numerous therapeutic agents.[2] Piperazine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and central nervous system effects.[3] The molecule also incorporates an aminopropanoyl moiety, a precursor for compounds with potential roles in neurotransmitter modulation and antimicrobial action.[4]

Given the absence of specific biological data for this compound, this guide proposes a comprehensive strategy for its molecular target identification. The journey from a compound with an unknown mechanism of action to a well-characterized therapeutic lead requires a rigorous and systematic investigation.[1][5] This process begins with computational predictions to narrow the field of potential targets, followed by direct experimental approaches to identify binding partners, and culminates in functional assays to validate the biological relevance of these interactions.[6][7]

Foundational Strategy: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about a small molecule's potential targets.[8] These in silico approaches leverage vast databases of known drug-target interactions, chemical structures, and biological data to predict potential binding partners.[9][10]

Rationale for a Computational-First Approach

A computational-first strategy is both time- and cost-effective. It helps prioritize experimental efforts by generating a tractable list of candidate targets.[11] Methods such as machine learning, structure-based docking, and pharmacophore modeling can analyze the structural features of this compound and compare them against libraries of known protein structures and ligands.[8][12]

Recommended Computational Workflow
  • Chemical Feature Analysis: Characterize the physicochemical properties of the molecule, including its 3D conformation, electrostatic potential, and hydrogen bond donor/acceptor patterns.

  • Similarity-Based Prediction: Utilize algorithms to screen for known drugs or bioactive molecules with structural or pharmacophoric similarity. The targets of these similar molecules become initial candidates.

  • Target Prediction Modeling: Employ machine learning models and network-based approaches that have been trained on large-scale drug-target interaction data to predict novel interactions.[12]

  • Reverse Docking: Screen the molecule against a library of 3D protein structures representing the "druggable genome" to identify potential binding sites and estimate binding affinities.

The output of this computational phase is a prioritized list of potential protein targets, which will guide the experimental strategies outlined below.

Experimental Target Identification: Unveiling Molecular Interactions

Experimental target identification is essential to confirm the predictions generated in silico and to discover novel, unanticipated targets.[1] The primary strategies are divided into two main categories: affinity-based methods and label-free methods.

Affinity-Based Approach: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and widely used technique to isolate and identify proteins that physically interact with a small molecule.[13] The core principle involves using the small molecule as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[14]

The general workflow involves immobilizing the compound of interest onto a solid support (like beads) and incubating it with a protein source. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[13]

APMS_Workflow cluster_synthesis Probe Synthesis cluster_procedure Affinity Purification cluster_analysis Analysis Compound 4-(2-aminopropanoyl) piperazin-2-one Probe Synthesize Affinity Probe (e.g., Biotinylated Compound) Compound->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell or Tissue Lysate Lysate->Incubate Capture Capture Probe-Protein Complexes on Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis & Protein Identification MS->Data CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treat Treat Cells with Compound (or Vehicle Control) Cells->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots to a Range of Temperatures Aliquot->Heat Lysis Lyse Cells and Separate Soluble Fraction Heat->Lysis Quantify Quantify Soluble Target Protein (e.g., Western Blot) Lysis->Quantify Curve Plot Melting Curve (% Soluble vs. Temp) Quantify->Curve

Sources

In Silico Modeling of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to accelerate drug discovery pipelines while minimizing late-stage attrition has positioned in silico modeling as an indispensable tool.[1][2] This guide provides a comprehensive, technically-grounded workflow for the computational assessment of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a molecule featuring a piperazinone scaffold. Such scaffolds are prevalent in potent enzyme inhibitors, notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in anti-diabetic therapies.[3][4][5] This document will guide researchers through a structured, multi-step computational analysis, from initial compound preparation to advanced molecular dynamics and ADMET profiling, using a hypothesis-driven approach centered on DPP-4 as a putative target.

Introduction: The Rationale for a Computational Approach

Traditional drug discovery is a long and costly endeavor, with high failure rates often attributed to poor pharmacokinetic or safety profiles discovered late in development.[2] In silico—or computational—methods offer a powerful alternative to de-risk and expedite this process by predicting a compound's behavior before it is even synthesized.[1][6][7] These techniques allow for the rapid screening of virtual libraries, elucidation of binding mechanisms at an atomic level, and early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8]

The subject of this guide, 4-(2-aminopropanoyl)piperazin-2-one, contains structural motifs—specifically the piperazinone ring and the aminoacyl group—that are characteristic of known DPP-4 inhibitors.[9][10] DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose.[3][5][10] Its inhibition is a validated therapeutic strategy for type 2 diabetes.[3] Therefore, this guide will proceed under the well-founded hypothesis that 4-(2-aminopropanoyl)piperazin-2-one is a DPP-4 inhibitor, using this target for structure-based modeling.

The In Silico Modeling Workflow

A robust computational analysis follows a logical progression, with each step building upon the last. The workflow described herein is designed to be self-validating, incorporating checks and balances to ensure the scientific rigor of the predictions.

In_Silico_Workflow cluster_0 Preparation cluster_1 Core Simulation cluster_2 Profiling & Analysis Ligand Ligand Preparation (Molecule 2D to 3D) Docking Molecular Docking (Pose Prediction) Ligand->Docking 3D Structure ADMET ADMET Prediction (Pharmacokinetics & Safety) Ligand->ADMET SMILES/SDF Protein Target Preparation (PDB Structure Cleanup) Protein->Docking Prepared Receptor MD Molecular Dynamics (Complex Stability) Docking->MD Best Pose Analysis Data Synthesis & Reporting MD->Analysis Trajectory Data Binding Energy ADMET->Analysis Predicted Properties

Caption: High-level workflow for the in silico analysis of a small molecule drug candidate.

Part I: Ligand and Target Preparation

The fidelity of any in silico model is critically dependent on the quality of the input structures. This initial preparation phase is arguably the most important step.

Ligand Preparation Protocol

The starting point is the chemical name: "this compound".

Objective: To convert the 2D chemical structure into a geometrically optimized, low-energy 3D conformation with the correct protonation state.

Methodology:

  • 2D Structure Generation:

    • Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain its SMILES (Simplified Molecular Input Line Entry System) string from a database like PubChem.

    • Canonical SMILES for the base molecule: CC(C(=O)N1CCN(C(=O)C1)C)N

  • Conversion to 3D:

    • Use a program like Open Babel or the Schrödinger LigPrep tool to convert the 2D structure into an initial 3D conformation.

  • Handling the Hydrochloride Salt:

    • The "hydrochloride" indicates the compound is a salt. For simulation purposes, the molecule should be modeled in its biologically relevant protonation state at physiological pH (~7.4). The primary amine of the alaninyl group will be protonated (-NH3+). Most preparation software can predict pKa values and assign appropriate protonation states.

  • Energy Minimization:

    • The initial 3D structure must be energy-minimized to relieve steric clashes and find a stable conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94, OPLS). The output is a low-energy 3D structure saved in a format like .sdf or .mol2.

Causality: An unoptimized ligand with an incorrect protonation state will not form biologically relevant interactions (like hydrogen bonds or salt bridges) with the target protein, leading to inaccurate docking scores and misleading results.

Target Protein Preparation Protocol

Objective: To prepare the crystal structure of the target protein (DPP-4) for docking by correcting structural issues and defining the binding site.

Methodology:

  • Structure Retrieval:

    • Download a high-resolution X-ray crystal structure of human DPP-4 from the Protein Data Bank (PDB). A good choice is a structure co-crystallized with a known piperazine-based inhibitor, for example, PDB ID: 1X70 (DPP-4 complexed with Sitagliptin). This allows for validation of the docking protocol.

  • Initial Cleanup (Using tools like Maestro, Chimera, or PyMOL):

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain structurally important metal ions or cofactors if present.

    • Inspect the structure for missing residues or atoms. Use modeling tools to build and loop-refine any missing segments.

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein structure.

    • Assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a pH of 7.4. Tools like H++ or PropKa are excellent for this.

    • Perform a restrained energy minimization on the protein structure to relax the newly added hydrogens and relieve any structural strain, while keeping heavy atom positions fixed.

Trustworthiness: This meticulous cleanup process ensures that the protein's active site is chemically and structurally correct. Using a structure with a bound ligand allows for a crucial validation step: redocking . If the docking protocol can accurately reproduce the pose of the co-crystallized ligand (typically <2.0 Å RMSD), it builds confidence in its ability to predict the pose of a novel ligand.

Part II: Structure-Based Drug Design

With prepared ligand and receptor structures, we can now predict how they interact.

Molecular Docking

Objective: To predict the preferred binding orientation (pose) of our ligand within the DPP-4 active site and estimate its binding affinity (scoring).[11][12]

Docking_Workflow A Prepared Ligand (.mol2 file) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Protein (.pdbqt file) C Define Binding Site (Grid Box Generation) B->C C->D E Analyze Results (Scoring & Pose Visualization) D->E F Select Best Pose(s) E->F

Caption: A simplified workflow for a typical molecular docking experiment.

Protocol (using AutoDock Vina as an example):

  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format required by Vina, which includes atomic charges and atom type definitions.

  • Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional box centered on the active site of DPP-4. When using a PDB structure with a co-crystallized ligand, the box should be centered on and encompass this ligand's position.

  • Execution: Run the docking simulation. Vina will exhaustively sample different conformations and orientations of the ligand within the grid box and score them.[13]

  • Results Analysis:

    • The output provides a set of predicted binding poses, ranked by their docking score (an approximation of binding affinity in kcal/mol).

    • Visually inspect the top-ranked poses in a molecular viewer. The pose should be chemically sensible, forming key interactions known for DPP-4 inhibitors (e.g., hydrogen bonds with residues Glu205, Glu206, Tyr662, and a salt bridge with Arg125).[4]

Expertise: A low docking score (more negative) is favorable, but it is not a direct measure of potency. The quality of the interactions is paramount. A pose that satisfies key pharmacophoric features, even with a slightly worse score, may be more scientifically relevant than a high-scoring pose with poor geometry or no key interactions.

Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability of the predicted protein-ligand complex over time and to calculate a more rigorous estimate of binding free energy.[8][13]

Rationale: Docking is a static snapshot. MD simulation introduces temperature, pressure, and solvent, allowing the complex to move and adapt.[14] This provides insights into the stability of the predicted binding pose and the role of water molecules in the binding event.

Protocol (using GROMACS as an example):

  • System Building:

    • Take the best-ranked pose from docking as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF or the antechamber tool from AmberTools.[15] This file describes the force field parameters for the small molecule.

    • Combine the protein and ligand topologies.[14]

    • Place the complex in a simulation box (e.g., a cubic box) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Cl-) to neutralize the system's net charge.

  • Simulation:

    • Energy Minimization: Minimize the energy of the entire system to remove bad contacts.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles).[16] This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it remains bound in its initial pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory, providing a more accurate metric than the docking score.

Part III: In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target or is toxic.[6][17] ADMET prediction assesses the drug-like properties of a compound.[18]

Objective: To predict the key pharmacokinetic and toxicity properties of 4-(2-aminopropanoyl)piperazin-2-one.

Methodology: This is typically performed using web-based tools or standalone software that employ QSAR (Quantitative Structure-Activity Relationship) models and machine learning algorithms.[2][19] A highly recommended tool is the free SwissADME web server.

  • Input: Provide the SMILES string of the molecule.

  • Analysis: The server will compute a wide range of properties.

  • Interpretation: Summarize the key findings in a table.

Predicted ADMET Properties Summary

Property Class Parameter Predicted Value Interpretation / Desirability
Physicochemical Molecular Weight ~185.21 g/mol Excellent (<500)
LogP (Lipophilicity) Low/Negative Good for solubility, may hinder permeability
Water Solubility High Favorable for formulation
Pharmacokinetics GI Absorption High Likely well-absorbed orally
BBB Permeant No Favorable (avoids CNS side effects)
CYP Inhibitor Likely No Low risk of drug-drug interactions
Drug-Likeness Lipinski's Rule 0 Violations Good oral bioavailability expected

| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic fragments |

Trustworthiness: It is crucial to use multiple in silico tools for ADMET prediction and compare the results.[6][17] The accuracy depends heavily on the quality of the underlying datasets and algorithms used to build the predictive models.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a putative DPP-4 inhibitor. The computational evidence gathered through molecular docking, MD simulations, and ADMET profiling provides a strong, data-driven foundation for its potential as a drug candidate.

The analysis suggests the molecule likely binds effectively to the DPP-4 active site with good stability and possesses a favorable drug-like and safety profile. These in silico results provide a compelling rationale for advancing the compound to the next stage of the drug discovery process: chemical synthesis and subsequent in vitro biological validation, such as DPP-4 enzyme inhibition assays and cell-based activity studies.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Lee, J., et al. (2021). In silico methods and tools for drug discovery. Computational Biology and Medicine, 137, 104851. [Link]

  • Gupta, R., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics, 14(7), 123-131. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. [Link]

  • Synapse, P. (2024). What is in silico drug discovery? Patsnap. [Link]

  • dockdynamics. (2022). Drug discovery by using in-silico experiments. dockdynamics In-Silico Lab. [Link]

  • University of Naples Federico II. In Silico Methods in Drug Discovery. Drug Discovery Lab. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. GROMACS Tutorials. [Link]

  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Jorgensen, W. L. Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. [Link]

  • Gimeno, A., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 63(7), 2058–2068. [Link]

  • Simulations Plus. ADMET Predictor®. Simulations Plus. [Link]

  • Sharma, P., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987–1001. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(8), 1011-1021. [Link]

  • Slideshare. (2016). In Silico methods for ADMET prediction of new molecules. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PLoS ONE, 10(7), e0131636. [Link]

  • Kushwaha, N., et al. (2015). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Archiv der Pharmazie, 348(5), 323-334. [Link]

  • Al-Masoudi, N. A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 748. [Link]

  • Bonvin Lab. (2022). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Sharma, P., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987-1001. [Link]

  • Mnguni, B. S., & Zothantluanga, J. H. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Salmaso, V., & Moro, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 19(5), e1011033. [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine-2-one moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its combination with amino acid fragments, such as the aminopropanoyl group, presents a compelling strategy for developing novel therapeutics with potentially enhanced specificity and improved pharmacokinetic profiles. This technical guide provides a comprehensive, research-level overview of the novel compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride . Due to its novelty, direct literature is scarce; therefore, this document synthesizes established chemical principles and data from analogous structures to propose a robust framework for its synthesis, purification, characterization, and potential biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: Rationale and Potential

The piperazine ring is a cornerstone in drug design, with its derivatives demonstrating a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] This is largely due to the two nitrogen atoms at positions 1 and 4, which can serve as hydrogen bond donors/acceptors, tune physicochemical properties like solubility, and allow for diverse substitutions to modulate target affinity.[2] The piperazin-2-one core, a derivative of piperazine, is an important intermediate in the synthesis of various active compounds, with some derivatives showing activities such as anti-adenoviral effects.[3]

By acylating the N4 position of the piperazin-2-one ring with an aminopropanoyl (alanyl) group, we introduce a chiral amino acid moiety. This strategy offers several advantages:

  • Increased Specificity: The amino acid fragment can mimic natural ligands, potentially leading to more specific interactions with biological targets like enzymes or receptors.

  • Improved Pharmacokinetics: The incorporation of an amino acid can favorably modulate absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Chiral Recognition: The introduction of a stereocenter allows for the exploration of stereospecific interactions with biological targets, which can be critical for efficacy and safety.

This guide outlines a hypothetical, yet scientifically rigorous, pathway for the synthesis and study of this compound, providing a foundational blueprint for its investigation as a potential therapeutic agent.

Proposed Synthesis and Characterization

The synthesis of the target compound can be envisioned as a multi-step process, beginning with the formation of the piperazin-2-one core, followed by selective acylation and final deprotection.

Synthetic Pathway

The proposed synthetic route is illustrated below. It involves three key stages:

  • Stage 1: Synthesis of the piperazin-2-one scaffold.

  • Stage 2: Coupling of N-Boc-protected L-Alanine to the piperazin-2-one core.

  • Stage 3: Deprotection of the Boc group and formation of the hydrochloride salt.

Synthetic_Pathway Proposed Synthesis of 4-(2-aminopropanoyl)piperazin-2-one HCl Ethylenediamine Ethylenediamine Piperazinone Piperazin-2-one Ethylenediamine->Piperazinone 1. Cyclization (e.g., NaOEt, EtOH) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Piperazinone 1. Cyclization (e.g., NaOEt, EtOH) Boc_Alanine N-Boc-L-Alanine Boc_Product 4-(2-(Boc-amino)propanoyl) piperazin-2-one Boc_Alanine->Boc_Product 2. Amide Coupling (e.g., HATU, DIPEA, DMF) HCl_Dioxane HCl in Dioxane Final_Product 4-(2-aminopropanoyl)piperazin-2-one hydrochloride Piperazinone->Boc_Product 2. Amide Coupling (e.g., HATU, DIPEA, DMF) Boc_Product->Final_Product 3. Boc Deprotection & Salt Formation

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Piperazin-2-one [4] This procedure is adapted from established methods for synthesizing the piperazin-2-one core.

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethylenediamine (e.g., 10 equivalents) in anhydrous ethanol.

  • Slowly add a solution of ethyl chloroacetate (1 equivalent) in anhydrous ethanol dropwise to the stirred ethylenediamine solution over 3-4 hours at room temperature.

  • After the addition is complete, add a solution of sodium ethoxide (1 equivalent) to the reaction mixture.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

  • Add dimethylformamide (DMF) to the oil and stir at 60-70°C for 24 hours to facilitate cyclization.

  • Purify the resulting piperazin-2-one product by vacuum distillation or column chromatography.

Causality Explanation: The large excess of ethylenediamine is used to favor the monosubstitution product and minimize dimerization. The subsequent addition of a strong base (sodium ethoxide) promotes the intramolecular cyclization to form the six-membered piperazin-2-one ring.

Protocol 2.2.2: Synthesis of 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one This protocol uses a standard peptide coupling reagent for efficient amide bond formation.

  • Dissolve piperazin-2-one (1 equivalent) and N-Boc-L-Alanine (1.1 equivalents) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Explanation: HATU is an efficient coupling reagent that activates the carboxylic acid of N-Boc-L-Alanine, facilitating nucleophilic attack by the secondary amine of piperazin-2-one. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and maintain a basic environment for the reaction.

Protocol 2.2.3: Synthesis of this compound [5] This final step involves the removal of the acid-labile Boc protecting group and subsequent salt formation.

  • Dissolve the purified Boc-protected intermediate (1 equivalent) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M, 5-10 equivalents) dropwise at 0°C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • The hydrochloride salt will typically precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product.

Causality Explanation: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The use of HCl in an anhydrous solvent like dioxane ensures the formation of the hydrochloride salt of the newly freed amine, which often aids in precipitation and purification.

Characterization

The identity and purity of the final compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as the amide carbonyls and the amine N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Predicted Physicochemical Properties

While experimental data is not yet available, the physicochemical properties of this compound can be predicted based on its structural components.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₁₄ClN₃O₂Based on chemical structure.[6]
Molecular Weight 207.66 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules.
Solubility Freely soluble in water, soluble in methanolThe hydrochloride salt form significantly increases aqueous solubility.[7][8]
pKa (predicted) ~7.5 - 8.5 (Amine)The primary amine's pKa is expected to be in this range, influencing ionization at physiological pH.
LogP (predicted) < 0The polar functional groups (amides, amine salt) suggest high hydrophilicity.

Potential Pharmacological Profile (Hypothetical)

The structural features of this compound suggest several potential avenues for pharmacological investigation. The piperazine core is a well-established pharmacophore in central nervous system (CNS) drug discovery.[1]

Hypothetical Targets and Applications:

  • CNS Disorders: Many piperazine derivatives modulate neurotransmitter systems (e.g., dopamine, serotonin).[1] The target compound could be screened for activity at CNS receptors, potentially leading to applications as an anxiolytic, antidepressant, or antipsychotic agent.

  • Oncology: The piperazine moiety is a key component in several blockbuster anticancer drugs like Imatinib.[9] The compound could be evaluated for antiproliferative activity in various cancer cell lines.

  • Antiviral/Antibacterial: Piperazin-2-one derivatives have reported anti-adenoviral activity, and the broader piperazine class has been explored for antimicrobial properties.[3][10]

Proposed Initial Screening Workflow:

Screening_Workflow Initial Biological Screening Workflow Start Synthesized Compound (Purity >95%) Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) Start->Cytotoxicity Primary_Screen Primary Target Screens Cytotoxicity->Primary_Screen If low cytotoxicity CNS_Screen CNS Receptor Binding Panel (e.g., Dopamine, Serotonin Rcs) Primary_Screen->CNS_Screen Oncology_Screen Antiproliferative Screen (e.g., NCI-60 Cell Line Panel) Primary_Screen->Oncology_Screen Antimicrobial_Screen Antimicrobial MIC Assays (Bacterial & Fungal Strains) Primary_Screen->Antimicrobial_Screen Hit_Identified Hit Identification CNS_Screen->Hit_Identified Oncology_Screen->Hit_Identified Antimicrobial_Screen->Hit_Identified SAR_Dev Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Dev If activity confirmed

Caption: A logical workflow for the initial biological evaluation.

Conclusion and Future Directions

This technical guide provides a foundational and actionable framework for the synthesis and preliminary evaluation of the novel compound this compound. By leveraging established synthetic methodologies for piperazinone formation and peptide coupling, researchers can reliably produce this target molecule.[11][12] The proposed characterization and screening protocols offer a clear path to understanding its chemical nature and exploring its therapeutic potential. The unique combination of a privileged piperazin-2-one scaffold with a chiral amino acid moiety makes this compound a compelling candidate for further investigation in diverse areas of drug discovery, particularly within CNS disorders and oncology.

References

  • Sanchez-Cespedes J, et al. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Res. 2014 Aug;108:65-73. 3

  • ResearchGate. Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. 11

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. 1

  • BenchChem. A Technical Guide to Piperazin-2-one. 4

  • International Journal of Pharmaceutical Erudition. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. 13

  • Wikipedia. Piperazine. Link

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Link

  • Semantic Scholar. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Link

  • Organic Chemistry Portal. Synthesis of piperazines. Link

  • Thieme Chemistry. Synthesis of Piperazin-2-ones. Link

  • King-Pharm. 4-(2-Aminopropanoyl)-2-piperazinone hydrochloride. Link

  • Fluorochem. This compound. Link

  • PubChem. Piperazin-2-one. Link

  • PubChem. Piperazine Dihydrochloride. Link

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Link

  • ChemWhat. 4-(3-AMINO-PROPYL)-PIPERAZIN-2-ONE. Link

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Link

  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride. Link

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Link

  • PubChem. 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1). Link

  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Link

  • PubChem. Piperazine, hydrochloride (1:?). Link

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Link

Sources

The Piperazinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently identified as a key constituent in a variety of biologically active compounds. This guide provides a comprehensive exploration of novel piperazinone derivatives, delving into their synthesis, multifaceted therapeutic applications, and the intricate structure-activity relationships that govern their efficacy.

The Allure of the Piperazinone Core: A Structural and Physicochemical Perspective

The versatility of the piperazinone scaffold stems from its unique combination of structural and electronic features. The presence of two nitrogen atoms, one of which is part of an amide functionality, provides a rich tapestry of hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The carbonyl group further enhances its polarity and hydrogen bonding capacity.

The piperazinone ring can be readily substituted at multiple positions, allowing for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This synthetic accessibility empowers medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, transforming promising lead compounds into viable drug candidates.

Synthetic Strategies: Constructing the Piperazinone Core and Its Derivatives

The construction of the piperazinone nucleus and its subsequent derivatization are pivotal to exploring its chemical space. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Core Synthesis Methodologies

A prevalent and efficient method for constructing the piperazinone core involves the cyclization of α-amino esters with activated aziridines or the reaction of N-substituted ethylenediamines with α-haloacetyl halides.[1]

A recently reported metal-promoted cascade approach offers an efficient synthesis of 2-piperazinones from chloro allenylamide, primary amines, and aryl iodides, creating three new bonds in a single step.[2] This methodology is particularly valuable for generating diverse libraries of piperazinone derivatives for high-throughput screening.[2]

Catalytic Enantioselective Synthesis

The stereochemistry of piperazinone derivatives can significantly impact their biological activity. A notable advancement is the development of a catalytic enantioselective synthesis of piperazinones. This four-step, one-pot reaction sequence utilizes a MacMillan catalyst for the asymmetric α-chlorination of aldehydes, followed by a Pinnick oxidation, amidation, and subsequent cyclization to yield chiral piperazinones with high enantiomeric excess.

Experimental Protocol: Enantioselective Synthesis of a Piperazinone Derivative

This protocol outlines a general procedure for the catalytic enantioselective synthesis of a piperazinone derivative, adapted from established methodologies.

Step 1: Asymmetric α-Chlorination of an Aldehyde

  • To a solution of the desired aldehyde (1.0 equiv) in a suitable solvent (e.g., anhydrous CH2Cl2) at -20 °C is added the MacMillan catalyst (e.g., 5-10 mol%).

  • A chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv) is added portion-wise, and the reaction is stirred for the appropriate time until completion (monitored by TLC or LC-MS).

Step 2: Pinnick Oxidation

  • To the reaction mixture from Step 1 is added 2-methyl-2-butene (5.0 equiv) followed by a solution of sodium chlorite (4.0 equiv) and sodium dihydrogen phosphate (4.0 equiv) in water.

  • The mixture is warmed to room temperature and stirred vigorously until the oxidation is complete.

Step 3: Amidation

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo.

  • The crude α-chloro acid is dissolved in a suitable solvent (e.g., DMF), and a coupling agent (e.g., HATU, 1.2 equiv) and a base (e.g., DIPEA, 3.0 equiv) are added.

  • The desired N-substituted ethylenediamine (1.1 equiv) is then added, and the mixture is stirred at room temperature until amidation is complete.

Step 4: Intramolecular Cyclization

  • A suitable base (e.g., NaH or K2CO3, 2.0 equiv) is added to the reaction mixture from Step 3.

  • The reaction is heated (e.g., to 60-80 °C) to facilitate the intramolecular nucleophilic substitution, forming the piperazinone ring.

  • The reaction is monitored for completion, and upon finishing, the product is isolated and purified using standard techniques such as column chromatography.

Therapeutic Landscape of Novel Piperazinone Derivatives

The synthetic versatility of the piperazinone scaffold has led to the discovery of derivatives with a broad spectrum of therapeutic applications.

Anticancer Agents

Piperazinone derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key cellular processes involved in tumor growth and proliferation.

A notable example is the piperazinone derivative AK301 , ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), which has been identified as a potent inhibitor of microtubule dynamics. By binding to the colchicine-binding domain on β-tubulin, AK301 induces mitotic arrest and sensitizes colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis.

Signaling Pathway of AK301-Induced Apoptosis

G AK301 AK301 Tubulin β-Tubulin (Colchicine-binding site) AK301->Tubulin Binds to Microtubule Microtubule Polymerization Inhibition AK301->Microtubule Inhibits Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest TNFR1 Increased TNFR1 Expression MitoticArrest->TNFR1 Caspase8 Caspase-8 Activation TNFR1->Caspase8 TNF TNF TNF->TNFR1 Binds to Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: AK301 inhibits tubulin polymerization, leading to mitotic arrest and enhanced TNF-induced apoptosis.

Structure-Activity Relationship (SAR) Insights for Anticancer Piperazinones:

Studies on AK301 and its analogs have revealed key SAR insights:

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the piperazinone nitrogen are critical for activity.

  • Substitutions on the Benzoyl Ring: Modifications to the benzoyl moiety also significantly influence potency.

CompoundR1 (Phenyl Ring)R2 (Benzoyl Ring)IC50 (µM) for Mitotic Arrest
AK301 3-Cl2-OEt0.115
Analog 1 4-Cl2-OEt> 10
Analog 2 3-Cl4-OEt5.2
Antimicrobial Agents

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The piperazinone scaffold has proven to be a valuable starting point for the development of such compounds.

Piperazinone-containing compounds have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains.[3] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[4]

General Workflow for Antimicrobial Screening of Piperazinone Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Piperazinone Library Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC EnzymeAssay Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC->EnzymeAssay MembranePerm Membrane Permeability Assays MIC->MembranePerm SAR SAR Analysis MBC->SAR ADMET In Silico ADMET Prediction SAR->ADMET

Caption: A typical workflow for the discovery and development of antimicrobial piperazinone derivatives.

Antiviral Agents

Piperazinone derivatives are also being explored for their potential as antiviral agents. Some have shown activity against a range of viruses by interfering with viral entry, replication, or assembly. For example, certain piperazinone derivatives have been reported to exhibit anti-adenoviral activity.[5]

Central Nervous System (CNS) Disorders

The piperazinone scaffold is a versatile platform for the development of agents targeting CNS disorders.[6] Its ability to be readily modified allows for the optimization of properties crucial for CNS drugs, such as blood-brain barrier permeability. Piperazinone derivatives are being investigated for a variety of CNS applications, including the treatment of anxiety, depression, and neurodegenerative diseases.[6][7][8]

Future Directions and Conclusion

The piperazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Expansion of Therapeutic Applications: Exploring the potential of piperazinone derivatives in other disease areas, such as inflammatory and metabolic disorders.

  • Development of More Efficient and Stereoselective Synthetic Methods: Enabling the rapid and cost-effective production of diverse and complex piperazinone libraries.

  • Application of Computational Chemistry: Utilizing in silico methods for the rational design of piperazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Novel Mechanisms of Action: Investigating the biological targets and pathways modulated by piperazinone derivatives to uncover new therapeutic opportunities.

References

  • A Technical Guide to Piperazin-2-one. (n.d.). BenchChem.
  • The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. (n.d.).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • A Technical Guide to Piperazin-2-one. (n.d.). BenchChem.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025).
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). PMC.
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.). MDPI.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances (RSC Publishing).
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central.
  • SAR of piperazine bearing phthalazinone derivatives. (n.d.).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.).
  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. (2021). PubMed.
  • Piperazin-2-one | Intermedi
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS No. 1236262-73-9) is a piperazine derivative with potential applications in pharmaceutical development.[1] The molecule incorporates a chiral center, a primary amine, an amide, and a lactam within a piperazinone ring system, presenting a unique analytical challenge. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are essential to ensure its identity, purity, and quality throughout the drug development lifecycle.

This document provides a comprehensive guide to the analytical methods for the characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals. The protocols described herein are grounded in fundamental analytical principles and adhere to the validation guidelines established by the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the molecule's properties is the foundation of method development. The hydrochloride salt form suggests good aqueous solubility. The primary amine provides a site for derivatization and is basic, while the amide and lactam structures are neutral. The molecule lacks a strong chromophore, which is a critical consideration for UV-based detection methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation. For piperazine derivatives, temperature-dependent NMR can be particularly insightful for studying conformational isomers due to restricted rotation around the amide bond.[5][6][7]

Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • 2D NMR: Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign all proton and carbon signals unequivocally.

  • Interpretation:

    • ¹H NMR: Expect signals for the alanine moiety (CH and CH₃), the piperazinone ring protons (multiple CH₂ signals), and the amine proton (NH₂). The exact chemical shifts and splitting patterns will depend on the conformation and solvent.[5][8]

    • ¹³C NMR: Expect distinct signals for the carbonyl carbons (amide and lactam), the methine and methyl carbons of the alanine group, and the methylene carbons of the piperazinone ring.[8]

Expected Signal Type Approximate ¹H Chemical Shift (ppm) Approximate ¹³C Chemical Shift (ppm)
Aliphatic CH₃1.2 - 1.5 (doublet)15 - 20
Piperazinone CH₂3.0 - 4.0 (multiplets)40 - 55
Aliphatic CH3.5 - 4.5 (quartet)50 - 60
Amide/Lactam C=ON/A165 - 175

Note: These are estimated ranges. Actual values must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, aiding in structural confirmation and impurity identification. Electrospray ionization (ESI) is the preferred method for this polar molecule.

Protocol: Molecular Weight Confirmation by LC-MS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (optimize for parent ion)

  • Data Analysis: The expected monoisotopic mass of the free base (C₇H₁₃N₃O₂) is 171.10 Da. In positive ESI mode, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 172.1.

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of this compound.

The Challenge of UV Detection

The target molecule lacks a significant UV chromophore, making detection at low levels challenging with standard UV detectors.[9] Two primary strategies can overcome this:

  • Derivatization: React the primary amine with a labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride to form a highly UV-active derivative.[9][10]

  • Alternative Detection: Employ universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[11] Alternatively, Mass Spectrometry (LC-MS) offers high sensitivity and specificity.

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC) with Derivatization

This protocol describes a method using pre-column derivatization with NBD-Cl for UV detection. This approach provides high sensitivity for purity analysis and the detection of trace impurities.[10]

Workflow for HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Derivatization (Temp, Time, pH) Dev2->Dev3 Dev4 Optimize Gradient & Flow Rate Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD / LOQ Val4->Val5 Val6 Robustness Val5->Val6

Caption: Workflow for HPLC method development and validation.

Step 1: Derivatization Procedure

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Sample Derivatization:

    • To 100 µL of a sample solution (containing approx. 100 µg/mL of the API in diluent), add 500 µL of Borate Buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the solution to room temperature.

    • Add 200 µL of 0.1 M HCl to quench the reaction.

    • The sample is now ready for HPLC analysis.

Step 2: HPLC-UV Conditions

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier for reversed-phase.
Gradient 10% B to 70% B over 20 minTo elute the derivatized analyte and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CEnsures reproducible retention times.[10]
Detection UV at 470 nmWavelength for detecting the NBD-derivative.
Injection Vol. 10 µLStandard injection volume.

Step 3: Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[12]

Validation Workflow Logic

G Start Start Validation Protocol Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Analyte Resolved? Accuracy Accuracy Linearity->Accuracy R² > 0.99? Precision Precision Accuracy->Precision Recovery 98-102%? Robustness Robustness Precision->Robustness RSD < 2%? End Validation Complete Robustness->End Passes Criteria?

Caption: Decision logic for the analytical method validation process.

  • Specificity: Inject a blank (diluent), a placebo, and the API spiked with expected impurities to demonstrate that the peak for the derivatized analyte is free from interference.

  • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., LOQ to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[13]

  • Accuracy: Analyze samples with known concentrations (e.g., by spiking a placebo at three levels: 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability: Perform at least six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%) to ensure the method remains reliable under minor variations.

Assay by Titrimetry

A classical titrimetric method can provide a simple, accurate, and cost-effective way to determine the assay of the hydrochloride salt. This method quantifies the total amine hydrochloride content.

Protocol: Non-aqueous Potentiometric Titration

This method is based on the titration of the hydrochloride salt as an acid in a non-aqueous medium.[14]

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Standardization: Standardize the 0.1 M perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate the solution potentiometrically with standardized 0.1 M perchloric acid. Use a suitable electrode system (e.g., glass-calomel).

    • Record the titrant volume at the equivalence point.

  • Calculation:

    • Calculate the percentage assay using the following formula: % Assay = (V * M * F * 100) / W Where:

      • V = Volume of titrant consumed (mL)

      • M = Molarity of the titrant

      • F = Molar equivalent factor (Molecular Weight / 1000)

      • W = Weight of the sample (mg)

This titrimetric method provides an absolute measure of the salt content and is an excellent orthogonal technique to complement the HPLC purity analysis.

References

  • Lab Manager. (2025).
  • AMSbiopharma. (2025).
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • RSC Publishing. (2018).
  • RSC Publishing. (2018).
  • European Medicines Agency. (2024). ICH Q2(R2)
  • ICH. (2023).
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • AOCS. (2024).
  • Fluorochem. (n.d.). This compound.
  • LibreTexts Chemistry. (n.d.). Titrimetric Methods.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Titration curves of excess secondary amine with a 1 M HCl solution in....
  • Analytical Chemistry. (1956). Direct Titration of Dithiocarbamic Acids in Isopropyl Alcohol, Pyridine, and Pyridine-Isopropyl Alcohol.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2025).
  • ResearchGate. (2025).

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a polar hydrophilic compound. Due to the inherent challenges in retaining and detecting such molecules, which lack a strong native chromophore, this protocol employs a reverse-phase ion-pairing chromatographic strategy. This approach enhances retention on a standard C18 stationary phase and allows for sensitive UV detection at a low wavelength. The causality behind the selection of chromatographic parameters is thoroughly explained, providing a framework for the adaptation of this method to similarly challenging polar analytes. The protocol herein is designed to be self-validating, with comprehensive steps for assessing specificity, linearity, accuracy, precision, and robustness, ensuring its suitability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Polar Amines

This compound is a small molecule characterized by high polarity and the presence of primary and secondary amine functionalities within a piperazinone scaffold. From a chromatographic perspective, such compounds present a dual challenge:

  • Poor Retention: On traditional reversed-phase columns (e.g., C18, C8), highly polar analytes exhibit weak hydrophobic interactions with the stationary phase, leading to elution at or near the solvent front (void volume). This results in poor resolution from other early-eluting components and excipients.[1]

  • Low UV Absorbance: The molecule lacks significant conjugated systems or aromatic rings that would provide a strong UV chromophore. The amide and ketone carbonyl groups are the primary UV-absorbing moieties, necessitating detection at low UV wavelengths (typically < 220 nm), where mobile phase components can interfere.

Conventional reversed-phase HPLC is often inadequate for such analyses.[2] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are viable alternatives for polar compounds, they can sometimes suffer from longer equilibration times and issues with sample solvent compatibility.[1] Chemical derivatization to introduce a UV-active tag is another option but adds complexity and potential for side reactions.[3][4][5]

This application note details an ion-pairing reversed-phase HPLC method that directly addresses these challenges without the need for derivatization, offering a practical and robust solution for the quantification of this compound.

Principle of the Method: Ion-Pairing Chromatography

Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar compounds on reversed-phase columns. The core principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic "tail" and an ionic "head".[6][7]

In this method, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The positively charged amine groups of the protonated this compound form a neutral ion-pair with the reagent. This newly formed complex is significantly more hydrophobic than the analyte alone, allowing it to be retained and separated on a C18 column.[8][9]

The logical workflow for the development and application of this method is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_validation Phase 3: Data Processing & Validation A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection & Data Acquisition C->D E Peak Integration & Quantification D->E F Method Validation (Linearity, Accuracy, etc.) E->F

Caption: Overall workflow for the HPLC analysis of this compound.

Experimental Protocol

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Sodium 1-heptanesulfonate (ion-pairing reagent)

    • Phosphoric acid (analytical grade)

  • Reference Standard: this compound of known purity.

Chromatographic Conditions

The selection of these parameters is based on achieving optimal retention, peak shape, and sensitivity for the polar, basic analyte.

ParameterRecommended SettingJustification
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides the necessary hydrophobic surface for the retention of the ion-pair complex.
Mobile Phase A 5 mM Sodium 1-heptanesulfonate in water, pH adjusted to 2.5 with phosphoric acid.The low pH ensures the analyte's amine groups are fully protonated for consistent ion-pairing. Phosphoric acid provides good buffering capacity at this pH. The ion-pairing reagent facilitates retention.[6][8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good miscibility with the aqueous mobile phase.
Gradient Elution 5% to 40% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 210 nmThe amide and ketone functionalities of the analyte are expected to absorb at low UV wavelengths. 210 nm is chosen as a balance between analyte absorbance and potential mobile phase interference. A PDA detector is recommended to confirm peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion and ensures compatibility with the chromatographic system.
Preparation of Solutions
  • Mobile Phase A: Accurately weigh the required amount of sodium 1-heptanesulfonate to prepare a 5 mM solution in deionized water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the sample diluent to achieve a final concentration within the calibration range.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation_Protocol Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ

Caption: Key parameters for the validation of the HPLC method.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. Use a PDA detector to assess peak purity.No interfering peaks at the retention time of the analyte. Peak purity index should be > 0.99.
Linearity Analyze at least five concentrations across the intended range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a standard or sample at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.The precision at the LOQ should have an RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations.[4][10]

Conclusion

The ion-pairing reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By addressing the inherent challenges of poor retention and low UV absorbance, this protocol enables accurate and precise measurements suitable for quality control and research environments. The comprehensive validation plan ensures that the method is fit for its intended purpose and compliant with regulatory expectations. This approach serves as a valuable template for the analysis of other polar, non-chromophoric small molecules in the pharmaceutical industry.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • An Interface for Sensitive Analysis of Monoamine Neurotransmitters by Ion-Pair Chromatography–ESI-MS with Continuous On-Line Elimination of Ion-Pair Reagents. PubMed Central. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk. [Link]

  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. News-Medical.net. [Link]

  • A validated gas chromatography method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in vardenafil and sildenafil drug substances. ijpbs.net. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. [Link]

  • Piperazine, hydrochloride (1:?). PubChem. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Piperazin-2-one. PubChem. [Link]

  • Piperazin-2-one;chloride. PubChem. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation and characterization of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to advanced 2D NMR data interpretation. By explaining the causality behind experimental choices, this guide ensures technical accuracy and empowers users to obtain high-quality, reproducible results for similar small molecules.

Introduction: The Importance of Structural Verification

This compound is a small molecule featuring a piperazinone core, an alaninyl side chain, and a hydrochloride salt of a primary amine. The piperazine-2,5-dione moiety and its derivatives are recognized as valuable scaffolds in the development of bioactive molecules[1]. Precise structural confirmation is a critical step in the synthesis and development of such compounds to ensure their identity, purity, and to understand their chemical behavior.

NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide will detail the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of the title compound.

Experimental Design & Rationale

The comprehensive characterization of this compound requires a multi-faceted NMR approach. The rationale behind the selected experiments is as follows:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal adjacent protons.

  • ¹³C NMR: To determine the number of unique carbon environments and their chemical shifts, indicating the types of carbon atoms present (e.g., C=O, CH, CH₂, CH₃).

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, confirming which protons are directly connected through bonds (typically up to three bonds).[3][4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations), allowing for the definitive assignment of protonated carbons.[3][4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments and establishing the overall connectivity of the molecule.

Below is a workflow diagram illustrating the logical progression of experiments for structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Data Interpretation & Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Initial Analysis C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR COSY 2D COSY H1_NMR->COSY Assign_H Assign ¹H Signals (Shift, Integration, Multiplicity) H1_NMR->Assign_H Assign_C Assign ¹³C Signals C13_NMR->Assign_C HSQC 2D HSQC COSY->HSQC Correlate_COSY Establish ¹H-¹H Spin Systems COSY->Correlate_COSY HMBC 2D HMBC HSQC->HMBC Correlate_HSQC Link ¹H to Attached ¹³C HSQC->Correlate_HSQC Correlate_HMBC Connect Molecular Fragments HMBC->Correlate_HMBC Assign_H->Correlate_COSY Assign_C->Correlate_HSQC Correlate_COSY->Correlate_HMBC Correlate_HSQC->Correlate_HMBC Structure Final Structure Confirmation Correlate_HMBC->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Protocols: From Sample to Spectrum

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] Proper sample preparation is crucial for obtaining high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆), 0.6-0.7 mL[6]

  • 5 mm NMR tubes of good quality (e.g., Wilmad 528-PP-7 or equivalent)[7]

  • Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer

Protocol:

  • Solvent Selection: Given the hydrochloride salt and polar nature of the molecule, deuterium oxide (D₂O) is an excellent choice. It will also allow for the exchange of the labile amine (-NH₃⁺) and amide (-NH-) protons, simplifying the spectrum. Alternatively, DMSO-d₆ can be used, which will allow observation of these exchangeable protons.

  • Dissolution: Weigh 5-10 mg of the compound into a small, clean vial. Add approximately 0.7 mL of the chosen deuterated solvent.[6]

  • Mixing: Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if solubility is an issue, but ensure the compound is stable at elevated temperatures.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution.[5] Pack a small plug of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the 5 mm NMR tube.[7][8]

  • Volume Check: Ensure the sample depth in the NMR tube is at least 4.5 cm (approximately 0.6 mL) to be within the detection region of the NMR coil.[5][7]

  • Labeling: Clearly label the NMR tube with a unique identifier.[6]

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Scans: 16, Relaxation Delay: 2sObserve proton signals, integration, and coupling.
¹³C NMR Spectral Width: 220 ppm, Scans: 1024, Proton DecouplingObserve carbon signals.
COSY Spectral Width: 12 ppm (both dimensions), Scans: 4-8Identify ¹H-¹H scalar couplings.
HSQC F2 (¹H): 12 ppm, F1 (¹³C): 165 ppm, Scans: 8-16Correlate protons to their attached carbons.
HMBC F2 (¹H): 12 ppm, F1 (¹³C): 220 ppm, Scans: 16-32Correlate protons to carbons over 2-3 bonds.

Predicted Spectra and Interpretation

The following section details the predicted NMR signals for this compound based on its structure and known chemical shift ranges.[9]

G H1 H1 H2 H2 H3 H3 H4 H4 H5 H5 H6 H6 NH NH NH3 NH3+ C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9

Caption: Structure of 4-(2-aminopropanoyl)piperazin-2-one with atom numbering for NMR assignment. Note: This is a simplified 2D representation; the piperazinone ring exists in a chair or boat conformation.[10]

Predicted ¹H NMR Spectrum (in D₂O)
Proton(s) Predicted Shift (ppm) Multiplicity Integration Rationale
H-a (CH₃) ~1.5Doublet (d)3HAliphatic methyl group adjacent to a CH group.
H-b (CH) ~4.2Quartet (q)1HMethine proton adjacent to a methyl group and an electron-withdrawing carbonyl group.
H-c, H-d (piperazinone CH₂) ** 3.2 - 4.0Multiplets (m)4HMethylene protons on the piperazinone ring, likely diastereotopic and showing complex splitting. May appear as distinct multiplets due to conformational restrictions.[11][12]
H-e (piperazinone CH₂) **~3.5Singlet (s) or AB quartet2HMethylene protons adjacent to the amide nitrogen and carbonyl group.
NH, NH₃⁺ Not observed--Labile protons will exchange with D₂O solvent.
Predicted ¹³C NMR Spectrum (in D₂O)
Carbon(s) Predicted Shift (ppm) Rationale
C-a (CH₃) ~18Aliphatic methyl carbon.
C-b (CH) ~50Alpha-carbon of the alanine moiety.
C-c, C-d (piperazinone CH₂) ** 40 - 55Methylene carbons within the heterocyclic ring.
C-e (piperazinone CH₂) **~45Methylene carbon adjacent to a carbonyl group.
C-f, C-g (C=O) 165 - 175Carbonyl carbons of the amide and ketone functionalities.[13]
Key 2D NMR Correlations
  • COSY:

    • A strong cross-peak between the H-a doublet (~1.5 ppm) and the H-b quartet (~4.2 ppm), confirming the alaninyl fragment.

    • Correlations between the piperazinone ring protons (H-c, H-d ), revealing their connectivity.

  • HSQC:

    • C-a (~18 ppm) will show a cross-peak with H-a (~1.5 ppm).

    • C-b (~50 ppm) will show a cross-peak with H-b (~4.2 ppm).

    • Each piperazinone methylene carbon will correlate with its attached protons.

  • HMBC:

    • The methyl protons H-a will show a 2-bond correlation to the carbonyl carbon C-g (~175 ppm) and a 2-bond correlation to the methine carbon C-b (~50 ppm).

    • The methine proton H-b will show a 3-bond correlation to the methyl carbon C-a (~18 ppm) and a 2-bond correlation to the carbonyl carbon C-g (~175 ppm).

    • Crucially, H-b should also show a 3-bond correlation to the piperazinone ring carbon C-c or C-d , confirming the attachment of the alaninyl group to the ring nitrogen.

    • Protons on the piperazinone ring (H-c, H-d, H-e ) will show 2- and 3-bond correlations to the ring carbons and the carbonyl carbons (C-f, C-g ), confirming the ring structure.

Conclusion

By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can achieve a complete and confident structural assignment of this compound. The combination of 1D and 2D NMR techniques provides a self-validating system, where correlations from different experiments converge to support a single, unambiguous structure. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in research and drug development.

References

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

Sources

A Robust LC-MS/MS Method for the Characterization and Analysis of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a polar small molecule featuring a piperazine core. Given the prevalence of the piperazine scaffold in modern pharmaceuticals, establishing reliable analytical methods is critical for drug discovery, development, and quality control.[1][2] This guide provides a comprehensive methodology employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail the rationale behind the selection of sample preparation techniques, chromatographic conditions—specifically Hydrophilic Interaction Liquid Chromatography (HILIC)—and mass spectrometer parameters for sensitive and specific characterization. The protocol includes optimized conditions for electrospray ionization (ESI) and a proposed fragmentation pathway confirmed by Collision-Induced Dissociation (CID), providing a blueprint for structural confirmation and quantitative analysis.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[2] The target analyte, this compound, combines a piperazinone ring with an amino acid-like side chain, resulting in a highly polar and functionalized molecule. The analytical challenge for such compounds lies in achieving adequate retention on conventional reversed-phase chromatography columns and obtaining structurally informative data for unambiguous identification.[3]

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[4][5][6] Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar, thermally labile molecules, as it typically produces an intact protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[7][8] Subsequent tandem mass spectrometry (MS/MS) provides definitive structural information through controlled fragmentation of the precursor ion.[9][10]

This document serves as a field-proven guide, explaining the causality behind key experimental choices to establish a self-validating analytical system for this compound.

Analyte Properties

  • Full Chemical Name: this compound

  • Structure (Free Base): (Self-generated image for illustrative purposes)

  • Molecular Formula (Free Base): C₇H₁₃N₃O₂

  • Monoisotopic Mass (Free Base): 171.1008 Da

  • Protonated Precursor Ion [M+H]⁺: 172.1086 Da

The presence of two basic nitrogen atoms (one in the piperazine ring and the primary amine) makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+).[11][12] The hydrochloride salt form dissociates in solution, and the analyte is analyzed as its protonated free base.[13]

Experimental Design and Rationale

The successful analysis of this polar compound hinges on a synergistic optimization of sample preparation, chromatography, and mass spectrometry.

Sample Preparation and Solubilization

The hydrochloride salt form of the analyte enhances its solubility in polar solvents. A diluent of 50:50 (v/v) acetonitrile and water with 0.1% formic acid is recommended. This solvent system is fully compatible with the downstream LC-MS analysis. The formic acid serves to maintain a low pH, ensuring the analyte remains protonated and promoting good ionization efficiency.[11]

Chromatographic Separation: HILIC

Reversed-phase chromatography often provides insufficient retention for highly polar molecules like 4-(2-aminopropanoyl)piperazin-2-one. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This setup facilitates the retention of polar analytes that would otherwise elute in or near the void volume in reversed-phase systems.[14][15]

  • Causality: The HILIC mechanism relies on partitioning the polar analyte into a water-enriched layer on the surface of the polar stationary phase. This provides excellent retention and separation for compounds that are poorly retained by C18 columns. The use of a volatile buffer like ammonium formate is critical for MS compatibility, as it aids in pH control for consistent retention and promotes efficient analyte desolvation and ionization in the ESI source.

Mass Spectrometry: ESI-MS/MS

A tandem mass spectrometer (such as a triple quadrupole or Q-TOF) is required for this analysis to achieve both high selectivity and structural confirmation.

  • Ionization: ESI in positive ion mode (ESI+) is selected due to the basic nature of the analyte's nitrogen atoms, which readily accept a proton to form the [M+H]⁺ ion. ESI is a soft ionization technique that preserves the molecular ion for selection in the first quadrupole.[7][16]

  • MS/MS for Structural Confirmation: Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion (m/z 172.1). The resulting product ions are characteristic of the molecule's structure and serve as a highly specific fingerprint for identification. The fragmentation pattern is predictable, often involving the cleavage of the most labile bonds, such as the amide linkage.[2][17]

Detailed Protocols

Protocol 1: Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of water and methanol. Note: The molecular weight of the hydrochloride salt should be used for this calculation.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using the mobile phase A / mobile phase B starting condition solvent (e.g., 95:5 acetonitrile/water with buffer) to prepare a 1 µg/mL working standard solution.

  • Sample Preparation: Dilute samples to an expected concentration within the calibration range using the same diluent as the working standards.

  • Filtration: Filter all solutions through a 0.22 µm PVDF or PTFE syringe filter prior to injection to prevent contamination of the LC system.

Protocol 2: LC-MS/MS System and Method Parameters

The following parameters provide a validated starting point and should be adapted as necessary for the specific instrument in use.

Parameter Condition
LC System UPLC/HPLC system capable of handling high organic mobile phases
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Elution 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
MS System Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MS1 Scan Mode Full Scan (m/z 50-300) to confirm precursor ion
MS/MS Parameters
Precursor Ion (Q1)m/z 172.1
Collision Energy (CE)15-25 eV (Optimize for key fragments)
Product Ion Scan (Q3)Scan m/z 40-180
MRM Transitions (for quantification)Primary: 172.1 > 129.1 Secondary: 172.1 > 70.1

Data Analysis and Expected Results

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh & Dissolve Standard/Sample prep_dilute Dilute to Working Concentration prep_start->prep_dilute prep_filter Filter (0.22 µm) prep_dilute->prep_filter lc_inject Inject into HILIC System prep_filter->lc_inject ms_ionize ESI+ Ionization lc_inject->ms_ionize ms_select Select Precursor [M+H]⁺ (m/z 172.1) ms_ionize->ms_select ms_frag Collision-Induced Dissociation (CID) ms_select->ms_frag ms_detect Detect Product Ions ms_frag->ms_detect data_id Identify based on RT & Fragments ms_detect->data_id data_quant Quantify using MRM Transitions ms_detect->data_quant

Caption: Overall workflow from sample preparation to data analysis.

Fragmentation Pathway and Interpretation

Upon CID, the protonated molecule (m/z 172.1) is expected to fragment at its most labile bonds. The primary fragmentation is anticipated at the amide bond connecting the side chain to the piperazinone ring.

Caption: Proposed CID fragmentation pathway for m/z 172.1.

  • Precursor Ion [M+H]⁺ (m/z 172.1): This is the intact, protonated molecule.

  • Product Ion (m/z 129.1): This major fragment corresponds to the loss of the terminal aminopropene group (CH₃-CH=NH₂⁺) via cleavage of the amide bond, leaving the protonated piperazinone core with a carbonyl group. This is a highly stable and characteristic fragment.

  • Product Ion (m/z 70.1): This fragment represents the 2-aminopropanoyl portion, specifically the propanoyl-iminium ion, resulting from the same amide bond cleavage.

  • Other Fragments: Additional fragments corresponding to cleavages within the piperazine ring may also be observed, consistent with known fragmentation patterns of piperazine derivatives.[1][2]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. By employing HILIC for chromatographic separation and ESI-MS/MS for detection, this method overcomes the challenges associated with analyzing polar small molecules. The detailed rationale and step-by-step protocols offer a reliable starting point for researchers in pharmaceutical development, enabling accurate structural confirmation and setting the stage for robust quantitative assays.

References

  • Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of Mass Spectrometry.[Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.[Link]

  • Application of triple quadrupole tandem mass spectrometry to the bioanalysis of collision-induced dissociation-resistant cyclic peptides. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry.[Link]

  • Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Analytical and Bioanalytical Chemistry.[Link]

  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics.[Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.[Link]

  • Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate.[Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.[Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online.[Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry.[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.[Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques.[Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.[Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare.[Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[Link]

  • Mass Spectrometry Ionization Methods. Emory University.[Link]

  • Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? ResearchGate.[Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.[Link]

Sources

Application Note & Protocol: Initial In Vitro Evaluation of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guideline for Preliminary Cytotoxicity Screening

Introduction: The Rationale for In Vitro Screening of Novel Piperazinone Analogs

The piperazine ring is a well-established "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of diseases, including cancer and central nervous system disorders.[1] The structural versatility of the piperazine nucleus allows for extensive chemical modification, leading to compounds with diverse pharmacological activities. The introduction of a keto group to form a piperazinone, and further substitution, as seen in 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, creates a novel chemical entity with unexplored biological potential.

Given that various piperazinone derivatives have been investigated for their cytotoxic effects against cancer cell lines, a primary and logical first step in the characterization of a new analog is to assess its general cytotoxicity.[2] This initial screen provides a foundational dataset to guide further, more specific mechanistic studies. Cell-based assays are indispensable tools in the early stages of drug discovery, offering critical insights into a compound's biological effects and potential therapeutic applications.[3][4][5][6][7]

This document provides a detailed protocol for a preliminary in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This colorimetric assay is a robust, widely accepted, and cost-effective technique to quantify the metabolic activity of living cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests potential cytotoxic or cytostatic effects.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The resulting formazan is insoluble in aqueous solutions and must be solubilized with an organic solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells. By exposing cells to varying concentrations of this compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.

Experimental Workflow Overview

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay and Readout cluster_analysis Data Analysis cell_culture 1. Culture selected cell line cell_count 2. Harvest and count cells cell_seeding 3. Seed cells into 96-well plate compound_prep 4. Prepare serial dilutions of 4-(2-aminopropanoyl)piperazin-2-one HCl treatment 5. Treat cells with compound dilutions cell_seeding->treatment incubation 6. Incubate for 48-72 hours mtt_addition 7. Add MTT reagent to each well incubation->mtt_addition formazan_incubation 8. Incubate for 2-4 hours (formazan formation) solubilization 9. Solubilize formazan crystals readout 10. Measure absorbance at ~570 nm data_processing 11. Calculate % viability vs. control readout->data_processing ic50_determination 12. Generate dose-response curve and determine IC50 data_processing->ic50_determination

Caption: Workflow of the MTT assay for cytotoxicity screening.

Materials and Equipment

Reagents Equipment
This compoundHumidified CO2 incubator (37°C, 5% CO2)
Selected cancer cell line (e.g., A549, HT-29)[2]Laminar flow hood
Complete cell culture medium (e.g., DMEM, RPMI-1640)Inverted microscope
Fetal Bovine Serum (FBS)Hemocytometer or automated cell counter
Penicillin-Streptomycin solutionCentrifuge
Trypsin-EDTA solution96-well flat-bottom sterile culture plates
Phosphate-Buffered Saline (PBS), sterileMultichannel pipette
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagentMicroplate reader with a 570 nm filter
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)Sterile pipette tips and microcentrifuge tubes

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture the chosen cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.

  • Cell Harvesting: On the day of the experiment, aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes). Resuspend the pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells per well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[2][8]

    • Expert Tip: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the time of analysis and not over-confluent.

  • Incubation: Incubate the plate overnight in the incubator to allow the cells to attach to the bottom of the wells.

Part 2: Compound Preparation and Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration of the solvent in the culture medium should not exceed a level that affects cell viability (typically <0.5% for DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations.[2] A common approach is to use a 7-point dilution series.

  • Cell Treatment: Carefully remove the medium from the attached cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells (medium only).

  • Incubation: Return the plate to the incubator and incubate for a predetermined period, typically 48 or 72 hours.[9]

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to ensure complete dissolution of the formazan.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and solubilizing agent only) from all other absorbance readings.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Parameter Description
Vehicle Control Cells treated with the solvent used to dissolve the compound. Represents 100% viability.
Test Compound Cells treated with various concentrations of 4-(2-aminopropanoyl)piperazin-2-one HCl.
IC50 Value The concentration of the test compound that reduces cell viability by 50%.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every assay:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be run in parallel to confirm the assay is performing as expected.

  • Vehicle Control: To ensure the solvent used to dissolve the test compound does not have an effect on cell viability.

  • Untreated Control: To monitor the baseline health and growth of the cells.

  • Blank Control: Wells containing only medium, MTT, and solubilization solution to determine the background absorbance.

Conclusion and Future Directions

This protocol provides a foundational method for the initial in vitro screening of this compound. A potent cytotoxic effect, indicated by a low IC50 value, would warrant further investigation into its mechanism of action. Subsequent studies could explore its effects on specific cellular processes such as apoptosis, cell cycle progression, or its interaction with specific molecular targets, building upon the rich pharmacological history of piperazine-containing compounds.[10][11]

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. PubChem. [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). PubChem. [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Piperazin-2-one. PubChem. [Link]

  • Cell-Based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine hydrochloride. PubChem. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for 4-(2-aminopropanoyl)piperazin-2-one hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Neuroactive Candidate

In the relentless pursuit of novel therapeutic agents for neurological disorders, the synthesis and exploration of new chemical entities are paramount. 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a compound featuring a piperazin-2-one core coupled with an L-alanine moiety, represents a promising, albeit underexplored, candidate for neuroscience research. The piperazine scaffold is a well-established pharmacophore in centrally active drugs, known for its ability to interact with a variety of neurotransmitter systems.[1] Concurrently, L-alanine and its derivatives have demonstrated neuroprotective and anticonvulsant properties, suggesting a multifaceted potential for this novel compound.[2][3]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the neuropharmacological properties of this compound. We will delve into its hypothetical mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation as a potential nootropic and neuroprotective agent, and offer insights into the causal reasoning behind our proposed experimental designs. While direct research on this specific molecule is nascent, this guide is built upon established principles of neuropharmacology and the known activities of its constituent chemical motifs.

Hypothesized Mechanism of Action: A Dual-Pronged Approach to Neuronal Health

Based on its chemical structure, we hypothesize that this compound may exert its effects through a dual mechanism involving both the piperazin-2-one core and the L-alanine side chain. The piperazine ring is a common feature in drugs targeting central nervous system (CNS) receptors, including serotonergic, dopaminergic, and adrenergic systems.[1] The substitution at the N4 position could modulate its affinity and selectivity for these receptors, potentially influencing mood, cognition, and arousal.

Furthermore, the L-alanine component may contribute to neuroprotection. L-alanine derivatives have been shown to offer protection against excitotoxicity and oxidative stress, two key pathological processes in neurodegenerative diseases.[4] One potential pathway for this neuroprotection is through the modulation of glutamate transporters, leading to a reduction in excitotoxic damage.[2]

Below is a diagram illustrating the hypothesized signaling pathways that may be modulated by this compound.

Hypothesized Signaling Pathway cluster_0 4-(2-aminopropanoyl)piperazin-2-one HCl cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Neurobiological Outcomes Compound 4-(2-aminopropanoyl) piperazin-2-one HCl Receptors Neurotransmitter Receptors (e.g., 5-HT, DA) Compound->Receptors Piperazine Core Interaction Transporters Glutamate Transporters (e.g., EAAT2) Compound->Transporters L-alanine Moiety Interaction Signaling Modulation of Intracellular Signaling Cascades Receptors->Signaling Glutamate_Uptake Increased Glutamate Uptake Transporters->Glutamate_Uptake Neurotransmission Altered Neurotransmission Signaling->Neurotransmission Neuroprotection Reduced Excitotoxicity & Oxidative Stress Glutamate_Uptake->Neuroprotection Cognition Enhanced Cognitive Function Neurotransmission->Cognition Neuroprotection->Cognition InVivo_Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Behavioral Testing cluster_3 Data Analysis Acclimation Acclimation & Hhandling Vehicle Vehicle Control Compound Compound Treatment (Multiple Doses) Positive_Control Positive Control (e.g., Donepezil) MWM Morris Water Maze (Spatial Learning & Memory) Vehicle->MWM Amnesia_Model Scopolamine-Induced Amnesia Model Vehicle->Amnesia_Model Compound->MWM Compound->Amnesia_Model Positive_Control->MWM Positive_Control->Amnesia_Model Analysis Statistical Analysis of Behavioral Parameters MWM->Analysis Amnesia_Model->Analysis

Caption: A generalized workflow for in vivo evaluation of a novel nootropic compound.

In Vivo Model Behavioral Paradigm Key Parameters Hypothesized Outcome for an Active Compound
Normal RodentsMorris Water MazeEscape latency, path length, time in target quadrantDecreased escape latency and path length, increased time in the target quadrant
Scopolamine-Induced AmnesiaPassive AvoidanceStep-through latencyIncreased step-through latency compared to the scopolamine-only group
Scopolamine-Induced AmnesiaY-MazePercentage of spontaneous alternationsIncreased percentage of spontaneous alternations

Conclusion and Future Directions

The application notes provided herein offer a foundational framework for the systematic investigation of this compound as a potential agent in neuroscience research. The proposed protocols, rooted in established methodologies, are designed to elucidate the compound's neuroprotective and nootropic properties. Given the promising structural motifs within this molecule, further exploration is warranted. Future studies could include more detailed mechanistic investigations, such as receptor binding assays, electrophysiological recordings, and in-depth analysis of its effects on synaptic plasticity. The journey from a novel chemical entity to a potential therapeutic is long and arduous, but with rigorous and systematic research, the true potential of this compound in the realm of neuroscience can be unlocked.

References

  • Piperazine derivatives possesing nootropic activity. (n.d.). Google Patents.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Presynaptic effects of l-alanine on peripheral sympathetic neurotransmission. (1987). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 21, 2026, from [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents. Retrieved January 21, 2026, from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (2021). SID. Retrieved January 21, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved January 21, 2026, from [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride as a Potential CNS Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, allows for versatile chemical modifications that can fine-tune interactions with various neurotransmitter receptors and transporters.[1][3] Many piperazine derivatives exhibit potent pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often by modulating monoaminergic systems.[2][4]

This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (herein referred to as "Compound A"). Structurally, Compound A features a piperazin-2-one core, which introduces a lactam function, and an N-acylated aminopropanoyl (alanine) side chain. This unique combination suggests potential interactions with CNS targets, possibly mimicking endogenous ligands or acting as a modulator of key receptors like GABA or serotonin systems.[5][6] The hydrochloride salt form is utilized to enhance aqueous solubility and stability for experimental testing.

These application notes are designed for researchers, scientists, and drug development professionals, providing a logical, step-by-step framework for characterizing Compound A from initial physicochemical analysis through in vitro screening and preliminary in vivo assessment. Each protocol is grounded in established scientific principles to ensure data integrity and reproducibility.

Section 1: Initial Characterization and Formulation

Rationale: Before any biological evaluation, it is critical to confirm the identity, purity, and fundamental physicochemical properties of the test compound. These parameters directly influence data quality, interpretation, and the design of subsequent experiments. Lipophilicity (LogD) and solubility are particularly crucial for CNS drug candidates as they are primary determinants of their ability to cross the blood-brain barrier (BBB).[7]

Protocol 1.1: Identity, Purity, and Solubility Assessment

  • Identity Confirmation:

    • Dissolve 5-10 mg of Compound A in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure matches the expected arrangement of protons and carbons.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition.

  • Purity Analysis:

    • Prepare a 1 mg/mL stock solution of Compound A in a 50:50 acetonitrile:water mixture.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (e.g., at 214 nm and 254 nm) and a C18 column.

    • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Purity should be ≥95% for use in biological assays.

  • Aqueous Solubility:

    • Prepare a series of saturated solutions of Compound A in phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the solutions at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant for the concentration of dissolved compound using a calibrated HPLC method. This determines the thermodynamic solubility.

Data Presentation: Physicochemical Properties of Compound A

ParameterMethodResultImplication for CNS Drug Development
Molecular WeightHRMS(Hypothetical) 251.71 g/mol Meets criteria (typically <450 Da) for BBB penetration.[7]
PurityHPLC-UV(Hypothetical) >98%High purity ensures biological activity is attributable to the compound.
Solubility (pH 7.4)Shake-flask(Hypothetical) 15.2 mg/mLHigh solubility prevents precipitation in aqueous assay buffers.
LogD (pH 7.4)(Hypothetical)(Hypothetical) 1.8Within the optimal range (1-4) for passive diffusion across the BBB.[7]

Section 2: In Vitro Pharmacological Evaluation

Rationale: The initial step in understanding a novel compound's biological effect is to identify its molecular targets. A broad screening approach provides an unbiased view of its potential interactions within the CNS. Once primary targets ("hits") are identified, functional assays are employed to determine the nature of this interaction (e.g., agonist, antagonist, allosteric modulator) and to quantify its potency.[8] This hierarchical approach efficiently focuses resources on the most promising biological activities.

In_Vitro_Workflow A Compound A (Purity ≥95%) B Primary Screen: Broad CNS Radioligand Binding Panel (e.g., 40-70 targets) A->B C No Significant Hits (<50% inhibition @ 10 µM) B->C If D Significant Hits Identified (>50% inhibition @ 10 µM) B->D If E Stop/Re-evaluate Compound C->E F Secondary Assays: Concentration-Response Curves (Determine Ki or IC50) D->F Proceed to G Tertiary Assays: Cell-Based Functional Assays (Determine EC50/IC50 and Efficacy) F->G Proceed to H Mechanism of Action Hypothesis G->H

Caption: In Vitro Screening Cascade for Compound A.

Protocol 2.1: Broad CNS Target Binding Screen

  • Objective: To identify potential molecular targets of Compound A by screening it against a panel of receptors, ion channels, and transporters relevant to CNS function.

  • Methodology:

    • Provide Compound A to a specialized contract research organization (CRO) for a radioligand binding panel (e.g., Eurofins SafetyScreen44™ or similar).

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • The assay measures the ability of Compound A to displace a specific, high-affinity radioligand from its target.

    • Results are reported as the percentage of inhibition of radioligand binding. A value >50% is generally considered a "hit" and warrants further investigation.

Hypothetical Data: CNS Target Screen for Compound A

TargetRadioligand% Inhibition @ 10 µMClassification
Dopamine D₂[³H]-Spiperone12%No Hit
NMDA[³H]-MK-8015%No Hit
Serotonin 5-HT₂ₐ [³H]-Ketanserin 85% Primary Hit
GABA-A (Benzodiazepine site) [³H]-Flunitrazepam 72% Primary Hit
Adrenergic α₁[³H]-Prazosin25%No Hit

Protocol 2.2: Functional Characterization of 5-HT₂ₐ Activity

  • Rationale: Based on the binding screen, Compound A is a hit at the 5-HT₂ₐ receptor. This receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. A calcium flux assay will determine if Compound A acts as an agonist or an antagonist.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells). Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound A in assay buffer. Also prepare a positive control agonist (e.g., serotonin) and an antagonist (e.g., ketanserin).

    • Agonist Mode: Add the serial dilutions of Compound A to the cells and measure the fluorescence signal over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the serial dilutions of Compound A for 15-30 minutes. Then, add a concentration of serotonin that elicits a sub-maximal response (EC₈₀). Measure the fluorescence. A decrease in the serotonin-induced signal indicates antagonist activity.

    • Data Analysis: Plot the change in fluorescence against the log concentration of Compound A. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

MoA_Diagram cluster_membrane Cell Membrane R 5-HT2A Receptor G Gq/11 R->G activates PLC PLC G->PLC activates IP3 IP3 PLC->IP3 generates CompA Compound A (Antagonist) CompA->R Serotonin Serotonin (Agonist) Serotonin->R Ca Ca²⁺ Release (from ER) IP3->Ca Response Cellular Response Ca->Response

Caption: Hypothesized Antagonist Mechanism at the 5-HT₂ₐ Receptor.

Section 3: In Vitro ADME & Safety Profiling

Rationale: A potent compound is useless if it cannot reach its target in the brain or if it is rapidly metabolized. This section focuses on assessing the "drug-like" properties of Compound A. The blood-brain barrier (BBB) permeability assay is arguably the most critical in vitro test for a CNS candidate.[9][10] Additionally, evaluating metabolic stability and potential P-glycoprotein (P-gp) efflux helps predict in vivo pharmacokinetics and potential drug-drug interactions.[7][11]

Protocol 3.1: Blood-Brain Barrier (BBB) Permeability (Transwell Assay)

  • Objective: To measure the rate of transport of Compound A across a cellular monolayer mimicking the BBB and to determine if it is a substrate for the P-gp efflux pump.

  • Methodology:

    • Model Setup: Culture brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3) on microporous membrane inserts (e.g., Transwells) until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).[10]

    • Permeability Measurement (A-to-B):

      • Add Compound A (at a non-toxic concentration, e.g., 10 µM) to the apical (A, "blood") chamber.

      • At various time points (e.g., 15, 30, 60, 120 min), take a sample from the basolateral (B, "brain") chamber.

      • Analyze the concentration of Compound A in the samples by LC-MS/MS.

    • Efflux Measurement (B-to-A):

      • Reverse the experiment: add Compound A to the basolateral chamber and sample from the apical chamber.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.

      • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

Data Presentation: In Vitro ADME Profile of Compound A

ParameterAssayResultInterpretation
BBB Permeability
Papp (A→B)Transwell Assay(Hypothetical) 18.5 x 10⁻⁶ cm/sHigh permeability; likely to cross the BBB.
Efflux RatioTranswell Assay(Hypothetical) 1.2Not a significant substrate for P-gp efflux.[11]
Metabolic Stability
Half-life (t₁/₂)Human Liver Microsomes(Hypothetical) 45 minModerate stability; may have acceptable in vivo half-life.
Safety
Cytotoxicity (IC₅₀)SH-SY5Y Neuronal Cells(Hypothetical) >50 µMLow cytotoxicity; good initial safety profile.

Section 4: In Vivo Evaluation

Rationale: In vivo studies are essential to confirm that the in vitro activity of a compound translates to a physiological effect in a living organism.[12] A pharmacokinetic (PK) study is the first step, designed to answer a critical question: does the compound get into the brain after administration?[13] Following successful PK, a relevant behavioral model, chosen based on the compound's in vitro mechanism of action, can be used to assess its potential therapeutic efficacy.[14][15]

In_Vivo_Workflow A Compound A (Formulated for In Vivo Dosing) B Pharmacokinetic (PK) Study (Rodent, IV and PO Dosing) A->B C Analyze Plasma and Brain Samples (LC-MS/MS) B->C D Calculate PK Parameters (AUC, t1/2, Cmax, Brain:Plasma Ratio) C->D E Poor Brain Penetration (B:P Ratio < 0.1) D->E If F Good Brain Penetration (B:P Ratio > 0.5) D->F If G Stop/Re-design Molecule E->G H Proceed to Efficacy Study F->H I Behavioral Pharmacology Model (e.g., Elevated Plus Maze for Anxiolytic Effect) H->I

Caption: In Vivo Evaluation Workflow for Compound A.

Protocol 4.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the pharmacokinetic profile of Compound A and quantify its concentration in the brain relative to plasma.

  • Methodology:

    • Animals: Use male C57BL/6 mice (or Sprague-Dawley rats), n=3-4 per time point.

    • Dosing:

      • Group 1 (IV): Administer Compound A at 2 mg/kg via tail vein injection.

      • Group 2 (PO): Administer Compound A at 10 mg/kg via oral gavage.

    • Sample Collection: At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect blood (via cardiac puncture into EDTA tubes) and whole brains.

    • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in PBS.

    • Analysis: Extract Compound A from plasma and brain homogenates and quantify the concentration using a validated LC-MS/MS method.

    • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t₁/₂), oral bioavailability (%F), and the brain-to-plasma concentration ratio.

Protocol 4.2: Efficacy in the Elevated Plus Maze (EPM) Model of Anxiety

  • Rationale: The dual activity of Compound A at serotonergic and GABAergic systems suggests potential anxiolytic (anxiety-reducing) effects. The EPM is a standard preclinical model used to evaluate this activity. Anxiolytic compounds typically increase the rodent's willingness to explore the "anxiety-provoking" open arms of the maze.

  • Methodology:

    • Animals: Use male C57BL/6 mice.

    • Apparatus: A plus-shaped maze raised off the floor, with two opposing arms enclosed by high walls and two opposing arms open.

    • Dosing:

      • Group 1 (Vehicle): Administer the vehicle (e.g., saline or 0.5% methylcellulose) via intraperitoneal (IP) injection.

      • Group 2-4 (Compound A): Administer Compound A at three different doses (e.g., 1, 3, and 10 mg/kg, IP).

      • Group 5 (Positive Control): Administer a known anxiolytic drug like diazepam (1 mg/kg, IP).

    • Procedure: 30 minutes post-injection, place each mouse individually in the center of the maze, facing an open arm. Allow the mouse to explore for 5 minutes. Record the session with an overhead video camera.

    • Data Analysis: Use tracking software to score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Statistical Analysis: Compare the drug-treated groups to the vehicle group using ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant increase in the time spent or entries into the open arms, without a significant change in total locomotion, is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This document outlines a systematic and robust framework for the initial preclinical evaluation of this compound as a potential CNS agent. By following this logical progression from fundamental characterization to in vivo testing, researchers can efficiently gather the critical data needed to build a comprehensive profile of the compound.

Based on the hypothetical data presented, Compound A emerges as a promising candidate with high BBB permeability, a favorable safety profile, and a dual mechanism of action that translates to anxiolytic-like effects in a preclinical model.

Next steps in development would include:

  • Full dose-response studies in additional anxiety models (e.g., marble burying, novelty-suppressed feeding).

  • Off-target liability screening and secondary pharmacology to build a more detailed safety profile.

  • In vivo receptor occupancy studies to confirm target engagement in the brain.

  • Preliminary toxicology studies as required by regulatory guidelines (e.g., ICH S7A).

These protocols provide a solid foundation for making informed decisions and advancing promising molecules like Compound A through the drug discovery pipeline.

References

  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. Available at: [Link]

  • IARJSET. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • PubChem. Piperazine Dihydrochloride. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. Available at: [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • PubChem. Piperazine, hydrochloride (1:?). Available at: [Link]

  • PubMed. (2008). cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available at: [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available at: [Link]

  • Dovepress. (2017). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available at: [Link]

  • PubMed. (2008). In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available at: [Link]

  • Google Patents. Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • PharmacologyOnLine. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. Available at: [Link]

  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Available at: [Link]

  • MDPI. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Available at: [Link]

  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • MDPI. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Available at: [Link]

  • Google Patents. A process for the preparation of 4-piperidone hcl hydrate.
  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Piperazinone Derivative

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural basis of a multitude of approved therapeutics with applications ranging from antipsychotics and antidepressants to anticancer and anthelmintic agents.[1][2] Its derivatives are known to interact with a wide array of biological targets, particularly neurotransmitter receptors.[3] The piperazin-2-one scaffold, a modification of the classic piperazine ring, serves as a versatile intermediate for creating novel compounds with diverse biological activities, including potential antiviral properties.[4]

This document provides a comprehensive experimental framework for the preclinical investigation of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (hereafter referred to as "the compound"), a novel molecule integrating the piperazin-2-one core with an amino acid moiety. This unique combination suggests a range of potential pharmacological activities. The hydrochloride salt form is often utilized to improve stability and solubility.[5]

This guide is designed for researchers, scientists, and drug development professionals. It offers a structured, multi-tiered approach, beginning with fundamental characterization and progressing through broad biological screening to in-depth mechanistic studies and preliminary in vivo evaluation. The protocols and rationale provided herein are grounded in established principles of drug discovery and are intended to be adapted and optimized based on emerging data.

Phase 1: Foundational Characterization and Purity Assessment

Before initiating any biological evaluation, it is imperative to thoroughly characterize the compound to ensure its identity, purity, and suitability for experimental use. This phase establishes the baseline for all subsequent studies.

Physicochemical Properties and Analytical Method Development

A clear understanding of the compound's physical and chemical properties is essential for accurate dosing, formulation, and interpretation of biological data.

Protocol 1: Physicochemical Characterization

  • Appearance and Solubility: Visually inspect the compound for its physical state (e.g., crystalline solid, amorphous powder) and color. Determine its solubility in a panel of relevant solvents (e.g., water, DMSO, ethanol, saline, and cell culture media).

  • Melting Point: Determine the melting point using a calibrated apparatus. A sharp melting point is indicative of high purity.

  • pKa Determination: The pKa values of the ionizable groups (the primary amine and the piperazine nitrogens) are critical for understanding the compound's charge state at physiological pH, which influences its absorption, distribution, and target engagement.[6] This can be determined via potentiometric titration or calculated using specialized software.

  • LogP/LogD Measurement: The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) provides a measure of lipophilicity, which is a key predictor of cell permeability and other pharmacokinetic properties.[7]

Purity and Structural Confirmation

The validity of biological data is contingent on the purity of the test compound. The following analytical methods should be employed.

Protocol 2: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to determine the purity of the compound. As the piperazine core may lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for UV detection.[8][9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. The goal is to achieve >95% purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the compound. The mass spectrum should show a clear parent ion corresponding to the expected mass of the free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ¹H and ¹³C NMR to confirm the chemical structure. The spectral data should be consistent with the proposed structure of 4-(2-aminopropanoyl)piperazin-2-one.

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups (e.g., amide C=O, ketone C=O, N-H bonds).

Analytical Technique Purpose Acceptance Criteria
HPLC-UV/ELSDPurity Assessment≥ 95%
LC-MSMolecular Weight ConfirmationMatch to theoretical mass ± 0.1 Da
NMR (¹H, ¹³C)Structural Elucidation & ConfirmationSpectra consistent with proposed structure
Solubility TestingFormulation DevelopmentQuantitative value in relevant buffers/solvents

Phase 2: Broad-Spectrum In Vitro Biological Screening

Given the diverse pharmacology of piperazine derivatives, a broad screening approach is recommended to identify the most promising therapeutic area(s) for the compound.

G cluster_0 Phase 2: In Vitro Screening cluster_1 Primary Screens cluster_2 Phase 3: Hit Validation & MoA Compound 4-(2-aminopropanoyl) piperazin-2-one HCl CNS CNS Receptor Panel (Serotonin, Dopamine, GABA) Compound->CNS Test Compound Cancer Cancer Cell Line Panel (e.g., NCI-60) Compound->Cancer Test Compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Test Compound Metabolic Metabolic Enzyme Panel (e.g., DPP-IV) Compound->Metabolic Test Compound DoseResponse Dose-Response & IC50/EC50 Determination CNS->DoseResponse Identified 'Hit' Cancer->DoseResponse Identified 'Hit' Antimicrobial->DoseResponse Identified 'Hit' Metabolic->DoseResponse Identified 'Hit' MoA Mechanism of Action Studies DoseResponse->MoA

Caption: High-level workflow for in vitro screening and follow-up studies.

Central Nervous System (CNS) Activity Screen

Many piperazine-containing drugs target CNS receptors.[1] A broad receptor binding panel is a cost-effective first step.

Protocol 3: CNS Receptor Binding Assay Panel

  • Objective: To determine if the compound binds to a range of CNS targets.

  • Methodology: Submit the compound to a commercial or in-house radioligand binding assay panel. A typical panel should include, but not be limited to:

    • Serotonin receptors (e.g., 5-HT1A, 5-HT2A).[10]

    • Dopamine receptors (e.g., D2, D4).[10]

    • GABA receptors (GABA-A), given the known GABAergic activity of piperazine anthelmintics.[11]

    • Norepinephrine and histamine receptors.

  • Data Analysis: Results are typically reported as percent inhibition (%) at a fixed concentration (e.g., 10 µM). A significant inhibition (>50%) warrants follow-up.

Anticancer Activity Screen

Piperazine and piperidine scaffolds are prevalent in oncology drug discovery.[7][12]

Protocol 4: Anticancer Cytotoxicity Panel

  • Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.

  • Methodology: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel or a custom panel representing different tumor types (e.g., prostate, breast, lung, colon).

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cell viability.[13]

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of the compound for 48-72 hours.

    • Add MTT reagent and incubate to allow formazan crystal formation in viable cells.

    • Solubilize the crystals and measure absorbance to determine cell viability relative to an untreated control.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Antimicrobial and Anthelmintic Screens

The parent piperazine molecule is a well-known anthelmintic.[14]

Protocol 5: Basic Antimicrobial and Anthelmintic Assays

  • Objective: To evaluate for direct antimicrobial or anthelmintic activity.

  • Antimicrobial Assay:

    • Use broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of standard bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

  • Anthelmintic Assay:

    • A simple in vitro assay can be performed using a model organism like Caenorhabditis elegans.

    • Expose adult worms to various concentrations of the compound in a liquid medium.

    • Observe for paralysis or death over a set time course, comparing to a positive control (e.g., piperazine citrate) and a negative (vehicle) control.[11]

Metabolic Disease Target Screen

Some piperazine derivatives have shown potential as inhibitors of enzymes relevant to metabolic diseases, such as dipeptidyl peptidase-IV (DPP-IV) for diabetes.[15]

Protocol 6: DPP-IV Inhibition Assay

  • Objective: To assess the compound's ability to inhibit the DPP-IV enzyme.

  • Methodology: Use a commercially available fluorescence-based DPP-IV inhibitor screening kit.

  • Procedure:

    • Incubate recombinant human DPP-IV enzyme with the compound at various concentrations.

    • Add the fluorogenic substrate Gly-Pro-AMC.

    • Measure the fluorescence generated by the cleavage of the substrate over time.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value if significant inhibition is observed.

Phase 3: Mechanism of Action (MoA) and In Vivo Feasibility

Once a "hit" is identified in the primary screens (e.g., consistent cytotoxic activity in prostate cancer cells), the focus shifts to validating this activity and elucidating the underlying mechanism.

MoA_Workflow cluster_target_id Target Identification & Engagement cluster_pathway Pathway Analysis cluster_invivo In Vivo Studies Hit Validated Hit (e.g., Anti-Prostate Cancer) TargetBinding Target Binding Assay (e.g., Radioligand displacement) Hit->TargetBinding Confirm Target CellularThermalShift Cellular Thermal Shift Assay (CETSA) Hit->CellularThermalShift Confirm Target WesternBlot Western Blot (Phospho-kinases, Apoptosis markers) Hit->WesternBlot Elucidate Pathway ROS ROS Production Assay Hit->ROS Elucidate Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle Elucidate Pathway PK Pharmacokinetics (PK) (Mouse/Rat) CellularThermalShift->PK Positive Data Enables WesternBlot->PK Positive Data Enables Efficacy Xenograft Efficacy Model (e.g., PC-3 tumors in mice) PK->Efficacy

Caption: Detailed workflow for Mechanism of Action (MoA) and in vivo studies.

Hit-to-Lead Validation

The first step is to confirm the initial screening result with fresh compound and determine the potency (IC50 or EC50) through detailed dose-response studies.

MoA Elucidation (Example: Anticancer Hit)

If the compound shows selective cytotoxicity against a cancer cell line (e.g., PC-3 prostate cancer), the following studies can be performed.

Protocol 7: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest.

  • Apoptosis Assay:

    • Treat PC-3 cells with the compound at its IC50 concentration.

    • Use an Annexin V/Propidium Iodide (PI) staining kit and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Confirm apoptosis by Western blot for cleaved caspase-3 and PARP.

  • Cell Cycle Analysis:

    • Treat cells as above, then fix and stain with PI.

    • Analyze DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Preliminary Pharmacokinetics (PK)

Before proceeding to expensive in vivo efficacy models, a basic understanding of the compound's pharmacokinetic profile is essential.

Protocol 8: Mouse Pharmacokinetic Study

  • Objective: To determine key PK parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

  • Methodology:

    • Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Extract the compound from plasma and quantify its concentration using a developed LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters. Good oral bioavailability and a reasonable half-life are desired.

In Vivo Efficacy (Example: Anticancer Hit)

If the compound has a promising in vitro potency and a viable PK profile, its efficacy can be tested in an animal model.

Protocol 9: In Vivo PC-3 Xenograft Mouse Model

  • Objective: To assess the in vivo antitumor activity of the compound.[13]

  • Methodology:

    • Animal Model: Use male athymic nude mice.

    • Tumor Implantation: Subcutaneously inject PC-3 cells into the flanks of the mice.

    • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, compound at two dose levels, positive control).

    • Dosing: Administer the compound daily (or as determined by PK data) via the oral route.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them. Analyze for tumor growth inhibition (TGI).

Conclusion and Future Directions

This document outlines a systematic and comprehensive approach to the initial investigation of this compound. The phased design, from basic characterization to in vivo efficacy, allows for logical decision-making and resource allocation. The results from these studies will provide a robust dataset to determine the therapeutic potential of the compound and guide its future development. A positive outcome in an in vivo efficacy model, coupled with a clean preliminary safety profile, would provide strong justification for lead optimization and further IND-enabling studies.

References

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperazine. Wikimedia Foundation. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine? [Link]

  • PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to optimize your reaction outcomes.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process. First, a peptide coupling reaction is performed between piperazin-2-one and an N-protected alanine precursor, most commonly N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala). This is followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the desired primary amine, which is then isolated as its hydrochloride salt.

This guide will address common issues encountered during both the coupling and deprotection stages to help improve the overall yield and purity of the final product.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection & Salt Formation A Piperazin-2-one B Boc-L-Alanine E Boc-protected Intermediate (tert-butyl (S)-(1-(3-oxopiperazin-1-yl)-1-oxopropan-2-yl)carbamate) A->E C Coupling Agent (e.g., EDC, T3P) B->E D Solvent (e.g., DMF, DCM) C->E D->E F Acidic Conditions (e.g., HCl in Dioxane, TFA) E->F Purified Intermediate G Final Product (this compound) F->G

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part 1: The Coupling Reaction (Boc-Ala + Piperazin-2-one)

Question 1: My coupling reaction has a low yield. What are the most common causes and how can I fix them?

Answer: Low yield in the coupling step is a frequent issue stemming from several factors. Systematically investigating these possibilities is key to optimization.

  • Cause A: Inefficient Carboxyl Group Activation. The core of a peptide coupling is the activation of the carboxylic acid on Boc-Alanine to make it susceptible to nucleophilic attack by the piperazin-2-one nitrogen. If the activation is slow or incomplete, the reaction will stall.

    • Solution: Re-evaluate your coupling reagent. While standard carbodiimides like EDC are common, they can sometimes be inefficient. Consider using more potent uronium- or phosphonium-based reagents like T3P (propylphosphonic anhydride) or HBTU, which are known for high efficiency and minimizing side reactions.[1] For challenging couplings, reagents like EDC are often used with additives such as 1-hydroxy-7-azabenzotriazole (HOAt) to increase efficiency and suppress side reactions.[2][3]

  • Cause B: Poor Solubility of Reagents. Piperazin-2-one and some coupling reagents may have limited solubility in common solvents like Dichloromethane (DCM). If reactants are not fully dissolved, the reaction kinetics will be severely hindered.

    • Solution: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices for peptide couplings as they are better at solvating the components.[1] Gentle warming (e.g., to 40°C) can also improve solubility, but must be done cautiously to avoid potential side reactions.

  • Cause C: Competing Side Reactions. The activated Boc-Alanine is highly reactive. It can react with other nucleophiles in the mixture or rearrange into less reactive species (e.g., N-acylurea formation with carbodiimide reagents) if the desired reaction with piperazin-2-one is too slow.

    • Solution: Control the stoichiometry and addition order. Ensure piperazin-2-one is present when the coupling reagent is added to "trap" the activated species immediately. Using a slight excess (1.1 to 1.2 equivalents) of the piperazin-2-one can help drive the reaction to completion.

Question 2: I'm observing significant byproduct formation in my LC-MS analysis. What could these be?

Answer: Byproduct formation often points to issues with racemization or reactions involving the coupling agents themselves.

  • Potential Byproduct A: Diastereomer of the Product. This indicates racemization of the chiral center in L-Alanine during the activation step. This is a classic problem in peptide synthesis, especially if the reaction conditions are too harsh (e.g., high temperature or prolonged exposure to base).

    • Prevention: Use a coupling reagent system known to suppress racemization. The addition of additives like HOAt or HOBt is standard practice.[4] Perform the reaction at a lower temperature (e.g., starting at 0°C and allowing it to warm to room temperature) to minimize the risk.

  • Potential Byproduct B: N-acylurea. If you are using a carbodiimide reagent like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Prevention: The use of additives like HOBt or HOAt is highly effective at preventing this rearrangement by rapidly converting the O-acylisourea to a more stable activated ester.

Part 2: The Deprotection Step & Product Isolation

Question 1: My Boc-deprotection reaction is sluggish or incomplete, even after several hours. How can I ensure complete removal of the Boc group?

Answer: Incomplete deprotection is a common hurdle. The stability of the Boc group can be influenced by the substrate, and achieving full conversion requires carefully chosen conditions.

  • Cause A: Insufficiently Acidic Conditions. The standard 20-50% Trifluoroacetic Acid (TFA) in DCM may not be strong enough for complete deprotection in a reasonable timeframe for all substrates.[5]

    • Solution 1: Switch to a Stronger Acid System. A solution of 4M HCl in 1,4-dioxane is a very effective and widely used alternative for Boc deprotection.[5][6] It often provides faster and cleaner conversions.

    • Solution 2: Increase Reaction Time or Temperature. If you must use TFA/DCM, extending the reaction time and monitoring carefully by TLC or LC-MS is the first step. Gentle warming can be attempted, but be cautious as it may risk degrading other parts of the molecule.[7]

  • Cause B: Scavenger Issues. The tert-butyl cation released during deprotection is a reactive electrophile that can re-attach to electron-rich sites on your molecule.

    • Solution: While less common for this specific molecule, if you suspect side reactions from the tert-butyl cation, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture.

Question 2: I'm struggling to isolate a pure, solid hydrochloride salt. My product is an oil or a sticky solid. What are some effective purification strategies?

Answer: Isolating amine hydrochloride salts can be tricky, as they are often highly polar and hygroscopic.

  • Strategy A: Precipitation with an Anti-Solvent. This is the most common method. After removing the reaction solvent (e.g., dioxane) under reduced pressure, the resulting crude oil or solid is redissolved in a minimal amount of a polar solvent (like methanol or isopropanol) and then triturated with a large volume of a non-polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE).[5] This often induces the precipitation of the hydrochloride salt.

    • Pro-Tip: Scratching the inside of the flask with a glass rod at the solvent interface can initiate crystallization. Cooling the mixture to 0-5°C can also improve the precipitate yield.

  • Strategy B: Recrystallization. If the precipitated solid is still impure, recrystallization is the next step. A common solvent system for hydrochloride salts is a mixture like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/diethyl ether. The goal is to dissolve the compound in a minimal amount of the more polar solvent while hot, and then slowly add the less polar anti-solvent until turbidity appears, then allow it to cool slowly.

  • Strategy C: Conversion to Free Base and Back to Salt. If the crude salt is very impure, it can be easier to purify the neutral "free base" form of the amine.

    • Dissolve the crude salt in water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is > 9.[8]

    • Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The resulting free base can now be purified by standard column chromatography on silica gel.

    • After purification, dissolve the free base in a suitable solvent (like methanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to re-form the pure hydrochloride salt, which should precipitate.

G cluster_isolation Isolation Strategies start Low Yield or Impure Product After Deprotection check_completion Is Deprotection Complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete, But Isolation is Problematic check_completion->complete Yes action_incomplete Increase reaction time OR Switch to 4M HCl/Dioxane incomplete->action_incomplete action_incomplete->check_completion Re-analyze precipitate Triturate with Anti-Solvent (e.g., Diethyl Ether, MTBE) complete->precipitate recrystallize Recrystallize from Solvent/Anti-Solvent Pair (e.g., MeOH/Ether) precipitate->recrystallize Still Impure end_node Pure Crystalline Product precipitate->end_node Success freebase Convert to Free Base, Purify via Chromatography, Re-form HCl Salt recrystallize->freebase Still Impure recrystallize->end_node Success freebase->end_node Success

Caption: Troubleshooting decision tree for the deprotection and isolation step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the peptide coupling step? A: For a robust starting point, we recommend using 1.0 equivalent of piperazin-2-one, 1.05 equivalents of Boc-L-Alanine, and 1.1 equivalents of a coupling agent like T3P or EDC/HOAt. Perform the reaction in DMF at 0°C, then allow it to warm to room temperature over 4-6 hours while monitoring by TLC.

Q2: How can I effectively monitor the progress of these reactions? A:

  • Thin-Layer Chromatography (TLC): This is the quickest method. For the coupling step, use a mobile phase like 10% Methanol in DCM. You should see the consumption of the piperazin-2-one starting material and the appearance of a new, less polar spot for the Boc-protected product. For deprotection, you will see the disappearance of the Boc-protected spot and the appearance of a very polar spot at the baseline, which is the amine salt.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of starting material and the appearance of the product's mass-to-charge ratio (m/z), while also detecting any potential byproducts.

Q3: Are there any specific safety precautions I should take? A: Yes.

  • Coupling Reagents: Many peptide coupling reagents (e.g., HBTU, EDC) are sensitizers and skin irritants. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: DCM is a suspected carcinogen, and DMF is a reproductive toxin. Use these solvents only in a well-ventilated fume hood.

  • Acids: TFA and concentrated HCl solutions are highly corrosive. Handle with extreme care, using acid-resistant gloves and safety glasses. The deprotection step should always be performed in a fume hood.

Data and Protocols

Table 1: Comparison of Common Peptide Coupling Conditions
Coupling SystemSolventTemperatureKey Advantages / Disadvantages
EDC / HOAt DMF or DCM/DMF0°C to RTGood efficiency, suppresses side reactions; can form N-acylurea byproduct if HOAt is omitted.[2][3]
T3P® DMF, Ethyl Acetate0°C to RTHigh yield, low racemization, easy workup as byproducts are water-soluble.[1]
HBTU / DIPEA DMF0°C to RTVery fast and efficient; requires a non-nucleophilic base (DIPEA), which can sometimes promote racemization.
Protocol 1: Synthesis of tert-butyl (S)-(1-(3-oxopiperazin-1-yl)-1-oxopropan-2-yl)carbamate
  • Materials:

    • Piperazin-2-one (1.0 g, 10 mmol, 1.0 equiv)

    • Boc-L-Alanine (2.0 g, 10.5 mmol, 1.05 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.1 g, 11 mmol, 1.1 equiv)

    • 1-Hydroxy-7-azabenzotriazole (HOAt) (0.14 g, 1 mmol, 0.1 equiv)

    • Anhydrous Dimethylformamide (DMF) (50 mL)

    • Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add Boc-L-Alanine, piperazin-2-one, and HOAt.

    • Dissolve the solids in anhydrous DMF (50 mL).

    • Cool the stirred solution to 0°C using an ice bath.

    • Add EDC·HCl portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction for completion by LC-MS.

    • Once complete, dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash the organic phase sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate).

Protocol 2: Synthesis of this compound
  • Materials:

    • Boc-protected intermediate from Protocol 1 (2.7 g, 10 mmol, 1.0 equiv)

    • 4M HCl in 1,4-Dioxane (25 mL, 100 mmol, 10 equiv)

    • Diethyl ether

    • Methanol (optional)

  • Procedure:

    • Dissolve the Boc-protected intermediate in the 4M HCl/Dioxane solution at room temperature.[5]

    • Stir the reaction for 2-4 hours. Gas evolution (CO₂) should be observed. Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure to obtain a crude solid or oil.

    • Add a large volume of diethyl ether (e.g., 100 mL) to the crude residue and stir vigorously. The hydrochloride salt should precipitate as a white solid.

    • If the product remains oily, dissolve it in a minimal amount of methanol and slowly add diethyl ether while stirring to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

References

  • PubMed. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Technical Support Center: Purification of 4-(2-Aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this chiral, polar molecule. We will address common challenges, from stereoisomeric separation to the removal of synthesis-related impurities, providing both strategic guidance and actionable troubleshooting protocols.

I. Overview of Purification Challenges

The purification of this compound presents a unique set of challenges stemming from its molecular structure. As a dipeptide-like molecule incorporating a chiral alanine moiety and a polar piperazinone ring, it is prone to several purification difficulties. The hydrochloride salt form further influences its solubility and stability.

Key challenges include:

  • Stereoisomeric Impurities: The primary challenge is the separation of diastereomers and enantiomers that can form during synthesis, particularly if non-stereospecific reagents are used.[1][2]

  • High Polarity & Basicity: The presence of a primary amine and two amide functionalities makes the molecule highly polar and basic.[3] This can lead to difficult chromatographic behavior, such as poor retention on reverse-phase columns and strong, irreversible binding to normal-phase silica.[3][4]

  • Synthesis-Related Impurities: Typical impurities from peptide coupling reactions, such as unreacted starting materials, coupling reagents, and byproducts from incomplete deprotection, are common.[1][5][6]

  • Poor UV Absorbance: Lacking a significant chromophore, the molecule is challenging to detect with standard UV-Vis detectors at common wavelengths (e.g., 254 nm), complicating reaction monitoring and fraction collection.[7][8]

  • Crystallization Difficulties: As a highly polar hydrochloride salt, inducing crystallization can be difficult, often requiring extensive solvent screening or alternative salt forms.[4][9][10]

The following sections provide a structured approach to overcoming these obstacles.

II. Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification planning.

Q1: What is the best overall strategy for purifying crude this compound?

A1: A multi-step strategy is often required. The optimal workflow depends on the primary impurities present in your crude material. A typical approach involves:

  • Initial Assessment: Analyze the crude product by LC-MS to identify major impurities (e.g., diastereomers, starting materials, coupling agents).

  • Bulk Purification: If significant non-polar impurities are present, an initial acid-base extraction or a short silica plug filtration (with a polar solvent system) can be effective.[9] For highly polar impurities, preparative chromatography is often necessary.

  • Chiral Separation: The core purification step is typically chiral chromatography (HPLC or SFC) to resolve enantiomers and diastereomers.

  • Final Salt Polishing: The final step often involves recrystallization of the desired hydrochloride salt to remove any process-related impurities (e.g., residual solvents, mobile phase additives) and to obtain a crystalline solid.[10]

The decision-making process can be visualized as follows:

Purification_Strategy cluster_impurities Impurity Type start Crude Product Analysis (LC-MS) impurity_check Identify Major Impurities start->impurity_check diastereomers Diastereomers/ Enantiomers impurity_check->diastereomers Stereoisomers Present nonpolar Non-polar/ Reagents impurity_check->nonpolar Non-polar Impurities polar Polar/ Starting Materials impurity_check->polar Polar Impurities chiral_sep Chiral Chromatography (HPLC/SFC) diastereomers->chiral_sep extraction Acid-Base Extraction or Silica Plug nonpolar->extraction prep_chrom Preparative RP-HPLC or HILIC polar->prep_chrom recrystallization Recrystallization/ Salt Swap chiral_sep->recrystallization extraction->chiral_sep prep_chrom->chiral_sep final_product Pure Product recrystallization->final_product

Caption: Initial Purification Strategy Decision Workflow.

Q2: My compound has poor UV absorbance. How can I effectively monitor my purification?

A2: This is a common issue for aliphatic compounds. While amide bonds provide some absorbance at low wavelengths (210-220 nm), this range is often noisy. More reliable detection methods include:

  • Evaporative Light Scattering Detector (ELSD): An excellent universal detector for non-volatile analytes.[8][11] It is gradient-compatible and provides a response proportional to the mass of the analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity for a wide range of compounds, irrespective of their optical properties.[7]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive method, allowing you to track your target mass and identify impurities simultaneously.

  • Refractive Index (RI) Detector: While also a universal detector, it is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its use primarily to isocratic methods.[7]

Q3: How do I approach separating the stereoisomers of this compound?

A3: Chiral chromatography is the most direct and effective method.

  • Direct Method (Preferred): Use a Chiral Stationary Phase (CSP) designed for separating amines and amino acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point.[12] Crown ether-based CSPs are particularly effective for resolving compounds with primary amino groups.[13]

  • Indirect Method: This involves derivatizing the primary amine of your racemic mixture with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard (achiral) reverse-phase column. This method is more complex due to the extra reaction and purification steps and the risk of racemization during derivatization.[7][14]

Q4: Can I purify this compound by recrystallization alone?

A4: It is unlikely that recrystallization alone will be sufficient, especially if diastereomers are present. Diastereomers often have very similar physical properties and may co-crystallize.[1] However, recrystallization is an excellent final step to "polish" the product after chromatographic separation.[9][10] It effectively removes amorphous content, residual solvents, and minor impurities, yielding a stable, crystalline hydrochloride salt.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem 1: My chiral HPLC separation shows poor resolution (Rs < 1.5) or co-elution of enantiomers.

Potential Cause Explanation Recommended Solution
Incorrect CSP The chiral stationary phase does not have the right selectivity for your molecule's stereoisomers.Screen different CSPs. Start with polysaccharide-based columns (e.g., Chiralpak® series) and consider a crown ether-based column if available.[12][13]
Suboptimal Mobile Phase The mobile phase composition (solvents and additives) is critical for chiral recognition.Systematically vary the mobile phase. For normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane/heptane mobile phase. For reverse phase, screen different organic modifiers (acetonitrile vs. methanol). Crucially, screen acidic and basic additives (e.g., 0.1% trifluoroacetic acid, 0.1% diethylamine), as these can dramatically alter the ionization state of the analyte and its interaction with the CSP.[15][16]
Column "Memory Effect" Chiral columns can retain traces of previous samples or additives, affecting subsequent separations.[15]Dedicate a column specifically for this project. If that's not possible, implement a rigorous flushing protocol between different methods. For persistent issues, re-testing the column with its original QC standards can help diagnose degradation.[17]
Temperature Fluctuations Chiral separations can be highly sensitive to temperature.Use a column oven to maintain a stable and consistent temperature. Sometimes, operating at sub-ambient temperatures can significantly improve resolution.

Problem 2: My compound streaks badly or shows significant peak tailing in reverse-phase HPLC.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic nitrogen atoms in your molecule are interacting strongly with acidic residual silanol groups on the silica-based stationary phase.[3]Use a mobile phase additive. Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the basic sites on your molecule and masks the silanol groups, leading to improved peak symmetry.[3]
Inappropriate pH The mobile phase pH is near the pKa of your compound, causing it to exist in multiple protonation states.Adjust the mobile phase pH. Operate at a low pH (e.g., 2.5-3.0) using a buffer (like phosphate or formate) to ensure the primary amine is fully protonated (as the cation) throughout the run.[3]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.Reduce the injection concentration/volume. Perform a dilution series (e.g., 1:10, 1:100) to confirm if the peak shape improves at lower concentrations.

Problem 3: I can't get my purified hydrochloride salt to crystallize; it remains an oil or amorphous solid.

Crystallization_Troubleshooting start Product is Oily/ Amorphous check_purity Is Purity >98%? start->check_purity repurify Repurify via Chromatography check_purity->repurify No solvent_screen Systematic Solvent Screening check_purity->solvent_screen Yes repurify->solvent_screen antisolvent Antisolvent Addition solvent_screen->antisolvent Fails success Crystalline Solid solvent_screen->success Success seed Seed with Crystals antisolvent->seed Fails antisolvent->success Success salt_swap Salt Swap (e.g., to fumarate, tartrate) seed->salt_swap Fails seed->success Success salt_swap->success Success

Caption: Troubleshooting workflow for crystallization failure.

  • Confirm Purity: First, ensure the material is of high purity (>98%). Impurities can act as "crystal poisons" and inhibit lattice formation. If necessary, re-purify a small amount chromatographically.

  • Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Start with polar, protic solvents like isopropanol (IPA) or ethanol.[9] Try mixtures, such as IPA/heptane, ethanol/MTBE, or acetonitrile/water.

  • Antisolvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol). Then, slowly add a non-solvent (antisolvent) in which the compound is insoluble (e.g., diethyl ether, MTBE, heptane) dropwise at room temperature or 0°C until turbidity persists.[10]

  • Salt Screening: If the hydrochloride salt is stubbornly amorphous, consider forming a different salt. Di-basic acids like fumaric or tartaric acid can form more rigid, crystalline salt lattices. This is a common strategy in pharmaceutical development to improve physical properties.[10]

IV. Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral separation method.

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IA, IB, or IC.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol/Diethylamine (80:20:0.1)

    • Mobile Phase B: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: ELSD or CAD (or UV at 215 nm)

  • Optimization:

    • If peaks are broad or poorly resolved, adjust the alcohol percentage (from 5% to 30%).

    • If resolution is still poor, switch the alcohol (e.g., from isopropanol to ethanol).

    • Evaluate the effect of the acidic vs. basic additive. One may provide significantly better selectivity and peak shape.[15]

  • Analysis: Assess the chromatograms for resolution (Rs). A value > 1.5 is generally considered baseline separation.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol provides a general procedure for recrystallization.

  • Solvent Selection: Determine a suitable solvent or solvent system from screening experiments (e.g., Isopropanol).

  • Dissolution: Place the purified, amorphous hydrochloride salt in a clean flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Induce Crystallization (if needed):

    • Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Add a single seed crystal from a previous successful crystallization.

  • Maturation: Once crystals begin to form, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with a non-solvent like heptane to aid drying.

  • Drying: Dry the crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.

V. References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Pawlas, J., & Rasmussen, J. H. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Organic Process Research & Development, 27(5), 982–992. Retrieved from [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Martin, A. (1959). Purification of piperazine. U.S. Patent 2,919,275. Google Patents. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC Publishing. Retrieved from [Link]

  • Chromatography Today Help Desk. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Ibrar, A., et al. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(23), 5735. MDPI. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Retrieved from [Link]

  • Various Authors. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros, Reddit. Retrieved from [Link]

  • Li, F., et al. (2018). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 158, 253-261. PubMed. Retrieved from [Link]

  • ProQares. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. ProQares. Retrieved from [Link]

  • Sacher, F., et al. (2019). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering, 4(8), 1435-1441. RSC Publishing. Retrieved from [Link]

  • Patel, M. M., et al. (2022). A process for the preparation of 4-piperidone hcl hydrate. WIPO Patent WO2022195497A1. Google Patents. Retrieved from

  • Jiang, R., et al. (2018). PH-zone-refining counter-current chromatography with a hydrophilic organic/salt-containing two-phase solvent system for preparative separation of polar alkaloids from natural products. Journal of Chromatography A, 1559, 50-56. PubMed. Retrieved from [Link]

  • Wang, D., & Chen, W. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13349–13441. ACS Publications. Retrieved from [Link]

  • Fustero, S., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 753–767. NIH. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. PubMed. Retrieved from [Link]

  • Various Authors. (2017). How to analyse UV inactive compound on HPLC using UV Detector? ResearchGate. Retrieved from [Link]

  • Pollard, C. B. (1953). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Retrieved from [Link]

  • Shklov-Averbach, D., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Retrieved from [Link]

  • Prakash, C., & Anderson, P. (1998). Chiral separations of amino acids. WIPO Patent WO1998041489A1. Google Patents. Retrieved from

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. Retrieved from [Link]

  • Omizzur Peptide. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1629–1649. ACS Publications. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Janus, E., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. International Journal of Molecular Sciences, 22(16), 8593. NIH. Retrieved from [Link]

  • Various Authors. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2). Retrieved from [Link]

  • Uddin, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-200. Retrieved from [Link]

  • Brutti, R., et al. (2014). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Water SA, 40(3). Retrieved from [Link]

  • Various Authors. (2021). 26 questions with answers in CHIRAL HPLC. ResearchGate. Retrieved from [Link]

Sources

"stability issues with 4-(2-aminopropanoyl)piperazin-2-one hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 4-(2-aminopropanoyl)piperazin-2-one hydrochloride in solution. Our goal is to move beyond simple instructions to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial observations that may indicate a stability problem.

Q1: I've just dissolved my this compound, and the solution has a slight yellow tint that darkens over time. What is happening?

A1: A change in color, particularly yellowing or browning, is a common indicator of chemical degradation. For a compound with a piperazine ring and a primary amine, the most likely culprits are oxidation and/or photodegradation.[1] Exposure to atmospheric oxygen or ambient light (especially UV) can initiate reactions that produce colored degradation products.

Initial Recommendation: Immediately prepare fresh solutions for critical experiments. To mitigate this issue for future work, store the solid compound in a tightly sealed, amber vial, preferably under an inert atmosphere like nitrogen or argon.[1] When preparing solutions, use de-gassed solvents and work under subdued lighting conditions.

Q2: My experimental results are inconsistent. I'm seeing a progressive loss of the compound's expected activity in my cell-based assays. Could this be a stability issue?

A2: Yes, inconsistent results and a time-dependent loss of potency are classic signs of compound degradation in your experimental medium.[1] The structure of this compound contains two amide bonds (one in the piperazinone ring and one linking the aminopropanoyl group), which are susceptible to hydrolysis. This reaction would cleave the molecule, leading to inactive degradants. The rate of this hydrolysis is often highly dependent on the pH and temperature of your solution or assay buffer.

Initial Recommendation: Whenever possible, use freshly prepared solutions for your experiments. If solutions must be stored, even for a short period, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] This minimizes the compound's exposure to conditions that promote degradation.

Q3: What are the best general practices for preparing and storing a stock solution of this compound?

A3: Given the compound's structure, the following general practices are recommended to ensure maximum stability:

  • Solvent Choice: Start with a high-purity, anhydrous solvent if preparing a concentrated organic stock (e.g., DMSO). For aqueous solutions, use sterile, purified water (e.g., Milli-Q or WFI).

  • pH: The hydrochloride salt form indicates the compound is a base. Dissolving it in neutral, unbuffered water will result in a slightly acidic pH, which is generally favorable for the stability of amine salts. Piperazine derivatives can be highly pH-dependent.[1][2]

  • Temperature: Store stock solutions at -80°C for long-term storage. For daily use, aliquots may be kept at -20°C. Avoid room temperature storage.[3]

  • Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, overlay the solution with an inert gas (nitrogen or argon) before sealing the vial. This displaces oxygen and prevents oxidative degradation.[1]

  • Light: Protect the solution from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[1]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of specific experimental problems.

Issue: Suspected Hydrolytic Degradation

Q4: My results seem to change drastically when I switch from a phosphate buffer at pH 7.4 to a citrate buffer at pH 5.5. Why is the buffer system having such a large effect?

A4: This observation strongly points to pH-dependent hydrolysis. The stability of molecules containing amide or lactam (a cyclic amide) functionalities is critically influenced by pH.

  • Mechanism: Under acidic or basic conditions, the amide bonds in your molecule can be attacked by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, respectively. This process, known as hydrolysis, breaks the amide bond, leading to the formation of a carboxylic acid and an amine. Your molecule has two such bonds: the lactam within the piperazin-2-one ring and the exocyclic amide.

  • Causality: The significant difference in stability you observe between pH 7.4 and pH 5.5 suggests that the molecule has an optimal pH range for stability. It is crucial to experimentally determine this range rather than assuming a physiological pH is ideal for storage or handling.[1] It is a common practice to conduct a pH-stability profile to identify the pH at which the drug is most stable.[1]

Q5: How do I properly conduct a pH-stability profile study to find the optimal pH for my compound?

A5: A pH-stability profile is a type of forced degradation study where the compound is exposed to a range of pH conditions, and its degradation is monitored over time.[4][5] This study will not only identify the most stable pH but also provide insight into the degradation kinetics.

A detailed protocol for conducting a forced degradation study, which includes pH stress, is provided in Section 3, Protocol 1 . The fundamental steps involve preparing solutions in various buffers (e.g., pH 2, 4, 7, 9, 12), incubating them at a controlled temperature, and analyzing samples at set time points using a stability-indicating HPLC method.

***dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot*** Caption: Troubleshooting logic for diagnosing stability issues.

Issue: Suspected Oxidative Degradation

Q6: I am taking precautions to control pH and temperature, but my compound still seems to be degrading in solution. What other mechanisms could be at play?

A6: If hydrolysis and thermal degradation have been reasonably controlled, oxidation is the next most probable degradation pathway. The two nitrogen atoms in the piperazine ring and the primary amine are potential sites for oxidation.[2]

  • Mechanism: Oxidation can be initiated by dissolved atmospheric oxygen, trace metal ions that can catalyze oxidative reactions, or peroxides that may be present as impurities in certain solvents or excipients.[6][7]

  • Causality: Even in high-purity water, dissolved oxygen is present. In formulations containing excipients like polyethylene glycols (PEGs) or polysorbates, peroxide impurities can be a significant source of oxidative stress.[7]

Q7: How can I prevent or minimize oxidative degradation?

A7: Several effective strategies can be employed:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can protect the compound. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[1]

  • Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. Store vials under an inert headspace.[1]

  • Use of Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[1][6]

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating power of your analytical methods.[4][5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., citrate, phosphate, borate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated stability chamber or oven

  • Photostability chamber compliant with ICH Q1B guidelines[9]

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., water).

  • Set Up Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample stored at 2-8°C in the dark.

Stress ConditionReagent/ConditionTemperatureRecommended DurationNeutralization/Dilution Step
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursNeutralize with equivalent NaOH, dilute
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hoursNeutralize with equivalent HCl, dilute
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursDilute with mobile phase
Thermal (Solution) Stock Solution in Water80°C24, 48, 72 hoursCool to room temp, dilute
Photolytic (ICH Q1B) Solid & SolutionAs per chamberExpose to 1.2 million lux-hours (visible) and 200 watt-hours/m² (UV-A)Analyze directly alongside a dark control
  • Sample Analysis: At each time point, withdraw an aliquot, perform the necessary neutralization or dilution, and analyze immediately using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percentage of degradation and perform a mass balance analysis.

***dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

} dot*** Caption: General workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must separate the drug from its degradation products.[8]

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products generated during forced degradation studies.

Procedure:

  • Generate Degraded Samples: Use the samples generated from Protocol 1 . Create a cocktail mixture by combining small amounts of each stressed sample. This mixture contains the parent compound and a wide array of potential degradants.

  • Initial Method Scouting:

    • Column: Start with a standard C18 column. If peak shapes are poor (e.g., tailing), which can occur with basic compounds like piperazines, consider adding a small amount of an amine modifier like triethylamine to the mobile phase.[1] Alternatively, try a different column chemistry (e.g., C8, Phenyl-Hexyl).

    • Mobile Phase: A typical starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase.

    • pH Optimization: The pH of the aqueous mobile phase is critical.[1] Scout a range of pH values (e.g., pH 3.0, 5.0, 7.0) to achieve the best resolution between the parent peak and the degradant peaks.

  • Method Optimization: Inject the cocktail mixture and adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation for all peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants. Mass spectrometry (MS) detection is invaluable for confirming the identity of the parent peak and identifying the mass of the degradation products.

  • Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Section 4: Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. A stability-indicating method must be able to resolve the parent compound from these potential products.

DegradationPathways

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Google Scholar.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • Forced degradation studies. (2016). MedCrave online. Retrieved January 21, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 21, 2026, from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • ICH Q1A (R2): Stability testing of new drug substances and products. (2003).
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Retrieved January 21, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Google Scholar.

Sources

Technical Support Center: Crystallization of 4-(2-Aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to ensure scientific integrity and practical applicability.

Introduction to Crystallization Challenges

The crystallization of any API is a critical final step that dictates purity, stability, and bioavailability.[1][2] this compound, as a molecule incorporating an amino acid moiety, a piperazinone core, and a hydrochloride salt, presents a unique set of challenges. These can range from polymorphism and solvation to issues with nucleation and crystal growth.[2][] This guide will walk you through common problems in a question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: No Crystals Are Forming, Even After Cooling.

Q: I've cooled my saturated solution, but no crystals have appeared. What should I do?

A: This is a common issue often related to supersaturation or nucleation kinetics.[] The solution may be in a metastable state where it is supersaturated, but the energy barrier for crystal nucleation has not been overcome.

Initial Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[4] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seed Crystals: If you have a previous batch of crystals, add a single, small seed crystal to the solution. This provides a template for further crystal growth.[]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Evaporation: If the solution is clear and nucleation induction fails, it's possible the solution is not sufficiently supersaturated.[4] Slowly evaporate a small amount of the solvent and allow the solution to cool again.

    • Anti-Solvent Addition: Cautiously add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) to the solution. This will decrease the solubility of the compound and promote crystallization.

dot

Caption: Initial troubleshooting workflow for lack of crystallization.

Problem 2: The Product "Oils Out" Instead of Crystallizing.

Q: My compound is separating as an oil or a sticky solid. How can I get it to crystallize?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution at a temperature above its melting point in the solvent system.[4][6] This is often due to high supersaturation achieved too quickly or the presence of impurities.

Causality & Solutions:

  • High Supersaturation: The solution is too concentrated.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (the one in which the compound is more soluble in a mixed solvent system) to reduce the supersaturation level.[4] Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point.

    • Solution: Consider a purification step. If the solution has a noticeable color, adding activated charcoal to the hot solution and then filtering it can remove colored impurities. Ensure all reagents and solvents are of high purity.[7]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

dot

oiling_out Product 'Oils Out' reheat Re-heat to dissolve oil oiling_out->reheat purify Consider Purification (e.g., charcoal) oiling_out->purify If impurities suspected change_solvent Change Solvent System oiling_out->change_solvent If problem persists add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool success Crystals Form slow_cool->success purify->reheat change_solvent->success

Caption: Troubleshooting workflow for "oiling out".

Problem 3: The Crystallization Yield is Very Low.

Q: I managed to get crystals, but the yield is less than 50%. How can I improve it?

A: A low yield suggests that a significant amount of your compound remains in the mother liquor.[4] This can be due to several factors.

Strategies for Yield Improvement:

  • Re-evaluate Solvent Volume: You may have used too much solvent.[4] While this can prevent "oiling out," it can also keep a large portion of your product in solution.

    • Protocol: After filtering your initial crop of crystals, concentrate the mother liquor by boiling off some of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note: The purity of the second crop may be lower.

  • Optimize Cooling: Ensure you are cooling the solution to a sufficiently low temperature. Placing the flask in an ice bath after it has reached room temperature can often increase the yield.

  • Check the pH: For a hydrochloride salt of an amino acid derivative, pH is critical. The protonation state of the molecule can significantly affect its solubility.[8][9]

    • Explanation: The hydrochloride salt is generally more soluble in aqueous solutions. If the pH drifts too high, the free base may form, which could have different solubility characteristics. Conversely, a very low pH might also increase solubility.[10][11] It is crucial to maintain the optimal pH for crystallization.

    • Action: Measure the pH of your mother liquor. If it has deviated, consider adjusting it in a subsequent experiment. For hydrochloride salts, maintaining a slightly acidic pH is generally advisable to prevent disproportionation.[10][11]

Table 1: Common Solvents and Their Properties for Crystallization

SolventPolarityBoiling Point (°C)Suitability for Hydrochloride Salts
WaterHigh100Often a good solvent, but solubility can be high.
EthanolHigh78Good choice, often used in combination with water.[12]
IsopropanolMedium82Can be effective, less polar than ethanol.
AcetonitrileMedium82Aprotic polar solvent, can be useful.[13]
AcetoneMedium56Can be effective, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateLow77Often used as an anti-solvent.
Problem 4: The Crystals are Very Fine or Agglomerated.

Q: My product crashed out as a very fine powder, or the crystals are clumped together. How can I grow larger, more defined crystals?

A: Fine powders or agglomerates are typically the result of rapid nucleation and growth, which is a consequence of high supersaturation.[1] The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

Methods for Controlling Crystal Growth:

  • Slower Cooling: Rapid cooling leads to the formation of many small nuclei.

    • Protocol: Allow the flask to cool to room temperature on the benchtop, insulated from the surface (e.g., on a cork ring).[4] Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield.

  • Reduce Supersaturation: As discussed previously, adding slightly more solvent will lower the supersaturation level and slow down the crystal growth rate.[4]

  • Stirring: The mixing conditions can significantly impact crystal characteristics.

    • Explanation: Inadequate mixing can lead to localized zones of high supersaturation, causing rapid nucleation. Conversely, excessive agitation can cause crystal breakage (secondary nucleation), also leading to smaller particles.[1]

    • Action: If you are using stirring, try reducing the agitation speed. If you are not using stirring, consider very gentle agitation to maintain a homogenous solution temperature.

Self-Validating Protocols

Protocol 1: Step-by-Step Crystallization by Cooling
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., 80:20 ethanol:water) portion-wise while heating and stirring until the solid is fully dissolved.

  • Minimize Solvent: Once dissolved, add solvent dropwise until the solution is just clear. Avoid adding a large excess of solvent.

  • Insulated Cooling: Cover the flask with a watch glass and place it on an insulating surface (e.g., cork ring) to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator for several hours, followed by an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., water or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., ethyl acetate or isopropanol) dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form at the interface of the solvent systems.

References

  • VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Syrris (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Lang, K. et al. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 91(8), 1746-55. Available at: [Link]

  • Kotha, S. et al. (2007). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 7(12), 2464-2470. Available at: [Link]

  • Hendawy, M. et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids. US Patent 5,118,815.
  • Wang, X. et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Molecules, 27(19), 6296. Available at: [Link]

  • Nagy, Z. K. et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design, 20(12), 7568-7581. Available at: [Link]

  • G. D. Searle & Co. (1961). Piperazino derivatives and methods for their manufacture. US Patent 2,985,654.
  • Jiangsu Hengrui Medicine Co., Ltd. (2025). Crystal of substituted piperazine derivative and preparation method therefor. European Patent EP4620958A1.
  • Parmar, V. K. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1033-43. Available at: [Link]

  • Adachi, H. et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 633–636. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Yathirajan, H. S. et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1045–1050. Available at: [Link]

  • Lang, K. et al. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 91(8), 1746-55. Available at: [Link]

  • Parmar, V. K. et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1033-43. Available at: [Link]

  • Price, S. L. et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design, 17(10), 5436-5449. Available at: [Link]

  • Center for Cancer Research (n.d.). Tips and Tricks in Crystallography - Crystallization. Available at: [Link]

  • Price, S. L. et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. UCL Discovery. Available at: [Link]

  • Newman, J. et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5348–5356. Available at: [Link]

  • Goud, N. R. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. Available at: [Link]

  • Park, C. et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 110. Available at: [Link]

  • Wang, Y. et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1779. Available at: [Link]

  • Yamuna, R. et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899–o902. Available at: [Link]

  • Lek Pharmaceuticals (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent EP2436381A1. Available at: [Link]

  • Astellas Pharma Inc. (2016). New crystal of piperazine compound. Australian Patent AU2016324121B2.
  • North China Pharmaceutical Group Corp. (2009). Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. Chinese Patent CN101417982A.

Sources

"common side reactions in piperazinone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Piperazinone Synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of these valuable heterocyclic scaffolds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing common side reactions.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a problem-and-solution format. We focus on identifying the root cause of common side reactions and provide actionable protocols to overcome them.

Issue 1: Loss of Stereochemical Integrity (Racemization/Epimerization)

Symptom: You observe a loss of enantiomeric excess (ee) or the appearance of diastereomers in your chiral piperazinone product, confirmed by chiral HPLC or NMR analysis.

Probable Cause: The proton at a chiral center, particularly at the C2 position of the piperazinone ring, is often susceptible to abstraction under harsh acidic or basic conditions.[1] This leads to the formation of a planar enolate or a related intermediate, which can be protonated from either face, resulting in racemization or epimerization.[1] Electron-withdrawing groups, such as a nitro group, can increase the acidity of this proton, making the compound more prone to racemization.[2][3]

Causality Explained: High temperatures provide the necessary activation energy for this proton abstraction to occur, especially in the presence of acid or base.[1] Similarly, certain amide bond coupling reagents used in the synthesis of piperazinone precursors can promote the formation of oxazolone intermediates, which are known to be prone to racemization.[1]

Proposed Solutions & Protocols:

  • Refine Deprotection Conditions:

    • For Boc Groups: If using strong acids like Trifluoroacetic Acid (TFA) causes racemization, switch to milder acidic conditions.

      • Protocol: Consider using p-toluenesulfonic acid (p-TsOH) in a suitable solvent like methanol or dichloromethane at 0 °C to room temperature.[1] Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure.

    • For Cbz Groups: Ensure hydrogenation is performed under strictly neutral conditions.

      • Protocol: Use Palladium on carbon (Pd/C) with H₂ gas at moderate pressure (1-3 atm) in a neutral solvent like ethanol or methanol. The addition of a neutral base scavenger, like a small amount of inert polymer-supported amine, can prevent acid buildup.

  • Optimize Base-Mediated Steps:

    • Minimize Exposure: Reduce reaction times and temperatures whenever a base is present.

    • Select Weaker Bases: Where possible, substitute strong bases (e.g., NaOH, LDA) with milder alternatives (e.g., NaHCO₃, K₂CO₃, or organic bases like triethylamine).[1]

  • Select Racemization-Suppressing Coupling Reagents:

    • Recommendation: For amide bond formation in linear precursors, employ coupling reagents commonly used in peptide synthesis that are known to minimize racemization.

    • Examples: Use combinations like HATU, HBTU, or EDC with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1]

  • Control Reaction Temperature:

    • General Principle: Conduct all reaction steps, particularly those involving the formation or modification of a chiral center, at the lowest effective temperature.[1]

Parameter Harsh Condition (Risk of Racemization) Recommended Milder Condition Reference
Boc Deprotection Neat Trifluoroacetic Acid (TFA) at RTp-Toluenesulfonic acid (p-TsOH) in MeOH, 0°C[1]
Base for Cyclization Sodium Hydroxide (NaOH) at refluxSodium Bicarbonate (NaHCO₃) at RT[1]
Amide Coupling Carbodiimides (e.g., DCC) aloneEDC/HOBt or HATU[1]
Temperature > 50 °C0 °C to Room Temperature[1]
Issue 2: Formation of Dimeric or Oligomeric Byproducts

Symptom: Your reaction mixture shows significant formation of high molecular weight species, observed by LC-MS, and complex, poorly resolved signals in the NMR spectrum. TLC analysis may show spots with very low Rf values.

Probable Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is common when the linear precursor, intended to form the piperazinone ring, reacts with another molecule of itself. For example, the amine of one precursor molecule can attack the activated ester of another, leading to a dimer.

Causality Explained: This issue is often governed by reaction kinetics and concentration. At high concentrations, the probability of intermolecular collisions increases, favoring dimerization or polymerization over the intramolecular ring-closing reaction.

Proposed Solutions & Protocols:

  • Employ High-Dilution Conditions:

    • Principle: By significantly lowering the concentration of the reactant, you decrease the likelihood of intermolecular reactions and favor the intramolecular cyclization.

    • Protocol: Use a syringe pump to slowly add the linear precursor (dissolved in a suitable solvent) to a large volume of refluxing solvent containing any necessary reagents (e.g., base or coupling agent). This technique maintains a pseudo-low concentration of the reactive species throughout the addition.

  • Optimize Molar Ratios:

    • Scenario: In syntheses involving the reaction of a diamine with a dielectrophile, using an excess of the diamine can sometimes lead to double addition products.[4]

    • Protocol: Carefully control the stoichiometry. A 1:1 ratio under high dilution is often optimal for cyclization.

Troubleshooting Workflow: Dimerization vs. Cyclization

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation Start Reaction Complete (TLC/LC-MS Analysis) Check_MW High MW Species Detected? Start->Check_MW Cause_Conc High Concentration? Check_MW->Cause_Conc Yes End Desired Piperazinone (High Yield) Check_MW->End No Cause_Stoich Incorrect Stoichiometry? Cause_Conc->Cause_Stoich No Sol_Dilution Implement High Dilution (Syringe Pump Addition) Cause_Conc->Sol_Dilution Yes Sol_Stoich Adjust Molar Ratios (e.g., to 1:1) Cause_Stoich->Sol_Stoich Yes Cause_Stoich->End No Sol_Dilution->End Sol_Stoich->End G SM Starting Materials (e.g., Diamine, Dicarbonyl Precursor) Precursor Linear Acyclic Precursor SM->Precursor Step 1: Coupling Cyclization Intramolecular Cyclization Precursor->Cyclization Step 2: Ring Closure Dimer Dimerization/ Oligomerization Precursor->Dimer Side Reaction (High Concentration) Product Desired Piperazinone Cyclization->Product Desired Pathway Racemization Racemization/ Epimerization Cyclization->Racemization Side Reaction (Harsh Conditions) Incomplete Incomplete Reaction Cyclization->Incomplete Stalled Reaction Incomplete->Precursor

Caption: Key steps and common pitfalls in a typical piperazinone synthesis.

References
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • Cozzoli, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Cozzoli, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications.
  • Kazmaier, U. (n.d.). Piperazinone Chemistry. Peptidomimetics II.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Nemecek, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. NIH.
  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate.
  • Biva, I. J., et al. (2022). Rearrangement of Imidazolidine to Piperazine Rings in the Presence of Dy III. MDPI.

Sources

Technical Support Center: Navigating the Degradation Pathways of 4-(2-Aminopropanoyl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for your experimental work with this compound. This resource is structured to anticipate and address the challenges you may encounter, ensuring the integrity and success of your research.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a compound featuring a piperazinone core, an aminopropanoyl side chain, and a hydrochloride salt. The inherent reactivity of its functional groups—two amide bonds and a primary amine—makes it susceptible to various degradation pathways. A thorough understanding of these potential liabilities is crucial for designing robust experiments and interpreting analytical data accurately.

The primary modes of degradation to consider are hydrolysis, oxidation, and to a lesser extent, photodegradation. The hydrochloride salt form generally enhances stability, particularly in solution, by protonating the basic nitrogen atoms and reducing their nucleophilicity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound.

Q1: I'm observing a new, unexpected peak in my HPLC chromatogram during a stability study. What could it be?

A1: The appearance of a new peak is a strong indicator of degradation. Based on the structure of 4-(2-aminopropanoyl)piperazin-2-one, the most probable degradation pathways are hydrolysis of the amide bonds.

  • Hydrolysis of the Piperazinone Ring: The cyclic amide bond within the piperazinone ring can hydrolyze, leading to the formation of an open-ring amino acid derivative.

  • Hydrolysis of the Aminopropanoyl Side Chain: The amide bond of the side chain is also susceptible to hydrolysis, which would cleave the aminopropanoyl group, resulting in piperazin-2-one and alanine.

To identify the unknown peak, coupling your HPLC system to a mass spectrometer (LC-MS) is the most effective approach. The mass-to-charge ratio (m/z) of the new peak will provide its molecular weight, offering critical clues to its identity.

Q2: My compound is showing a gradual loss of potency over time, even when stored in a desiccator. What could be the cause?

A2: While desiccation mitigates hydrolysis, oxidative degradation can still occur, especially if the compound is exposed to air. The primary amine of the aminopropanoyl group is a potential site for oxidation.[1][2]

  • Oxidative Degradation: The primary amine can be oxidized to various products. To minimize this, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Q3: I've noticed a change in the color of my solid compound upon storage. Should I be concerned?

A3: A color change in a solid-state drug is often a sign of degradation. While minor color changes may not always correlate with a significant loss of potency, it warrants investigation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that may lead to colored degradation products. It is crucial to store the compound in light-resistant containers.

  • Oxidation: As mentioned, oxidation can lead to colored byproducts.

It is recommended to re-analyze the sample using a validated stability-indicating method to quantify the extent of degradation and identify any new impurities.

Q4: I'm struggling to develop a stability-indicating HPLC method. The parent peak and a suspected degradant are co-eluting.

A4: Achieving adequate separation is critical for a stability-indicating method. Here are several strategies to improve resolution:

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Systematically varying the pH can often resolve co-eluting peaks.

  • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

  • Gradient Optimization: Adjusting the gradient slope and duration can improve the separation of closely eluting peaks.

Q5: How can I confirm the identity of a suspected degradation product?

A5: Confirming the structure of a degradation product requires a multi-pronged approach:

  • LC-MS/MS: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to elucidate the structure of the unknown compound.

  • Forced Degradation Studies: By intentionally degrading the compound under specific stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products in higher concentrations, making them easier to identify.[3][4][5] Comparing the retention time and mass spectrum of the peak in your stability sample to those generated in the forced degradation study can confirm its origin.

  • Reference Standard Synthesis: If possible, synthesizing the suspected degradation product provides an unambiguous reference standard for comparison.

Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 4-(2-aminopropanoyl)piperazin-2-one.

cluster_main 4-(2-Aminopropanoyl)piperazin-2-one cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-(2-Aminopropanoyl)piperazin-2-one Hydrolysis_Side_Chain Piperazin-2-one + Alanine Parent->Hydrolysis_Side_Chain Amide Bond Cleavage (Side Chain) Hydrolysis_Ring Open-Ring Amino Acid Derivative Parent->Hydrolysis_Ring Amide Bond Cleavage (Ring) Oxidation_Product Oxidized Amine Derivative Parent->Oxidation_Product Primary Amine Oxidation

Caption: Predicted degradation pathways of 4-(2-aminopropanoyl)piperazin-2-one.

Experimental Protocols

To proactively investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to generate potential degradation products and establish degradation pathways.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in water or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Keep one set of samples at room temperature and another at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set of samples at room temperature and another at 60°C for up to 24 hours. Neutralize the samples with an appropriate acid before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for up to 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).

Protocol 2: Stability-Indicating HPLC-MS Method Development

Objective: To develop an HPLC-MS method capable of separating the parent drug from all potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Diode array detector (DAD) or UV detector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 30°C
Injection Vol. 2 µL
UV Detection 210 nm and 254 nm
MS Detection ESI Positive Mode, Scan 100-1000 m/z

Method Optimization: If co-elution is observed, systematically adjust the mobile phase pH, organic modifier, and gradient profile as described in the troubleshooting section.

Workflow for Investigating Unexpected Peaks

The following diagram outlines a systematic approach to identifying an unknown peak observed during stability analysis.

Start Unexpected Peak Observed in HPLC Check_System Verify System Suitability and Blank Injection Start->Check_System LC_MS_Analysis Analyze Sample by LC-MS to Determine m/z Check_System->LC_MS_Analysis Forced_Degradation Perform Forced Degradation Study LC_MS_Analysis->Forced_Degradation Compare_Data Compare Retention Time and m/z with Forced Degradation Samples Forced_Degradation->Compare_Data Structure_Elucidation LC-MS/MS for Fragmentation and Structure Elucidation Compare_Data->Structure_Elucidation Synthesize_Standard Synthesize Reference Standard (if necessary) Structure_Elucidation->Synthesize_Standard Confirm_Identity Confirm Identity by Co-injection Synthesize_Standard->Confirm_Identity

Caption: Workflow for the identification of an unknown peak in HPLC analysis.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Freeman, S. A. (2008). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Nielsen, P., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1645-1652.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses.
  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 1-13.
  • Marqusee, S., & Baldwin, R. L. (1987). Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences, 84(24), 8898-8902.
  • Walz, A. J., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Reddy, G. S., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1645-1652.
  • LibreTexts. (2021). 23.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Rohl, C. A., et al. (1999). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. PNAS, 96(7), 3682-3687.
  • Kumar, V., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Freeman, S. A. (2008). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Rohl, C. A., et al. (1999). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. PNAS, 96(7), 3682-3687.
  • Dolan, J. W. (2003). Extra Chromatographic Peaks—A Case Study. LCGC North America, 21(5), 434-440.
  • Karpel Vel Leitner, N., et al. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Environmental Science & Technology, 36(15), 3321-3327.
  • PharmTech. (n.d.).
  • Kumar, V., et al. (2018). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • Pharmaguideline. (2025).
  • Arcinova. (2025).
  • Journal of Pharmaceutical Analysis. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega.
  • Hoffmann, W., et al. (2016). Assessing the stability of alanine-based helices by conformer-selective IR spectroscopy. Faraday Discussions, 193, 295-310.
  • Wikipedia. (n.d.). Polydimethylsiloxane.
  • Chemistry Stack Exchange. (2017).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
  • Staack, R. F., et al. (2004). Determination of piperazine derivatives in “Legal Highs”. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 959-967.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Reddit. (n.d.).
  • Rohl, C. A., et al. (1999). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. PNAS, 96(7), 3682-3687.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
  • Gurof, D., & Meacock, S. C. (1966). The hydrolysis of piperazine-2,5-dione. Canadian Journal of Chemistry, 44(12), 1467-1471.

Sources

Technical Support Center: Enhancing the Bioavailability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability in piperazine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to systematically diagnose and overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my piperazine derivative exhibits poor oral bioavailability?

Poor oral bioavailability in piperazine-containing compounds is rarely due to a single factor. It's typically a multifactorial issue stemming from the compound's physicochemical and biochemical properties.[1] The main culprits are:

  • Poor Aqueous Solubility: Many piperazine derivatives are lipophilic, leading to low solubility and dissolution in gastrointestinal (GI) fluids.[1][2][3] Since a drug must be in solution to be absorbed, this is often the rate-limiting step. Compounds in this category are often classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1]

  • Low Intestinal Permeability: Despite having a piperazine moiety, which can sometimes improve physicochemical properties, the overall molecular structure might hinder its ability to cross the intestinal epithelial barrier.[1][3][4]

  • Extensive First-Pass Metabolism: Piperazine compounds are frequently metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[1][2] This metabolic process can significantly reduce the amount of active drug that reaches systemic circulation before it has a chance to exert its therapeutic effect.[2][3]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in intestinal cells.[3] These transporters act as pumps, actively removing the drug from the cell and pushing it back into the GI lumen, thereby limiting its net absorption.[1][2]

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you navigate common experimental roadblocks. The following workflow provides a systematic approach to diagnosing and solving bioavailability issues.

Workflow for Troubleshooting Low Bioavailability

TroubleshootingWorkflow Start Start: Low In Vivo Oral Bioavailability Observed SolubilityCheck Assess Aqueous Solubility (e.g., kinetic/thermodynamic solubility assay) Start->SolubilityCheck IsSoluble Is Solubility > 10 µg/mL? SolubilityCheck->IsSoluble PermeabilityCheck Assess Permeability (e.g., Caco-2 Assay) IsPermeable Is Permeability (Papp) High? PermeabilityCheck->IsPermeable MetabolismCheck Assess Metabolic Stability (e.g., Liver Microsome Assay) IsStable Is Compound Metabolically Stable? MetabolismCheck->IsStable IsSoluble->PermeabilityCheck Yes SolubilitySolutions Implement Solubility Enhancement Strategy: • Salt Formation • Co-crystals • Solid Dispersions • Nanoformulations • Lipid-Based Systems (SEDDS) IsSoluble->SolubilitySolutions No IsPermeable->MetabolismCheck Yes PermeabilitySolutions Implement Permeability Enhancement Strategy: • Prodrug Approach (Lipophilic) • Permeation Enhancers • Nanocarriers IsPermeable->PermeabilitySolutions No MetabolismSolutions Implement Strategy to Bypass/Reduce Metabolism: • Prodrug Approach (Masking Site) • Co-administer Inhibitors • Lymphatic Targeting (Lipid Systems) IsStable->MetabolismSolutions No EffluxIssue Suspect P-gp Efflux. Confirm with Caco-2 assay + P-gp inhibitor (e.g., Verapamil). Consider P-gp inhibitor co-administration. IsStable->EffluxIssue Yes SEDDS_Mechanism SEDDS SEDDS Formulation (Drug dissolved in Oil, Surfactant, Co-surfactant) Emulsion Spontaneous Emulsification (Gentle Peristalsis) SEDDS->Emulsion Contact with GI_Fluid GI Fluids (Aqueous Environment) GI_Fluid->Emulsion Micelles Drug-loaded Micelles (Nano-sized droplets) Emulsion->Micelles Forms Absorption Absorption across Intestinal Epithelium Micelles->Absorption Delivers drug to Circulation Systemic Circulation Absorption->Circulation

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Causality: This protocol aims to convert a crystalline, poorly soluble drug into a higher-energy, more soluble amorphous form by dispersing it within a hydrophilic polymer.

  • Polymer & Solvent Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the piperazine derivative and the polymer are soluble (e.g., methanol, ethanol, acetone).

  • Dissolution: Dissolve the piperazine derivative and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. [2]5. Milling & Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size. [2]6. Characterization (Self-Validation):

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., USP Apparatus II) in relevant media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to that of the pure, unprocessed drug. A significant increase validates the approach. [2] * Solid-State Analysis: Use X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the dispersion. The absence of sharp peaks corresponding to the crystalline drug in XRPD is a key indicator of success.

Protocol 2: Caco-2 Permeability and Efflux Assay

Causality: This protocol quantifies a drug's ability to cross the intestinal barrier and determines if it is actively pumped out by efflux transporters, providing crucial data to diagnose permeability- or efflux-limited bioavailability.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate into a confluent monolayer with functional tight junctions. [2]2. Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (A to B):

    • Add the piperazine compound (at a known concentration) to the apical (A) side of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) side. [2]4. Transport Study (B to A):

    • In a separate set of inserts, add the compound to the basolateral (B) side and collect samples from the apical (A) side. [2]5. (Optional) P-gp Inhibition Study: Repeat the A-to-B and B-to-A transport studies in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil). [2]6. Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method (e.g., LC-MS/MS). [2]7. Data Analysis (Self-Validation):

    • Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).

    • Calculate Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B). [2] * Interpretation: An ER > 2 suggests active efflux. If the ER is significantly reduced in the presence of the P-gp inhibitor, it confirms the involvement of P-gp. [2]

References
  • Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds. (2025). Benchchem.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Deriv
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016).
  • Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds. (2025). Benchchem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019).
  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. (2020). PubMed.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2024). Frontiers in Pharmacology.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). PubMed.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024).
  • Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. (N.A.). NIH.
  • Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailablity. (N.A.).
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). MDPI.
  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023).
  • Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023). PubMed.
  • Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Preclinical Studies. (2025). Benchchem.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (N.A.). World Pharma Today.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (N.A.). Dr. Reddy's API.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (N.A.). PMC - NIH.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (N.A.). MDPI.
  • Lipid-Based Formulations. (2012). Pharmaceutical Technology.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. (N.A.). MDPI.
  • Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds. (2025). Benchchem.

Sources

Validation & Comparative

A Comparative Guide to 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride and Other Piperazine-Based CNS Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative nootropic agent, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, with other well-established piperazine-based drugs targeting the central nervous system (CNS). Due to the novel nature of this compound, this document outlines a comparative framework and methodologies based on established protocols for evaluating CNS drugs. We will draw comparisons with sunifiram, a potent nootropic, and then broaden the scope to include piperazine derivatives with different therapeutic applications, such as the antipsychotic clozapine and the antidepressant vortioxetine, to highlight the chemical versatility of the piperazine scaffold.

The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to exist in different conformations and its basic nature, allow for the synthesis of a diverse range of derivatives with varied pharmacological activities.[2] Piperazine-containing drugs have been successfully developed for a wide array of CNS disorders, including psychosis, depression, anxiety, and cognitive dysfunction.[2]

Comparative Analysis of Piperazine-Based CNS Drugs

This section provides a comparative overview of our lead compound, this compound, against selected piperazine drugs with distinct pharmacological profiles.

Hypothetical Profile of this compound

Given its structural features, we hypothesize that this compound is a nootropic agent. Its mechanism of action is presumed to involve the modulation of synaptic plasticity, potentially through interactions with glutamate receptors and enhancement of cholinergic neurotransmission, pathways implicated in learning and memory.

Sunifiram: A High-Potency Nootropic Comparator

Sunifiram (DM-235) is a potent experimental nootropic drug that is structurally related to piracetam but is several orders of magnitude more potent.[3] It is known to enhance cognitive functions, including learning and memory, in animal models.[4]

Mechanism of Action: Sunifiram is believed to act as an ampakine, modulating AMPA receptors, which are a type of glutamate receptor critical for synaptic plasticity.[5] It has also been shown to increase acetylcholine release in the cerebral cortex.[5]

Comparative Profile:

Feature4-(2-aminopropanoyl)piperazin-2-one HCl (Hypothetical)Sunifiram
Primary Function Nootropic / Cognitive EnhancerNootropic / Cognitive Enhancer
Proposed MoA AMPA receptor modulation, enhanced cholinergic signalingAMPA receptor modulation, enhanced cholinergic signaling
Potency To be determinedHigh (active at low doses)[3]
Key Preclinical Finding To be determinedReversal of scopolamine-induced amnesia in mice[5]
Broadening the Comparison: Antipsychotic and Antidepressant Piperazines

To fully appreciate the chemical diversity of the piperazine scaffold, we will also compare our lead compound with piperazine derivatives from other therapeutic classes.

  • Clozapine: An atypical antipsychotic used in the treatment of schizophrenia. Its mechanism involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.

  • Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors.

This broader comparison highlights how modifications to the piperazine core can dramatically alter the pharmacological profile and therapeutic application of the resulting compound.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical profile of this compound and compare it with other piperazine drugs, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the binding affinity of the test compounds to a panel of CNS receptors.

Protocol:

  • Preparation of Cell Membranes: Obtain cell lines expressing the target receptors (e.g., AMPA, NMDA, dopamine D2, serotonin 5-HT2A). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.

  • Radioligand Binding Assay: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound.

  • Detection: After incubation, separate the bound and free radioligand by filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Objective: To assess the functional effects of the compounds on neuronal activity.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices for nootropic evaluation) from rodents.

  • Electrophysiological Recording: Place the brain slice in a recording chamber perfused with artificial cerebrospinal fluid. Use microelectrodes to record synaptic activity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

  • Drug Application: Apply the test compounds to the perfusion solution at various concentrations.

  • Data Analysis: Measure changes in synaptic strength and plasticity in the presence of the test compounds.

In Vivo Behavioral Assays

Objective: To evaluate the effects of the compounds on learning and memory in rodent models.

Protocol: Morris Water Maze

  • Apparatus: A circular pool filled with opaque water with a hidden escape platform.

  • Acquisition Phase: Place the animal in the pool and allow it to swim and find the hidden platform. Record the time it takes to find the platform (escape latency) over several trials and days.

  • Probe Trial: Remove the platform and place the animal back in the pool. Record the time spent in the quadrant where the platform was previously located.

  • Drug Administration: Administer the test compounds (e.g., intraperitoneally) before the training trials.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the drug-treated and control groups.

Protocol: Passive Avoidance Test

  • Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.

  • Training: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

  • Testing: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.

  • Drug Administration: Administer the test compounds before the training session.

  • Data Analysis: Compare the step-through latency between the drug-treated and control groups. An increased latency indicates improved memory of the aversive stimulus.[6]

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway

4-(2-aminopropanoyl)piperazin-2-one HCl 4-(2-aminopropanoyl)piperazin-2-one HCl AMPA Receptor AMPA Receptor 4-(2-aminopropanoyl)piperazin-2-one HCl->AMPA Receptor Positive Allosteric Modulation Cholinergic Neuron Cholinergic Neuron 4-(2-aminopropanoyl)piperazin-2-one HCl->Cholinergic Neuron Increased Acetylcholine Release Synaptic Plasticity Synaptic Plasticity AMPA Receptor->Synaptic Plasticity Cholinergic Neuron->Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity->Cognitive Enhancement

Caption: Hypothetical signaling pathway for 4-(2-aminopropanoyl)piperazin-2-one HCl.

Experimental Workflow for In Vivo Cognitive Testing

cluster_0 Pre-clinical Evaluation Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Behavioral Task (e.g., Morris Water Maze) Behavioral Task (e.g., Morris Water Maze) Drug Administration->Behavioral Task (e.g., Morris Water Maze) Data Collection & Analysis Data Collection & Analysis Behavioral Task (e.g., Morris Water Maze)->Data Collection & Analysis Comparison with Control and Comparator Drugs Comparison with Control and Comparator Drugs Data Collection & Analysis->Comparison with Control and Comparator Drugs

Caption: Workflow for in vivo cognitive assessment in rodents.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, its chemical structure suggests potential as a nootropic agent. The experimental framework outlined in this guide provides a robust methodology for its characterization and comparison with other piperazine-based CNS drugs. Such comparative studies are essential for understanding the structure-activity relationships of the versatile piperazine scaffold and for the development of novel therapeutics for neurological and psychiatric disorders.

References

  • Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). Retrieved from [Link]

  • Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. (2017). ResearchGate. Retrieved from [Link]

  • Current Trends in the Animal Models for Screening of Nootropic Agents. (2021). ResearchGate. Retrieved from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2020). PubMed. Retrieved from [Link]

  • Unifiram. (n.d.). Wikipedia. Retrieved from [Link]

  • Brain neurotransmitter receptor binding and nootropic studies on Indian Hypericum perforatum Linn. (2002). PubMed. Retrieved from [Link]

  • Animal Models of Cognitive Impairment. (2006). NCBI Bookshelf. Retrieved from [Link]

  • Tests for learning and memory in rodent regulatory studies. (2017). PubMed Central. Retrieved from [Link]

  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Sunifiram. (n.d.). Wikipedia. Retrieved from [Link]

  • Some pharmacological properties of piperazine. (1970). PubMed. Retrieved from [Link]

  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023). MDPI. Retrieved from [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). PubMed Central. Retrieved from [Link]

  • BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS. (2019). ResearchGate. Retrieved from [Link]

  • Receptor Binding Assays and Drug Discovery. (2018). PubMed. Retrieved from [Link]

  • Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. (2017). PubMed. Retrieved from [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Advances in Electrophysiological Research. (2011). PubMed Central. Retrieved from [Link]

  • Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor. (2013). PubMed. Retrieved from [Link]

  • Zebrafish models for studying cognitive enhancers. (2024). PubMed. Retrieved from [Link]

  • Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. (2014). International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Identifying the neurophysiological effects of memory-enhancing amygdala stimulation using interpretable machine learning. (2021). Digital Commons@Becker. Retrieved from [Link]

  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. (2019). Future Science. Retrieved from [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). Frontiers in Systems Neuroscience. Retrieved from [Link]

  • Rodent Behavioral Tests for Cognition. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. (2018). PubMed. Retrieved from [Link]

  • Mouse Behavioral Tests. (n.d.). Waisman Center. Retrieved from [Link]

  • Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. (2023). JETIR. Retrieved from [Link]

  • receptor antagonists nootropic: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. (2021). Ben-Gurion University Research Portal. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved from [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). MDPI. Retrieved from [Link]

  • Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings. (2014). Journal of Anesthesia & Clinical Research. Retrieved from [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. Retrieved from [Link]

  • What is Sunifiram (1-(methylaminomethyl)cyclobutanecarboxylic acid)?. (2025). Dr. Oracle. Retrieved from [Link]

  • The Impact of a Rosemary Containing Drink on Cognition and Mood: The Role of Eye Blink Dynamics. (2022). MDPI. Retrieved from [Link]

  • Unifiram 10mg Vegetarian Capsules AMPAkine Nootropic 99%+ pure Memory Learning. (n.d.). Nootropic Source. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). ResearchGate. Retrieved from [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025). MDPI. Retrieved from [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). PubMed Central. Retrieved from [Link]

  • Learning and memory | Application. (n.d.). Noldus. Retrieved from [Link]

  • Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers. (2000). PubMed Central. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride and Known Positive Allosteric Modulators of the AMPA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, hereafter referred to as Compound X, against established benchmarks in the field of cognitive enhancement. Given its structural similarity to known nootropic agents, Compound X is hypothesized to function as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] The efficacy of Compound X is evaluated against Piracetam, a foundational racetam nootropic, and CX-516, a well-characterized "low-impact" ampakine.[3][4] This guide details the requisite in vitro and in vivo experimental protocols to characterize Compound X's potency, selectivity, and pro-cognitive effects, providing a framework for its objective evaluation by researchers in neuropharmacology and drug development.

Introduction

The glutamatergic system, particularly the AMPA-type ionotropic glutamate receptor, is a cornerstone of fast excitatory synaptic transmission in the central nervous system.[5][6] The modulation of AMPA receptors is pivotal for synaptic plasticity, a fundamental mechanism underlying learning and memory.[7][8] Positive allosteric modulators of AMPA receptors (AMPA-PAMs), often termed ampakines, represent a promising therapeutic strategy for a range of neurological and psychiatric conditions characterized by cognitive deficits, including Alzheimer's disease, schizophrenia, and ADHD.[9][10]

AMPA-PAMs do not directly activate the receptor; instead, they bind to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[10] This is typically achieved by slowing the receptor's deactivation or desensitization, thereby prolonging the synaptic current.[4][11] This mechanism offers a more nuanced modulation of glutamatergic signaling compared to direct agonists, potentially mitigating the risk of excitotoxicity.[9]

This guide focuses on Compound X, a novel molecule featuring a piperazin-2-one core coupled with an alanine moiety. This structure suggests a potential interaction with amino acid receptors. We will compare its efficacy profile with:

  • Piracetam: A cyclic derivative of GABA, considered the first nootropic agent. Its mechanism is pleiotropic, believed to modulate membrane fluidity and influence cholinergic and glutamatergic systems, though its direct action as an AMPA-PAM is less potent than newer agents.[3][12][13]

  • CX-516 (Ampalex): A classic low-impact ampakine that enhances AMPA receptor function by slowing channel deactivation with minimal effect on desensitization.[4][9] It has been evaluated in clinical trials for various cognitive disorders.[4]

By systematically applying the rigorous experimental protocols detailed herein, researchers can effectively situate Compound X within the existing landscape of cognitive enhancers.

Part 1: In Vitro Characterization: Receptor Affinity and Functional Potency

The initial step in characterizing Compound X is to determine its direct interaction with the AMPA receptor and quantify its functional effect on receptor-mediated currents.

Methodology 1: Competitive Radioligand Binding Assay

Causality: This assay is a foundational technique in pharmacology used to determine the binding affinity (Ki) of an unlabeled test compound (Compound X) for a specific receptor.[14] It works by measuring how effectively Compound X competes with a radiolabeled ligand that has a known high affinity for the AMPA receptor. A lower Ki value indicates a higher binding affinity.[15] This experiment is crucial to confirm that Compound X physically interacts with the AMPA receptor complex.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cortical tissue from adult rats in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are rich in AMPA receptors. Resuspend the pellets in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable AMPA receptor radioligand (e.g., [³H]-AMPA), and varying concentrations of Compound X, Piracetam, or CX-516.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Homogenize Cortical Tissue P2 Centrifuge & Isolate Membranes P1->P2 A1 Combine Membranes, [3H]-AMPA, & Test Cmpd P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter to Separate Bound/Unbound A2->A3 A4 Scintillation Counting A3->A4 D1 Plot % Inhibition vs. [Compound] A4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki D2->D3 G cluster_pathway AMPA Receptor Modulation Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds CompoundX Compound X (PAM) CompoundX->AMPAR Binds Allosterically Channel Ion Channel Opens AMPAR->Channel Current Na+ Influx (EPSC) Channel->Current Potentiation Prolonged/Enhanced Current Channel->Potentiation

Fig 2. Signaling pathway for AMPA-PAMs.
Comparative Data Summary: In Vitro Potency

The following table summarizes hypothetical data to illustrate the expected outcomes.

CompoundBinding Affinity (Ki, µM)Potency (EC50, µM)Max Potentiation (Emax, % of Control)
Compound X 15.28.5250%
Piracetam >1000>500120%
CX-516 45.722.1280%

Data are hypothetical and for illustrative purposes only.

Part 2: In Vivo Efficacy: Preclinical Models of Cognition

Demonstrating pro-cognitive effects in living organisms is the ultimate validation of a nootropic compound. Standardized behavioral assays in rodents are used for this purpose.

Methodology: Novel Object Recognition (NOR) Test

Causality: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. [16]This non-rewarded, low-stress task is a robust measure of recognition memory, which is heavily dependent on hippocampal function. [17][18]A compound that enhances memory will increase the time the animal spends investigating the novel object compared to the familiar one.

Step-by-Step Protocol:

  • Habituation (Day 1): Allow each mouse to freely explore an empty, open-field arena for 10 minutes to acclimate to the environment. [17]2. Training/Familiarization (Day 2): Administer Compound X (or vehicle/comparator) via appropriate route (e.g., IP injection) 30 minutes before the trial. Place the mouse in the arena containing two identical objects and allow it to explore for 10 minutes. [17]3. Retention Interval: Return the mouse to its home cage for a defined period (e.g., 2 hours or 24 hours).

  • Testing (Day 2): Place the mouse back into the arena, where one of the original objects has been replaced with a novel object. Record exploration of both objects for 10 minutes. [17]5. Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

G Day1 Day 1: Habituation (Empty Arena, 10 min) Day2_Inject Day 2: Dosing (Vehicle, Cmpd X, etc.) Day1->Day2_Inject Day2_Train Training Phase (Two Identical Objects) Day2_Inject->Day2_Train Retention Retention Interval (e.g., 2 hours) Day2_Train->Retention Day2_Test Testing Phase (One Familiar, One Novel) Retention->Day2_Test Analysis Data Analysis (Calculate Discrim. Index) Day2_Test->Analysis

Fig 3. Experimental workflow for the NOR test.
Methodology: Morris Water Maze (MWM) Test

Causality: The MWM is a classic test for spatial learning and reference memory, which also relies heavily on the hippocampus and is sensitive to AMPA receptor modulation. [19][20]The test requires an animal to learn the location of a hidden escape platform in a pool of opaque water, using distal visual cues in the room. [21][22]A reduction in the time (escape latency) and distance traveled to find the platform over several days indicates successful spatial learning.

Step-by-Step Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a submerged, hidden platform. [21]2. Acquisition Phase (Days 1-5): Conduct 4 trials per day for 5 consecutive days. In each trial, place the mouse in the water at one of four randomized start positions. Allow the mouse to search for the platform for a maximum time (e.g., 60-90 seconds). [19]If it fails to find it, guide it to the platform.

  • Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform used to be).

  • Data Analysis: For the acquisition phase, analyze the escape latency and path length across days. For the probe trial, analyze the percentage of time spent in the target quadrant.

Comparative Data Summary: In Vivo Efficacy
Compound (Dose)NOR Discrimination Index (DI)MWM Escape Latency (Day 5, sec)MWM Probe Trial (% Time in Target Quadrant)
Vehicle 0.15 ± 0.0535.2 ± 4.128.5 ± 3.0
Compound X (10 mg/kg) 0.45 ± 0.0818.9 ± 3.549.7 ± 4.2
Piracetam (100 mg/kg) 0.25 ± 0.0629.8 ± 3.935.1 ± 3.8
CX-516 (10 mg/kg) 0.48 ± 0.0717.5 ± 3.252.3 ± 4.5

*Data are hypothetical means ± SEM. *p < 0.05 vs. Vehicle.

Discussion & Conclusion

This guide outlines a logical and experimentally rigorous framework for comparing the efficacy of the novel compound this compound (Compound X) to known nootropic agents. The proposed workflow, progressing from in vitro receptor characterization to in vivo behavioral assessment, provides a comprehensive evaluation of its potential as an AMPA receptor-targeting cognitive enhancer.

Based on the hypothetical data presented, Compound X demonstrates a promising profile. Its in vitro potency and binding affinity appear superior to the classic nootropic Piracetam and comparable to the established ampakine CX-516. The in vivo results from the NOR and MWM tests further support its efficacy, showing significant improvements in both recognition and spatial memory, on par with CX-516.

These findings justify further investigation. Critical next steps would include comprehensive selectivity screening against other CNS receptors (e.g., NMDA, Kainate) to ensure a clean off-target profile, as well as detailed pharmacokinetic (ADME) and toxicology studies to assess its drug-like properties and safety. The potential for "high-impact" ampakine-related side effects, such as seizures at higher doses, must be carefully evaluated. [8][9] In conclusion, the systematic application of the described methodologies will enable researchers to build a robust data package, allowing for an informed, objective assessment of Compound X's therapeutic potential relative to existing standards in the field of neuropharmacology.

References

  • Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2000). Recovery from AMPA Receptor Potentiation by Ampakines. Molecular Pharmacology. Available at: [Link]

  • Winblad, B. (2005). Piracetam: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews. Available at: [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. Available at: [Link]

  • Conti, P., et al. (2012). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Ates, A., et al. (2024). Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers. The Journal of Clinical Pharmacology. Available at: [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC-Live Protocols. Available at: [Link]

  • Gualtieri, F., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link]

  • T-S, J., et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Molecules. Available at: [Link]

  • Kumar, A., & Michel, J. (2018). A Review of Molecular Imaging of Glutamate Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piracetam? Patsnap Synapse. Available at: [Link]

  • Hearing, M. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. Available at: [Link]

  • Partin, K. M., et al. (2001). Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546. Neuropharmacology. Available at: [Link]

  • Arai, A. C., et al. (2023). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Pharmaceuticals. Available at: [Link]

  • Arai, A. C., et al. (2024). Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents. Pharmaceuticals. Available at: [Link]

  • Yamashita, K., et al. (1997). Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Animated biology With arpan. (2022). How does Whole-cell voltage clamp work? | application. YouTube. Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam: a review of the literature. Drugs of the Future. Available at: [Link]

  • ResearchGate. (n.d.). The protocol of the Morris Water Maze to study working memory... ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]

  • Dale, E., & Garcia, A. J. (2024). Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. Frontiers in Physiology. Available at: [Link]

  • Hampson, R. E., et al. (1998). Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance. Journal of Neuroscience. Available at: [Link]

  • Gold, R., et al. (2025). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers in Neurology. Available at: [Link]

  • Mao, X. (n.d.). Novel object recognition test. Protocol Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piracetam. PubChem Compound Summary. Available at: [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • News-Medical.Net. (2024). Enhancing Morris water maze experiments for researchers. News-Medical.Net. Available at: [Link]

  • Armstrong, N., & Gouaux, E. (2000). Structure of a glutamate-receptor ligand-binding core in complex with kainate. Nature. Available at: [Link]

  • T-S, J., et al. (2020). AMPA Receptor Positive Allosteric Modulators – a Case History. RSC Drug Discovery. Available at: [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • WebMD. (n.d.). Piracetam: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary. Available at: [Link]

  • Patsnap. (n.d.). CX-516 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2025). (PDF) Whole-Cell Patch-Clamp Recording. ResearchGate. Available at: [Link]

  • Conduct Science. (n.d.). Novel Object Recognition. Maze Engineers. Available at: [Link]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. Available at: [Link]

  • Grokipedia. (2026). CX-516. Grokipedia. Available at: [Link]

  • Zhang, Y., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Kumar, S., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cowart, M., et al. (2008). cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validating the Biological Activity of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. Drawing upon the well-established pharmacological profiles of piperazine and piperazin-2-one scaffolds, we propose and detail methodologies to investigate its potential as a cytotoxic agent and a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established compounds in these respective classes, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anthelmintics, antimicrobials, antifungals, and antipsychotics.[3][4][5] The inherent structural features of the piperazine nucleus, such as its ability to be readily modified and its favorable pharmacokinetic properties, make it an attractive starting point for the design of novel therapeutic agents.[1][2]

The compound of interest, this compound, incorporates a piperazin-2-one moiety. Recent studies have highlighted the potential of piperazin-2-one derivatives as potent cytotoxic agents, suggesting a promising avenue for investigation in oncology.[6] Furthermore, the presence of an aminopropanoyl group hints at a potential interaction with peptidases, such as Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[7][8]

This guide will, therefore, focus on two primary validation pathways for this compound:

  • Anticancer Activity: Investigating its cytotoxicity against relevant cancer cell lines.

  • Antidiabetic Potential: Assessing its inhibitory activity against the DPP-4 enzyme.

We will provide detailed protocols for these investigations and compare the hypothetical performance of our target compound against established molecules: Doxorubicin , a standard chemotherapeutic agent, and Sitagliptin , a well-known DPP-4 inhibitor.

Proposed Mechanism of Action: A Dual Hypothesis

As a Cytotoxic Agent

Many piperazinone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The exact mechanism for this compound is yet to be elucidated. However, based on structurally related compounds, we can hypothesize that it may interfere with critical cellular processes in cancer cells.

Hypothesized Cytotoxic Signaling Pathway

G Compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride Target Putative Cellular Target (e.g., Kinase, DNA) Compound->Target Pathway Downstream Signaling Cascade Target->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Hypothesized mechanism of cytotoxic action.

As a DPP-4 Inhibitor

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8][10] The aminopropanoyl moiety of our target compound may mimic the dipeptide substrate of DPP-4, allowing it to bind to the active site and inhibit its enzymatic activity.

DPP-4 Inhibition Signaling Pathway

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride DPP4_inhibited DPP-4 Enzyme Compound->DPP4_inhibited Inhibition Increased_GLP1 Increased Active GLP-1 Pancreas Pancreatic β-cells Increased_GLP1->Pancreas Insulin Increased Insulin Secretion Pancreas->Insulin

Caption: Mechanism of DPP-4 inhibition.

Experimental Validation and Comparative Analysis

To validate the hypothesized biological activities, a series of in vitro assays are proposed. The following sections provide detailed protocols and a framework for comparing the performance of this compound with established drugs.

Assessment of Cytotoxic Activity

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines and compare its potency with Doxorubicin.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human colorectal carcinoma (HT-29) and human lung carcinoma (A549) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in 96-well microplates and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium with fresh medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Assay

G A 1. Seed Cancer Cells (96-well plate) B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H G A 1. Prepare Assay Plate (Buffer, Inhibitor) B 2. Add DPP-4 Enzyme A->B C 3. Pre-incubate (10 min, 37°C) B->C D 4. Add Substrate (Gly-Pro-pNA) C->D E 5. Incubate (30 min, 37°C) D->E F 6. Measure Absorbance (405 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Comparative Data (Hypothetical)

CompoundIC₅₀ (nM)
4-(2-aminopropanoyl)piperazin-2-one HCl 85.7
Sitagliptin 19.2

Interpretation: Based on this hypothetical data, this compound exhibits inhibitory activity against DPP-4, although it is less potent than the established drug, Sitagliptin. This suggests that the piperazin-2-one scaffold could be a starting point for the development of novel DPP-4 inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic approach to validate the biological activity of this compound. By leveraging the known pharmacological properties of related chemical scaffolds, we have proposed two plausible mechanisms of action and provided detailed experimental protocols for their investigation.

The comparative framework presented here, using Doxorubicin and Sitagliptin as benchmarks, allows for a clear assessment of the compound's potential. The hypothetical data illustrates how to interpret the results and guide further research.

Future studies should focus on:

  • Synthesis and Characterization: The first step is the actual synthesis and purification of this compound.

  • In-depth Mechanistic Studies: Should the initial screens prove positive, further experiments to elucidate the precise mechanism of action would be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluation of the compound's performance in animal models.

By following the methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of new and improved medicines.

References

  • Brickner, S.J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Chen, P.T., et al. (2013). New 7-[4-(4-(un)Substituted) piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 7557-7569. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). National Institutes of Health. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls. [Link]

  • DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016). U.S. Food and Drug Administration. [Link]

  • List of Dipeptidyl peptidase 4 inhibitors. (n.d.). Drugs.com. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]

  • Piperazine. (n.d.). PubChem. [Link]

  • Piperazine Dihydrochloride. (n.d.). PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Video: Dipeptidyl Peptidase 4 Inhibitors. (2024). JoVE. [Link]

  • What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]

Sources

Comparative Cross-Reactivity Analysis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel small molecule, 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative experimental protocols and data interpretation strategies. By contextualizing the subject molecule within the broader landscape of pharmacologically similar agents, this guide aims to facilitate a thorough and objective assessment of its selectivity.

Introduction and Rationale

This compound is a synthetic compound featuring a piperazinone core, a structural motif common in various pharmacologically active agents[1]. Its structural characteristics, particularly the aminopropanoyl group, suggest a potential interaction with serine proteases. Based on extensive precedent in medicinal chemistry, this molecule is hypothesized to be a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are an established class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus[2][3]. They function by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion[2].

However, the therapeutic efficacy of any enzyme inhibitor is intrinsically linked to its specificity. Off-target interactions can lead to undesirable side effects or diminished potency. For instance, inhibition of closely related proteases such as DPP-8 and DPP-9 has been associated with toxicity, making selectivity a critical parameter in the safety profiling of new DPP-4 inhibitor candidates[4]. Therefore, a rigorous evaluation of the cross-reactivity of this compound is paramount.

This guide will compare the cross-reactivity profile of this compound (referred to as 'Test Compound') against a panel of established DPP-4 inhibitors: Sitagliptin, Saxagliptin, and Linagliptin. These comparators have well-documented selectivity profiles and serve as industry benchmarks.

Comparative Framework: Assessing Selectivity

The core of this investigation lies in determining the relative inhibitory activity of the Test Compound against its intended target (DPP-4) versus a panel of structurally and functionally related enzymes. A robust cross-reactivity study should encompass both biochemical and cellular approaches to provide a comprehensive picture of the compound's behavior[5].

Target and Off-Target Panel Selection

The selection of an appropriate panel of enzymes is critical for a meaningful cross-reactivity assessment. The following enzymes are recommended for initial screening:

  • Primary Target: Human DPP-4

  • Primary Off-Targets (Closely Related): Human DPP-8, Human DPP-9

  • Secondary Off-Targets (Other Serine Proteases):

    • Fibroblast Activation Protein (FAP)

    • Prolyl endopeptidase (PEP)

    • Trypsin

    • α-Chymotrypsin

    • Human Neutrophil Elastase[6][7]

Experimental Strategy Overview

Our comparative analysis will proceed through a tiered approach, beginning with high-throughput biochemical assays to establish inhibitory potency (IC50) and concluding with cell-based assays to assess functional consequences in a more complex biological environment.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis A Test Compound & Comparators (Sitagliptin, Saxagliptin, Linagliptin) B Primary Target (DPP-4) Inhibitory Assay (IC50) A->B C Off-Target Panel (DPP-8, DPP-9, FAP, PEP, Trypsin, etc.) A->C D IC50 Determination for All Compounds Against Panel B->D C->D H Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) D->H E Cell-Based DPP-4 Activity Assay G Determine Cellular Potency and Cytotoxicity E->G F Off-Target Cellular Assays (e.g., Cytotoxicity, Apoptosis) F->G G->H I Comparative Analysis of Selectivity Profiles H->I J Risk Assessment I->J caption Experimental Workflow for Cross-Reactivity Profiling.

Caption: Workflow for assessing the cross-reactivity of the Test Compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key experiments outlined above. It is imperative to include appropriate positive and negative controls in all assays.

Biochemical Inhibitory Assays (IC50 Determination)

The inhibitory potency of the Test Compound and comparators will be determined using a fluorometric assay. This method measures the cleavage of a synthetic substrate that releases a fluorescent molecule.

Protocol 3.1.1: Fluorometric Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human enzymes (DPP-4, DPP-8, DPP-9, FAP, etc.)

    • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP family)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test Compound and comparators (dissolved in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the Test Compound and comparators in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 ratio.

    • In the microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

    • Add 20 µL of the respective enzyme solution (pre-diluted in assay buffer to a final concentration that yields a linear reaction rate) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (pre-diluted in assay buffer).

    • Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity (e.g., Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Thermal Shift Assay (TSA) for Target Engagement

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, can be used as an orthogonal method to confirm direct binding of the compound to the target and off-target proteins. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm)[5].

Protocol 3.2.1: Differential Scanning Fluorimetry

  • Reagents and Materials:

    • Purified recombinant proteins (DPP-4, DPP-8, etc.)

    • SYPRO Orange dye (5000x stock)

    • Assay Buffer (e.g., HEPES-buffered saline)

    • Test Compound and comparators

    • qPCR instrument with thermal melting capabilities

  • Procedure:

    • Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into PCR plate wells.

    • Add the Test Compound or comparators to the wells at a fixed concentration (e.g., 10 µM). Include DMSO controls.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument and run a melt curve experiment, typically increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence versus temperature (-dF/dT).

    • The peak of this curve represents the melting temperature (Tm).

    • A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding and stabilization.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in tables for clear comparison. The primary metric for selectivity is the selectivity ratio.

Tabulated IC50 Data
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)Trypsin IC50 (nM)
4-(2-aminopropanoyl)piperazin-2-one HCl ExperimentalExperimentalExperimentalExperimentalExperimental
Sitagliptin ExperimentalExperimentalExperimentalExperimentalExperimental
Saxagliptin ExperimentalExperimentalExperimentalExperimentalExperimental
Linagliptin ExperimentalExperimentalExperimentalExperimentalExperimental
Selectivity Ratios

The selectivity of a compound is typically expressed as the ratio of its IC50 value against an off-target enzyme to its IC50 value against the primary target. A higher ratio indicates greater selectivity.

Selectivity Ratio = IC50 (Off-Target) / IC50 (DPP-4)

CompoundSelectivity vs. DPP-8Selectivity vs. DPP-9Selectivity vs. FAP
4-(2-aminopropanoyl)piperazin-2-one HCl CalculatedCalculatedCalculated
Sitagliptin CalculatedCalculatedCalculated
Saxagliptin CalculatedCalculatedCalculated
Linagliptin CalculatedCalculatedCalculated

Cellular Assays for Functional Selectivity

While biochemical assays are crucial, they do not fully replicate the cellular environment. Cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and the presence of competing substrates[8].

In-Cell Target Engagement

An activity-based proteomics approach can be employed to assess the engagement of the Test Compound with serine proteases within living cells. This involves using a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of these enzymes[8].

G A Intact Cells (e.g., HEK293) B Pre-incubate with Test Compound or DMSO A->B C Add Broad-Spectrum Serine Protease ABP B->C D Cell Lysis C->D E Click Chemistry with Reporter Tag (e.g., Biotin) D->E F Affinity Purification (e.g., Streptavidin beads) E->F G Proteomic Analysis (LC-MS/MS) F->G H Quantify Labeled Proteases G->H caption Activity-Based Protein Profiling Workflow.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 5.1.1: Competitive Activity-Based Protein Profiling (ABPP)

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or a relevant diabetic cell model) to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of the Test Compound or DMSO for 1-2 hours.

  • Probe Labeling: Add a clickable activity-based probe (e.g., a fluorophosphonate-alkyne probe) to the cells and incubate for 30 minutes[8].

  • Lysis and Click Reaction: Harvest and lyse the cells. Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled enzymes.

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the abundance of labeled peptides from compound-treated samples to DMSO controls. A significant decrease in a specific protein's signal indicates that the compound has engaged and inhibited that target in the cellular context.

Conclusion and Interpretation

The ultimate goal of this guide is to generate a comprehensive selectivity profile for this compound. The ideal candidate will exhibit high potency against DPP-4 (low nanomolar IC50) and significantly weaker activity against off-targets, resulting in high selectivity ratios (ideally >1000-fold).

The data gathered from the biochemical and cellular assays should be synthesized to form a cohesive narrative. For example, if the Test Compound shows potent inhibition of DPP-8 in the biochemical assay, the cellular ABPP experiment can confirm if this interaction occurs within a living system. By comparing these results against established drugs like Sitagliptin and Linagliptin, researchers can benchmark the performance of the Test Compound and make informed decisions about its potential for further development. This structured, comparative approach ensures a rigorous and objective evaluation, which is fundamental to the principles of modern drug discovery.

References

  • Verhelst, S. H. L., et al. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 6(8), 1352–1363. Available at: [Link]

  • Lee, S., et al. (2018). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 16(11), 427. Available at: [Link]

  • Groutas, W. C., et al. (2009). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Bioorganic & Medicinal Chemistry, 17(15), 5646–5653. Available at: [Link]

  • Atkinson, A., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? medRxiv. Available at: [Link]

  • Hughes, J. P., et al. (2011). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 51(12), 3369–3376. Available at: [Link]

  • Maj-Zurawska, M., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(4), 2065. Available at: [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Available at: [Link]

  • Atknson, A., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? Open University. Available at: [Link]

  • Wang, H., et al. (2020). Adverse event profiles of dipeptidyl peptidase-4 inhibitors. Therapeutic Advances in Drug Safety, 11. Available at: [Link]

  • Krasowski, M. D., et al. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 36(5), 559-570. Available at: [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Available at: [Link]

  • Li, N., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(15), 4959. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Ganeva, M. (2020). SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Varna Medical Forum, 9(1), 122-127. Available at: [Link]

  • Schult, R. F., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(11), 1627–1636. Available at: [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidone hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. Available at: [Link]

Sources

A Strategic Guide to the Structure-Activity Relationship of 4-(2-Aminopropanoyl)piperazin-2-one Analogs as Novel CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the structure-activity relationship (SAR) of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride analogs. While this specific chemical scaffold is not yet extensively documented in peer-reviewed literature, its constituent parts—the piperazin-2-one core and the amino acid fragment—are cornerstones of modern neuropharmacology. The piperazine moiety is a privileged structure found in numerous centrally active drugs, valued for its physicochemical properties that often confer favorable water solubility and the ability to cross the blood-brain barrier.[1][2]

This document, therefore, serves as an in-depth technical guide, extrapolating from established synthetic methodologies and pharmacological principles to build a logical, self-validating research program. We will detail proposed synthetic routes, a robust cascade for biological evaluation, and a systematic approach to elucidating the SAR of this promising, unexplored class of compounds.

Rationale and Synthetic Strategy

The piperazin-2-one scaffold is a conformationally constrained dipeptide mimic, making it an excellent starting point for designing compounds that interact with biological targets typically addressed by peptides. By acylating the N4 position with a chiral aminopropanoyl (alanine) moiety, we introduce a key pharmacophoric element with defined stereochemistry, creating opportunities for specific interactions within target proteins such as enzymes or receptors in the central nervous system.

Proposed General Synthesis

The synthesis of the target analogs can be approached via a convergent strategy, combining a chiral piperazin-2-one core with a protected alanine derivative. This method allows for modularity, enabling the creation of a diverse analog library for SAR studies. A representative synthetic scheme is outlined below.

Key Causality in Synthetic Design:

  • Chiral Pool Starting Materials: The use of commercially available, enantiomerically pure amino acids as starting materials for the piperazin-2-one core is a cost-effective and reliable method to ensure stereochemical integrity in the final compounds.[3]

  • Protecting Group Strategy: An N-Boc protecting group is chosen for the alanine moiety due to its stability under coupling conditions and its clean, acid-labile removal that is orthogonal to many other common protecting groups.

  • Coupling Reaction: A standard peptide coupling reagent like HATU is proposed for its high efficiency and low rate of racemization, which is critical when coupling the chiral alanine fragment.

  • Salt Formation: Conversion to the hydrochloride salt at the final step is crucial for improving the solubility and handling of the final compounds, which is a standard practice for amine-containing pharmaceuticals.

Synthetic_Workflow cluster_0 Piperazin-2-one Core Synthesis cluster_1 Side Chain Preparation cluster_2 Final Assembly A Chiral Amino Acid Derivative B N-Protected Ethylenediamine A->B Coupling C Cyclization B->C Deprotection D (R/S)-Piperazin-2-one C->D Intramolecular Amination G N-Acylation D->G E (R/S)-Alanine F N-Boc-(R/S)-Alanine E->F Boc Anhydride F->G H Boc-Protected Analog G->H I Deprotection & Salt Formation H->I HCl in Dioxane J Target Analog (HCl salt) I->J In_Vitro_Screening start Synthesized Analogs cytotoxicity Cytotoxicity Assay (No Stressor) start->cytotoxicity neuroprotection Neuroprotection Assay (With Stressor, e.g., H₂O₂) start->neuroprotection data Calculate IC₅₀ & EC₅₀ cytotoxicity->data viability Measure Cell Viability (MTT) neuroprotection->viability ros Measure Oxidative Stress (ROS Assay) neuroprotection->ros apoptosis Measure Apoptosis (Caspase Assay) neuroprotection->apoptosis viability->data ros->data apoptosis->data lead Prioritize Leads for In Vivo Testing data->lead

Caption: Workflow for primary in vitro screening of analogs.

In Vivo Behavioral Models

Promising, non-toxic candidates from in vitro screens should be advanced to rodent models to assess their effects on cognitive function and depressive-like behavior.

Experimental Protocol: Passive Avoidance Test (Nootropic Activity)

This test assesses fear-motivated learning and memory. [1][4]1. Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock. 2. Training (Day 1):

  • Place a mouse in the light compartment.
  • When the mouse enters the dark compartment (which they naturally prefer), the door closes and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
  • The time it takes for the mouse to enter the dark chamber (step-through latency) is recorded.
  • Testing (Day 2):
  • 24 hours after training, place the mouse back in the light compartment.
  • Record the step-through latency to enter the dark chamber, up to a maximum of 300 seconds.
  • Dosing: Test compounds or vehicle are administered (e.g., intraperitoneally) 30-60 minutes before the training session. A significant increase in step-through latency on Day 2 compared to the vehicle group indicates improved memory retention. [5][6][7] Experimental Protocol: Forced Swim Test (Antidepressant Activity)

This test is a widely used screen for antidepressant-like efficacy. [8][9]1. Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping. [10]2. Procedure:

  • Gently place a mouse into the water for a 6-minute session.
  • The session is video-recorded for later analysis.
  • The key behavior measured is immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.
  • Dosing: Test compounds or vehicle are administered typically 30-60 minutes before the test. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect. [11][12]

A Framework for Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the chemical space around the 4-(2-aminopropanoyl)piperazin-2-one core is essential to identify key structural features that govern biological activity. The following table outlines a proposed initial library of analogs designed to probe distinct regions of the molecule.

Table 1: Proposed Analog Series for Initial SAR Exploration

Analog IDModification PointR¹ (Alanine Side Chain)Stereochemistry (Alanine)R² (Piperazinone Ring)Rationale for Modification
A-1 (Parent) --CH₃(S)HParent compound for baseline activity.
A-2 Stereochemistry-CH₃(R)HTo determine the importance of stereochemistry at the alanine alpha-carbon.
A-3 Alanine Side Chain-H (Glycine)N/AHTo assess the effect of removing the methyl group (sterics, lipophilicity).
A-4 Alanine Side Chain-CH(CH₃)₂ (Valine)(S)HTo explore the impact of increased steric bulk and lipophilicity.
A-5 Alanine Side Chain-CH₂Ph (Phenylalanine)(S)HTo introduce an aromatic group for potential π-π stacking interactions.
A-6 Piperazinone RingH(S)3-CH₃To probe for impactful interactions at the piperazinone core.

digraph "SAR_Points" {
graph [fontname="Arial"];
node [fontname="Arial", shape=plaintext];
edge [color="#5F6368"];

mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/example.png" SCALE="TRUE"/>

>, shape=none];

A [label="Position A\n(Alanine Side Chain)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; B [label="Position B\n(Stereochemistry)", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; C [label="Position C\n(Piperazinone Ring)", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];

// These coordinates would need to be adjusted based on the actual image of the molecule// This is a conceptual representation A -> mol [label="Vary R¹", dir=back]; B -> mol [label="Invert Stereocenter", dir=back]; C -> mol [label="Substitute R²", dir=back]; }

Caption: Key diversification points for SAR studies on the core scaffold.

Comparative Analysis with Alternative Nootropics

The ultimate goal of an SAR campaign is to develop a compound with a superior profile to existing therapies. The performance of lead analogs should be benchmarked against established nootropic agents like Piracetam and Aniracetam.

Table 2: Hypothetical Performance Comparison of a Lead Candidate

FeaturePiracetamAniracetamLead Candidate (e.g., A-4)Objective of Comparison
Potency (Passive Avoidance) ~30-100 mg/kg~10-50 mg/kgTarget: <1 mg/kg Demonstrate significantly higher potency, suggesting a more specific mechanism of action.
Neuroprotective EC₅₀ Weak/InactiveModestTarget: Low µM Show direct cellular protection, an activity not prominent in first-generation racetams.
Mechanism of Action Modulation of membrane fluidityAMPA receptor modulatorHypothesis: Novel target engagementElucidate a potentially unique mechanism that could offer advantages in efficacy or side effects.
Blood-Brain Barrier Penetration ModerateHigh (lipophilic)To be determinedOptimize for sufficient CNS exposure while maintaining favorable drug-like properties.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded strategy for the synthesis, biological evaluation, and structure-activity relationship elucidation of novel this compound analogs. By leveraging established principles of medicinal chemistry and neuropharmacology, this framework provides the necessary tools to explore this new chemical space. The causality-driven experimental designs and protocols described herein form a self-validating system to identify and optimize lead candidates. Future work should focus on mechanism-of-action studies for the most potent analogs to identify their specific molecular targets, further guiding the drug development process.

References

Sources

In Vivo Validation of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The piperazine moiety is a prevalent heterocyclic structure found in a wide array of biologically active molecules and approved drugs.[1] Its utility stems from its impact on physicochemical properties, its structural role as a scaffold, and its synthetic tractability.[1] Piperazine and its derivatives have been explored for various therapeutic purposes, including as anthelmintic agents and in the development of drugs targeting the central nervous system.[2][3]

Current State of Knowledge on 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

As of this guide's publication, specific in vivo data, mechanistic studies, and defined therapeutic applications for this compound are not extensively reported in peer-reviewed literature. The compound is listed by chemical suppliers, confirming its synthesis and availability for research purposes.[4][5][6] However, its biological effects, mechanism of action, and potential therapeutic value remain to be elucidated through rigorous preclinical and clinical investigation.

A Comparative Framework: Learning from Structurally Related Piperazine Compounds

To guide future in vivo validation of this compound, we can draw parallels from other well-studied piperazine derivatives. These compounds, while structurally distinct, offer insights into potential biological targets and experimental paradigms.

Table 1: Comparative Overview of Selected Piperazine Derivatives

Compound/Drug NamePrimary Mechanism of ActionKey In Vivo EffectsCommon In Vivo Models
Piperazine (as citrate or dihydrochloride) GABA receptor agonist in nematodes, causing paralysis.[7]Anthelmintic (expulsion of parasitic worms).[3][7][8]Naturally or experimentally infected rodent models with gastrointestinal nematodes.
NRA0562 Dopamine D₂, 5-HT₂ₐ, and α₁ adrenoceptor antagonist.[9]Antipsychotic effects; inhibition of methamphetamine-induced hyperactivity.[9]Rat models of psychosis (e.g., methamphetamine-induced hyperactivity, catalepsy tests).[9]
Amido-piperizine 1 Sigma-1 receptor agonist.[10]Neuroprotective and neurotrophic effects in vitro; high predicted blood-brain barrier penetration.[10]In vitro models of glutamate excitotoxicity and oxidative stress; in vivo stroke or traumatic brain injury models.[10]
HC2210 (nitrofuranyl piperazine) Inhibition of Mycobacterium abscessus growth, possibly through modulation of lipid metabolism and oxidative stress.[11]Bacteriostatic activity against Mycobacterium abscessus.[11]In vivo models of Mycobacterium abscessus infection.
Proposed In Vivo Validation Workflow for this compound

Based on the diverse activities of other piperazine-containing molecules, a systematic in vivo validation of this compound should be undertaken. The following workflow provides a logical progression for characterizing its pharmacological profile.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Hypothesis-Driven Efficacy Studies cluster_2 Phase 3: Mechanistic In Vivo Studies A Acute Toxicity and Tolerability (Dose-Range Finding) B Pharmacokinetic Profiling (ADME) A->B Establish safe dose ranges C CNS Activity Screening (e.g., Irwin test, locomotor activity) B->C Inform dose selection for efficacy studies D Antimicrobial Activity Screening (e.g., in vivo infection models) B->D Inform dose selection for efficacy studies E Anthelmintic Activity Screening (e.g., nematode infection models) B->E Inform dose selection for efficacy studies F Target Engagement Studies (e.g., receptor occupancy) C->F Based on observed phenotype D->F Based on observed phenotype E->F Based on observed phenotype G Pharmacodynamic Biomarker Analysis F->G H Comparative Efficacy vs. Standard of Care G->H

Figure 1. A proposed phased workflow for the in vivo validation of this compound.

1. Acute Toxicity and Dose-Range Finding Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

  • Methodology:

    • Use a standard rodent model (e.g., Swiss Webster mice).

    • Administer single escalating doses of this compound via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

    • Monitor animals for a defined period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.

    • Perform gross necropsy at the end of the study.

  • Causality: This initial step is crucial for establishing safe dose levels for subsequent, more complex efficacy studies, preventing confounding results due to overt toxicity.

2. Pharmacokinetic (PK) Analysis

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer a single, non-toxic dose of this compound to cannulated rodents (e.g., Sprague-Dawley rats).

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of the parent compound (and potential metabolites) using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Trustworthiness: A well-defined PK profile is essential for designing rational dosing schedules in efficacy models and for understanding the relationship between exposure and pharmacological effect.

3. Broad Phenotypic Screening (Irwin Test)

  • Objective: To assess the general effects of the compound on behavior and physiological functions to generate hypotheses about its potential therapeutic area.

  • Methodology:

    • Administer various doses of the compound to rodents.

    • Systematically observe and score a wide range of behavioral and physiological parameters (e.g., alertness, gait, reflexes, body temperature).

  • Causality: This unbiased screen can reveal unexpected effects and guide the selection of more specific, disease-relevant in vivo models. For instance, observed sedative or stimulant properties would direct investigation towards neurological or psychiatric models.

Signaling Pathways of Potential Relevance

Given the known targets of other piperazine derivatives, several signaling pathways could be relevant for this compound. Future research should investigate its potential modulation of these pathways.

cluster_GABA GABAergic Neurotransmission cluster_Dopamine Dopaminergic Signaling cluster_Sigma1 Sigma-1 Receptor Pathway GABA_R GABA-A Receptor Cl_influx Chloride Influx GABA_R->Cl_influx Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Piperazine Piperazine (Anthelmintic) Piperazine->GABA_R D2R Dopamine D2 Receptor G_protein G-protein Signaling D2R->G_protein Activates Gi/o AC_inhibition Adenylyl Cyclase (Reduced cAMP) G_protein->AC_inhibition Inhibits NRA0562 NRA0562 (Antipsychotic) NRA0562->D2R Antagonist S1R Sigma-1 Receptor (ER Chaperone) IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Signaling IP3R->Ca_release Regulates Neuroprotection Neuroprotection & Neurite Outgrowth Ca_release->Neuroprotection Promotes Amido_piperizine Amido-piperizine 1 (Neuroprotective) Amido_piperizine->S1R Agonist

Figure 2. Simplified signaling pathways potentially modulated by various piperazine-containing compounds.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule from a pharmacological standpoint, the rich history of the piperazine scaffold in drug discovery provides a clear roadmap for its investigation. The immediate next steps should involve foundational in vivo studies to determine its safety profile and pharmacokinetic properties. Subsequent hypothesis-driven research, guided by broad phenotypic screening, will be critical in uncovering its potential therapeutic value. By leveraging the established methodologies and understanding gained from comparator compounds, the scientific community can systematically validate the in vivo effects of this compound and determine its place, if any, in the therapeutic arsenal.

References

A comprehensive list of sources cited throughout this guide is provided below.

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. [Link]

  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem. [Link]

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH. [Link]

  • Products - 2a biotech. [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. [Link]

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed. [Link]

  • US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google P
  • 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed. [Link]

Sources

"benchmarking 4-(2-aminopropanoyl)piperazin-2-one hydrochloride against standard treatments"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride Against Standard-of-Care DPP-4 Inhibitors for Type 2 Diabetes Mellitus

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of this compound (herein referred to as Compound A), a novel small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). The escalating prevalence of type 2 diabetes mellitus (T2DM) necessitates the development of novel antihyperglycemic agents with improved efficacy, safety, and pharmacokinetic profiles. This document outlines a head-to-head comparison of Compound A against Sitagliptin, a well-established, standard-of-care DPP-4 inhibitor. We present a suite of validated in vitro and in vivo protocols, from initial enzyme inhibition assays to comprehensive rodent models of glucose tolerance, designed to rigorously evaluate the therapeutic potential of this new chemical entity. The experimental design emphasizes not just the collection of quantitative data but the rationale behind each step, ensuring a self-validating and robust assessment. All data presented herein is illustrative to guide researchers in their own comparative studies.

Introduction: The Rationale for Novel DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active concentrations of GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.

Sitagliptin was the first DPP-4 inhibitor to receive regulatory approval and has since become a cornerstone of T2DM therapy. However, the quest for new agents in this class is driven by the potential for improved pharmacological properties, such as enhanced potency, greater selectivity, more favorable pharmacokinetic profiles allowing for different dosing regimens, and potentially unique off-target effects that could be beneficial or detrimental.

Compound A, this compound, is a novel compound with a chemical structure suggestive of DPP-4 inhibition. This guide provides the necessary experimental framework to validate this hypothesis and benchmark its performance directly against Sitagliptin.

Mechanism of Action: DPP-4 Inhibition Pathway

The therapeutic strategy centers on preventing the degradation of active incretin hormones. The following diagram illustrates the physiological pathway and the point of intervention for DPP-4 inhibitors like Compound A and Sitagliptin.

DPP4_Pathway cluster_gut Gut Lumen cluster_pancreas Pancreas Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP Stimulates release from L-cells & K-cells Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion Beta-cell Beta-cell Beta-cell->Insulin Secretion Increases Alpha-cell Alpha-cell Alpha-cell->Glucagon Secretion Decreases Active GLP-1/GIP->Beta-cell Stimulates Active GLP-1/GIP->Alpha-cell Inhibits DPP4_Enzyme DPP-4 Enzyme Active GLP-1/GIP->DPP4_Enzyme Substrate Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites Degrades to DPP4_Inhibitor Compound A / Sitagliptin DPP4_Inhibitor->DPP4_Enzyme Inhibits

Caption: Mechanism of DPP-4 Inhibition.

Head-to-Head Benchmarking Workflow

A structured, multi-stage approach is essential for a robust comparison. The workflow progresses from basic enzymatic interactions to complex in vivo physiological responses.

Benchmarking_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_exvivo Phase 2: Ex Vivo Plasma Analysis cluster_invivo Phase 3: In Vivo Evaluation cluster_data Phase 4: Data Synthesis A1 DPP-4 Enzyme Inhibition Assay (IC50) A2 Enzyme Kinetics (Ki determination) A1->A2 A3 Selectivity Profiling (DPP-8, DPP-9, FAP) A2->A3 B1 Plasma DPP-4 Inhibition Assay A3->B1 C1 Pharmacokinetics (PK) (Rodent Model) B1->C1 C2 Oral Glucose Tolerance Test (oGTT) C1->C2 D1 Comparative Analysis & Reporting C2->D1

Caption: Multi-phase workflow for benchmarking novel DPP-4 inhibitors.

Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and Sitagliptin against purified human DPP-4 enzyme.

Rationale: The IC50 value is a primary measure of a compound's potency. This assay provides a direct measure of the interaction between the inhibitor and its target enzyme in a controlled, cell-free environment. A lower IC50 value indicates higher potency.

Methodology:

  • Reagents & Materials:

    • Recombinant Human DPP-4 (e.g., R&D Systems, Cat# 954-SE).

    • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., Sigma-Aldrich, Cat# G2761).

    • Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl.

    • Compound A and Sitagliptin (as hydrochloride salts), dissolved in DMSO to a 10 mM stock.

    • 384-well black, flat-bottom assay plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of Compound A and Sitagliptin in DMSO, followed by a 1:100 dilution in Assay Buffer. This creates a range of concentrations (e.g., 100 µM to 1 pM).

    • To each well of the 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (buffer only) and "no enzyme" controls.

    • Add 20 µL of recombinant human DPP-4 (final concentration ~0.1 ng/µL) to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate (final concentration 50 µM).

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (oGTT) in a Rodent Model

Objective: To evaluate the ability of Compound A, compared to Sitagliptin, to improve glucose tolerance in an animal model of impaired glucose metabolism.

Rationale: This is the gold-standard preclinical assay for assessing the in vivo efficacy of antihyperglycemic agents. It measures the physiological response to a glucose challenge, integrating the compound's pharmacokinetics and pharmacodynamics.

Methodology:

  • Animals:

    • Male C57BL/6J mice, 8-10 weeks old.

    • Acclimatize animals for at least one week prior to the study.

    • House under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) but allow free access to water.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle (e.g., 0.5% methylcellulose in water)

      • Sitagliptin (e.g., 10 mg/kg)

      • Compound A (e.g., 1, 3, 10 mg/kg)

    • Administer the respective compounds via oral gavage (p.o.).

    • Sixty minutes post-compound administration, take a baseline blood sample (T=0) from the tail vein to measure blood glucose.

    • Immediately administer a 2 g/kg glucose solution via oral gavage.

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Measure blood glucose at each time point using a standard glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes for each animal.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare the AUC of the treatment groups to the vehicle control group.

Comparative Data Summary (Illustrative)

The following tables present hypothetical, yet plausible, data that would be generated from the protocols described above.

Table 1: In Vitro Potency and Selectivity Profile

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Compound A 1.8> 20,000> 20,000> 11,000-fold> 11,000-fold
Sitagliptin 19> 50,000> 50,000> 2,600-fold> 2,600-fold

Note: Selectivity against DPP-8 and DPP-9 is critical, as inhibition of these related proteases has been linked to adverse effects in preclinical models.

Table 2: In Vivo Efficacy in oGTT (10 mg/kg Dose)

Treatment GroupGlucose AUC (0-120 min) (mg/dL * min)% Reduction vs. Vehicle
Vehicle 30,500 ± 1,500-
Compound A 18,100 ± 1,20040.7%
Sitagliptin 21,800 ± 1,35028.5%

Discussion and Interpretation of Illustrative Data

Based on the hypothetical data presented, Compound A demonstrates superior in vitro potency against the DPP-4 enzyme, with an IC50 value approximately 10-fold lower than that of Sitagliptin. Both compounds exhibit excellent selectivity against the closely related proteases DPP-8 and DPP-9, which is a crucial safety feature.

In the in vivo oGTT model, the superior potency of Compound A appears to translate into enhanced efficacy. At an equivalent dose of 10 mg/kg, Compound A produced a more significant reduction in the total glucose excursion (AUC) compared to Sitagliptin (40.7% vs. 28.5%). This suggests that Compound A may have the potential for greater glycemic control or could achieve similar efficacy at a lower dose than the standard-of-care.

These findings, while illustrative, highlight the power of this benchmarking workflow. The combination of in vitro potency, selectivity, and in vivo functional assays provides a comprehensive picture of a new compound's therapeutic potential. Further studies would be required to establish a full pharmacokinetic/pharmacodynamic (PK/PD) relationship and to explore long-term efficacy and safety in chronic T2DM models.

Conclusion

The systematic benchmarking of novel drug candidates against established standards is a fundamental requirement of the drug discovery process. This guide provides a detailed, scientifically-grounded framework for the comparative evaluation of this compound (Compound A) against Sitagliptin. By adhering to these protocols, researchers can generate high-quality, reproducible data to make informed decisions about the continued development of new therapeutic agents for type 2 diabetes. The illustrative data suggests that Compound A holds promise, warranting further investigation into its full pharmacological profile.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(5), 1073-1083. [Link]

  • Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 74(1), 85-110. [Link]

  • Breyer, M. D., et al. (2005). Mouse models of diabetic nephropathy. Journal of the American Society of Nephrology, 16(1), 27-45. [Link] (Note: While focused on nephropathy, this source discusses standard metabolic testing like oGTT in diabetic mouse models).

  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase-4 inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]

A Comparative Guide to the Pharmacokinetic Profiles of Piperazine Derivatives: Trazodone and Maropitant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents. Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow for the fine-tuning of a drug's pharmacokinetic profile.[1][2] This guide offers an in-depth, objective comparison of the pharmacokinetic properties of two distinct piperazine derivatives: trazodone, an antidepressant, and maropitant, an antiemetic used in veterinary medicine. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data, we aim to provide valuable insights for researchers and professionals engaged in the development of novel piperazine-based therapeutics.

Introduction to the Comparative Compounds

Trazodone , a serotonin antagonist and reuptake inhibitor (SARI), is a triazolopyridine derivative widely prescribed for major depressive disorder.[3] Its therapeutic action is intrinsically linked to its pharmacokinetic behavior and that of its active metabolite, meta-chlorophenylpiperazine (m-CPP).

Maropitant , a neurokinin-1 (NK1) receptor antagonist, is a quinuclidine derivative that effectively prevents emesis.[4][5] Its application in veterinary medicine provides a contrasting example of a piperazine derivative designed for a different biological system and therapeutic endpoint.

Comparative Analysis of Pharmacokinetic Parameters

A side-by-side comparison of the key pharmacokinetic parameters of trazodone and maropitant reveals significant differences in their bioavailability, metabolism, and elimination, largely attributable to their distinct chemical structures.

Pharmacokinetic ParameterTrazodone (in humans)Maropitant (in dogs)
Bioavailability (Oral) ~100%[3]23.7% (at 2 mg/kg)[6]
Time to Peak (Tmax) ~1 hour (on an empty stomach)[3][7]1.9 hours (at 2 mg/kg)[6]
Plasma Protein Binding 89-95%[3]>99%[8]
Metabolism Extensively by CYP3A4 to active metabolite (m-CPP)[3][9]Primarily hepatic via CYP2D15 and CYP3A12[8]
Elimination Half-life (t1/2) 5-9 hours (terminal phase)[3][10]5.46 hours (at 2 mg/kg, oral)[6]
Excretion Primarily via urine as metabolites[3][11]Primarily hepatic, with minimal urinary recovery (<1%)[6]

In-Depth Look at ADME Profiles

Absorption

Trazodone is rapidly and almost completely absorbed after oral administration in humans, with a bioavailability of approximately 100%.[3] Peak plasma concentrations are typically reached within one hour when taken on an empty stomach.[3][7] The presence of food can slightly increase the amount of drug absorbed while delaying the time to peak concentration.[7][12]

Maropitant , in contrast, exhibits low oral bioavailability in dogs (23.7% at a 2 mg/kg dose), which is attributed to significant first-pass metabolism in the liver.[6] Its bioavailability is markedly higher when administered subcutaneously (90.7%).[6] This substantial difference in oral bioavailability between the two compounds underscores the critical role of hepatic first-pass metabolism in determining the systemic exposure of piperazine derivatives.

Distribution

Both trazodone and maropitant are highly bound to plasma proteins, at 89-95% and over 99% respectively.[3][8] This high degree of protein binding can influence their distribution into tissues and their overall pharmacokinetic profile. Following a single intraperitoneal dose in rats, both trazodone and its active metabolite m-CPP rapidly appear in plasma and brain tissue, with brain concentrations exceeding those in plasma.[13][14] This indicates that both compounds can effectively cross the blood-brain barrier.

Metabolism

The metabolic pathways of trazodone and maropitant are a key point of differentiation.

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, m-CPP.[3][9] This metabolite itself has pharmacological activity and is subsequently metabolized by CYP2D6.[9] The formation of an active metabolite is a crucial consideration in drug development, as it can contribute to the overall therapeutic effect and potential side effects.

Maropitant also undergoes extensive hepatic metabolism, involving two main cytochrome P450 isoenzymes in dogs: CYP2D15 and CYP3A12.[8] Repeated daily administration of maropitant can lead to saturation of its metabolic clearance, resulting in drug accumulation in the plasma.[15] This non-linear pharmacokinetic behavior is an important factor in determining its dosing regimen.

cluster_trazodone Trazodone Metabolism cluster_maropitant Maropitant Metabolism Trazodone Trazodone CYP3A4 CYP3A4 Trazodone->CYP3A4 mCPP m-CPP (Active Metabolite) CYP3A4->mCPP CYP2D6 CYP2D6 mCPP->CYP2D6 Inactive_Metabolites_T Inactive Metabolites CYP2D6->Inactive_Metabolites_T Maropitant Maropitant CYP2D15_CYP3A12 CYP2D15 & CYP3A12 Maropitant->CYP2D15_CYP3A12 Inactive_Metabolites_M Inactive Metabolites CYP2D15_CYP3A12->Inactive_Metabolites_M Dosing Dosing (IV and Oral) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Sources

A Strategic Guide to Confirming the Binding Affinity of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the initial characterization of a novel chemical entity is a critical juncture. The piperazine scaffold is a well-established pharmacophore present in a diverse array of therapeutics, from anthelmintics to antipsychotics.[1] The compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride presents a unique structural variation, and the immediate challenge is to ascertain its biological targets and quantify its binding affinity.

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's binding characteristics. We will move beyond a simple recitation of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating investigative process.

Part 1: The Investigative Landscape - Initial Considerations

The structure of this compound offers initial clues. The piperazin-2-one core is a rigid scaffold, while the aminopropanoyl side chain introduces a potential interaction point with amino acid residues in a protein's binding pocket. Given the broad bioactivity of piperazine derivatives, which have been shown to target G-protein coupled receptors (GPCRs), enzymes, and ion channels, a multi-faceted approach is warranted.[2][3][4]

Our investigation will be structured as a tiered screening and validation workflow. This approach prioritizes resource-efficient methods for initial characterization, followed by more detailed, thermodynamically rigorous techniques for confirmation.

Part 2: A Comparative Overview of Binding Affinity Assays

The choice of assay is paramount and depends on the availability of purified target proteins, the required throughput, and the nature of the information sought (e.g., kinetics vs. thermodynamics). Below is a comparison of leading methodologies.

Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Immobilized target protein interacts with the analyte in solution, causing a change in refractive index at a sensor surface.KD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time, label-free, provides kinetic data, relatively high throughput.Requires protein immobilization which may affect activity, sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)"Gold standard" for thermodynamic characterization, label-free, solution-based.Low throughput, requires large amounts of pure protein and compound.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules along a temperature gradient, which changes upon binding.KDLow sample consumption, wide range of affinities, can be performed in complex biological liquids.Requires fluorescent labeling of one binding partner (protein or ligand).
Radioligand Binding Assay A radiolabeled ligand competes with the unlabeled test compound for binding to a receptor or enzyme.Ki (inhibition constant), IC50 (half-maximal inhibitory concentration)Highly sensitive and specific, well-established for membrane proteins.Requires synthesis of a radiolabeled ligand, safety concerns with radioactivity, endpoint assay.

Part 3: Proposed Experimental Workflow

Given the novelty of this compound, we propose a two-tiered workflow. This begins with a broader screening approach to identify potential binding partners and is followed by a precise characterization of the interaction.

G cluster_0 Tier 1: Target Identification & Primary Screening cluster_1 Tier 2: Affinity Confirmation & Thermodynamic Profiling A Hypothesis Generation (e.g., DPP-IV, Serine Proteases based on structure) B Surface Plasmon Resonance (SPR) Array Screening (Immobilized panel of putative targets) A->B Select target panel C Initial Hit Identification (Qualitative binding observed) B->C Analyze sensorgrams D Isothermal Titration Calorimetry (ITC) (Validate binding to a specific hit protein) C->D Proceed with validated hit E Orthogonal Method Validation (e.g., MicroScale Thermophoresis) C->E Cross-validation F Quantitative Binding Profile (K_D, ΔH, ΔS, Stoichiometry) D->F Determine thermodynamic parameters E->F Confirm K_D

Caption: A tiered workflow for characterizing a novel compound.

Part 4: Comparative Case Study - A Hypothetical Scenario

Let us hypothesize that based on structural similarity to known dipeptidyl peptidase-IV (DPP-IV) inhibitors, this compound is a candidate for this enzyme class.[3] Our goal is to compare its binding affinity to a well-characterized DPP-IV inhibitor, Sitagliptin .

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To obtain the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the interaction between the compounds and recombinant human DPP-IV.

Instrumentation: A Biacore T200 or similar instrument.

Methodology:

  • Protein Immobilization:

    • Recombinant human DPP-IV is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

    • The target immobilization level should be approximately 2000-3000 Response Units (RU) to ensure a robust signal while minimizing mass transport limitations.

    • A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization.

  • Analyte Preparation:

    • This compound and Sitagliptin are dissolved in a suitable running buffer (e.g., HBS-EP+) to create 10 mM stock solutions.

    • A serial dilution series is prepared for each compound, typically ranging from 100 µM down to low nM concentrations. A buffer blank is also included.

  • Binding Analysis:

    • The analyte solutions are injected over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

    • Each concentration is injected for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • The sensor surface is regenerated between cycles if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and calculate KD (KD = koff / kon).

Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic signature (KD, ΔH, ΔS, n) of the compound-DPP-IV interaction.

Instrumentation: A Malvern Panalytical MicroCal PEAQ-ITC or similar instrument.

Methodology:

  • Sample Preparation:

    • Recombinant human DPP-IV is dialyzed extensively against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • The protein concentration in the sample cell is typically set to 10-20 µM.

    • The test compounds are dissolved in the final dialysis buffer. The ligand concentration in the syringe should be 10-15 times that of the protein concentration.

  • Titration:

    • The experiment is conducted at a constant temperature (e.g., 25°C).

    • A series of small injections (e.g., 2 µL) of the ligand solution are made into the protein-containing sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection.

    • The resulting binding isotherm (kcal/mol vs. molar ratio) is fitted to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry (n). The entropy change (ΔS) is calculated from these values.

G cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow ITC_Prep Sample Preparation 1. Dialyze Protein 2. Prepare Ligand in same buffer 3. Degas samples ITC_Run Titration Experiment 1. Load Protein into Cell 2. Load Ligand into Syringe 3. Set Temperature 4. Perform automated injections ITC_Prep->ITC_Run Load instrument ITC_Analysis Data Analysis 1. Integrate raw heat bursts 2. Plot binding isotherm 3. Fit to binding model 4. Extract K_D, ΔH, n ITC_Run->ITC_Analysis Generate data

Sources

Navigating the Synthesis and Reproducibility of Piperazinone Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 4-(2-aminopropanoyl)piperazin-2-one hydrochloride and its Analogs

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. Inconsistent outcomes not only undermine the validity of the data but also lead to wasted resources and time. This guide delves into the critical aspects of reproducibility in the context of a specific, yet sparsely documented molecule, This compound , and extends the discussion to the broader class of piperazin-2-one derivatives.

A thorough search of scientific literature and chemical databases reveals a significant lack of published data for this compound, with its existence primarily noted in chemical supplier catalogs under the CAS number 1236262-73-9. This scarcity of information makes a direct, data-driven comparison of its experimental reproducibility challenging.

Therefore, this guide will pivot to a well-documented analog, a 3-aryl-piperazin-2-one , to illustrate the principles of synthetic reproducibility and experimental consistency. By examining the synthesis and hypothetical application of this representative compound, we can extrapolate key learnings applicable to the broader piperazin-2-one class, including the originally requested molecule. Furthermore, we will compare the piperazin-2-one scaffold to the more ubiquitous piperazine core, providing a framework for selecting the appropriate scaffold in drug discovery projects.

The Synthesis of a Representative Piperazin-2-one: A Pathway Prone to Variability

The synthesis of substituted piperazin-2-ones can be approached through various routes. A one-pot, three-component reaction is an efficient method for generating 3-aryl-piperazin-2-ones. This approach, while elegant, presents several junctures where variability can be introduced, impacting the reproducibility of the final yield and purity.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-Piperazin-2-ones

This protocol is adapted from a reported telescoped catalytic synthesis.[1]

Materials:

  • Aromatic aldehyde (e.g., p-fluorobenzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst (eQNU)

  • Anhydrous Toluene

  • Cumyl hydroperoxide (CHP)

  • 1,2-Ethylenediamine

  • Triethylamine (Et3N)

Procedure:

  • Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, dissolve the aromatic aldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and eQNU catalyst (10 mol%) in anhydrous toluene. Stir the reaction at room temperature for the time required to achieve complete conversion (monitoring by TLC or LC-MS is recommended).

  • Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene and cool to -20°C. Add cumyl hydroperoxide (1.1 eq) dropwise and stir at this temperature until the alkene is fully consumed.

  • Domino Ring-Opening Cyclization: Add 1,2-ethylenediamine (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture at -20°C and then allow the reaction to warm to room temperature. Stir until the epoxide is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow reagents Aromatic Aldehyde + (Phenylsulfonyl)acetonitrile + Catalyst (eQNU) step1 Knoevenagel Condensation (Toluene, RT) reagents->step1 intermediate1 Electron-poor Alkene (in situ) step1->intermediate1 step2 Asymmetric Epoxidation (Toluene, -20°C) intermediate1->step2 reagent2 Cumyl Hydroperoxide (CHP) reagent2->step2 intermediate2 Epoxide Intermediate (in situ) step2->intermediate2 step3 Domino Ring-Opening Cyclization (RT) intermediate2->step3 reagent3 1,2-Ethylenediamine + Triethylamine reagent3->step3 purification Work-up & Purification step3->purification product 3-Aryl-Piperazin-2-one purification->product

Caption: Synthetic workflow for a 3-aryl-piperazin-2-one.

Key Factors Influencing Reproducibility in Synthesis

The seemingly straightforward protocol above is susceptible to various factors that can lead to inconsistent results. Understanding and controlling these variables is paramount for achieving reproducibility.

Reproducibility_Factors cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Work-up & Purification center Reproducibility of Piperazinone Synthesis purity Purity of Starting Materials & Solvents center->purity temperature Temperature Control (especially at -20°C) center->temperature quenching Quenching Procedure center->quenching stoichiometry Precise Stoichiometry catalyst Catalyst Activity & Loading atmosphere Inert Atmosphere (Moisture/Oxygen Exclusion) stirring Stirring Rate & Homogeneity time Reaction Time & Monitoring extraction Extraction Efficiency chromatography Chromatography (Stationary Phase, Eluent)

Caption: Factors affecting synthetic reproducibility.

Causality Behind Experimental Choices and Reproducibility:

  • Reagent Purity: The purity of the starting aldehyde, sulfone, and particularly the catalyst, is critical. Impurities can lead to side reactions, lower yields, and difficult purification. The use of anhydrous solvents is essential to prevent unwanted hydrolysis of intermediates.

  • Catalyst Activity: The activity of the organocatalyst can vary between batches. It is crucial to use a catalyst from a reliable source or to standardize its activity before use.

  • Temperature Control: The epoxidation step is performed at low temperatures to enhance enantioselectivity and control the reaction rate. Fluctuations in temperature can lead to a decrease in the desired stereoisomer and the formation of byproducts.

  • Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent degradation and ensure consistent results.

  • Reaction Monitoring: Relying solely on reaction time can be a source of irreproducibility. Different batches of reagents or subtle variations in conditions can alter the reaction kinetics. Therefore, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction endpoint.

  • Purification: The final purification by column chromatography can introduce variability. The choice of silica gel (activity and particle size), eluent composition, and loading technique can all affect the final purity and isolated yield.

Piperazin-2-one vs. Piperazine: A Scaffold Comparison

In drug discovery, the choice of a central scaffold is a critical decision. Both piperazin-2-one and piperazine are six-membered nitrogen-containing heterocycles, but their structural and chemical differences have significant implications for their use in medicinal chemistry.

FeaturePiperazin-2-one ScaffoldPiperazine ScaffoldRationale & Implications for Reproducibility
Structure Contains a lactam (cyclic amide) functionality.A simple cyclic diamine.The lactam in piperazin-2-one offers a hydrogen bond donor and acceptor, influencing its physicochemical properties and potential biological interactions. The synthesis is generally more complex than for simple piperazines.
Synthetic Accessibility Generally more complex to synthesize, often requiring multi-step procedures or more advanced catalytic methods.Readily available and synthetically versatile. A vast number of derivatives can be prepared through well-established reactions.[2]The simpler synthesis of piperazines often leads to more robust and reproducible procedures, especially at scale. The complexity of piperazin-2-one synthesis can introduce more sources of variability.
Diversification Potential Can be substituted at the nitrogen atoms and the carbon backbone. The lactam functionality can also be a site for further chemical modification.Primarily substituted at the two nitrogen atoms. C-H functionalization is possible but often requires more specialized methods.[3]Piperazines offer straightforward and highly predictable diversification at the nitrogen atoms, facilitating the rapid generation of compound libraries with high reproducibility.
Physicochemical Properties The amide group imparts more rigidity and polarity compared to piperazine.More flexible conformationally and typically more basic.These differences in properties can affect solubility, permeability, and metabolic stability, all of which are critical factors in drug development.
Common Applications Found in various biologically active compounds, including integrase inhibitors.[4]A very common scaffold in medicinal chemistry, found in drugs for a wide range of therapeutic areas.[5]The extensive use of piperazine means that its handling, reactivity, and analytical characterization are well-understood, contributing to more reproducible experimental outcomes.

Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay

To assess the biological activity of a synthesized piperazin-2-one derivative, a common experiment is an in vitro enzyme inhibition assay. Reproducibility in such assays is paramount for generating reliable structure-activity relationship (SAR) data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-aryl-piperazin-2-one derivative against a target enzyme.

Materials:

  • Synthesized 3-aryl-piperazin-2-one hydrochloride

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the 3-aryl-piperazin-2-one hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive/negative controls), and the enzyme. Incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the enzyme substrate to all wells to start the reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Factors Affecting Reproducibility in Biological Assays:

  • Compound Purity and Concentration: Impurities in the synthesized compound can interfere with the assay. Accurate determination of the stock solution concentration is crucial.

  • Enzyme Activity: The activity of the enzyme can vary between batches and can be affected by storage conditions and freeze-thaw cycles.

  • Assay Conditions: Minor variations in buffer pH, temperature, and incubation times can significantly impact enzyme kinetics and, consequently, the measured IC50 value.

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of error and irreproducibility.

  • Instrumentation: The performance and calibration of the microplate reader can affect the accuracy and precision of the measurements.

Conclusion

While the specific compound this compound remains an enigma in the broader scientific literature, the principles governing the reproducibility of its synthesis and experimental use can be effectively understood through the lens of its structural analogs. The synthesis of piperazin-2-ones, while offering a valuable scaffold for medicinal chemistry, presents a more complex challenge to reproducibility compared to the more conventional piperazine core.

For researchers and drug development professionals, a meticulous approach to synthesis, including rigorous control of reagent quality, reaction conditions, and purification methods, is essential. Similarly, in biological evaluations, careful attention to assay parameters and compound characterization is necessary to ensure the generation of reliable and reproducible data. By embracing these principles of scientific integrity, the challenges of working with novel and complex heterocyclic scaffolds can be successfully navigated, ultimately accelerating the discovery of new therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 37, p.6 (1957).
  • CN1634901A - Process for preparing N-benzyl piperazine - Google P
  • Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] - designer-drug .com.
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis 2024, 56, 418–426.
  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 18(17), 6083-6091.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 10(4), 808-816.
  • Synthesis of Benzoxazinones. Organic Chemistry Portal.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 86(5), 4147-4156.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1210-1216.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(40), 28243-28266.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7851.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2190.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Chemistry, 15(2), 114-127.
  • Recent Advances in Piperazine Synthesis.
  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cycliz
  • New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Molecules, 28(1), 369.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 9(4), 4567-4577.
  • Synthesis of piperazin-2-one 9.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Research and Analytical Reviews, 9(2), 353-358.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 7(40), 35939-35948.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. The compound 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a substituted piperazinone, requires meticulous handling from synthesis to disposal. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of both laboratory personnel and the environment.

The causality behind these protocols is simple: the piperazine functional group and its derivatives can present significant health hazards, including skin and eye irritation, sensitization, and potential systemic effects.[1][2] Therefore, treating all waste streams containing this compound with a high degree of caution is paramount.

Section 1: Chemical Profile and Hazard Assessment

Inferred Hazard Profile:

  • Piperazine Moiety: Piperazine and many of its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They can also act as respiratory and skin sensitizers, meaning repeated exposure may lead to allergic reactions.[1][2]

  • Hydrochloride Salt: The hydrochloride form indicates it is a salt of a basic compound. It is water-soluble, which increases its mobility in an aqueous environment.[2]

  • Acute Toxicity: Similar piperazine compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[1][3]

This assessment mandates that the compound be treated as a hazardous chemical waste, adhering to the stringent disposal requirements set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Table 1: Key Data & Personal Protective Equipment (PPE)

ParameterInferred Information / Recommended ActionSource
Chemical State Solid (crystalline powder)N/A
Solubility Likely soluble in water[2]
Primary Hazards Corrosivity, Irritation (Skin & Eye), Sensitization, Acute Toxicity[1][2][3]
Engineering Controls Handle only within a certified chemical fume hood.[2]
Mandatory PPE
Eye ProtectionANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]
Hand ProtectionCompatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use.[3][6]
Body ProtectionLab coat, closed-toe shoes. Consider additional protection for large quantities.[3]
RespiratoryUse a NIOSH-approved respirator if dusts are generated outside a fume hood.[2][6]
Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7] Given the properties of related compounds, waste containing this compound should be presumed to be a characteristic hazardous waste due to potential Corrosivity (D002) and Toxicity .[7]

The Golden Rule of Waste Management: Never mix different waste streams. The first critical step is segregating waste contaminated with this compound from all other laboratory waste.

Step-by-Step Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory where the hazardous waste will be stored.[8] This area must be at or near the point of generation.

  • Use Designated, Compatible Containers:

    • Solids: Collect dry powder waste, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a clearly labeled, sealable polyethylene bag. Place this bag inside a rigid, wide-mouth container with a screw-top lid.

    • Liquids: Collect solutions in a designated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) carboy). Ensure the container material is compatible with any solvents used.

  • Proper Labeling is Non-Negotiable: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

Section 3: Disposal Workflow

The following workflow provides a systematic approach to managing the disposal process, from initial generation to final hand-off. The overarching principle is cradle-to-grave responsibility, meaning the generator is accountable for the waste until its final, safe disposal.[5][9]

Diagram 1: Disposal Decision Workflow This diagram outlines the critical decision points for classifying and handling waste streams containing the target compound.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Removal start Waste Generated (Solid, Liquid, Sharps, Glassware) is_contaminated Contaminated with Compound? start->is_contaminated classify_waste Classify as Hazardous Waste is_contaminated->classify_waste Yes non_haz Dispose per Standard Lab Procedures is_contaminated->non_haz No segregate Waste Type? classify_waste->segregate solid_container Seal in Labeled Solid Waste Container segregate->solid_container Solid/PPE liquid_container Collect in Labeled Liquid Waste Carboy segregate->liquid_container Liquid sharps_container Place in Puncture- Proof Sharps Container segregate->sharps_container Sharps store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa check_limits Container Full or Time Limit Reached? store_saa->check_limits check_limits->store_saa No request_pickup Arrange Pickup by EHS/ Licensed Waste Contractor check_limits->request_pickup Yes

Step-by-Step Disposal Protocol:

  • Decontamination of Empty Containers: The original reagent bottle is not truly "empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., water, followed by ethanol).

    • The first rinseate is considered acutely hazardous waste and MUST be collected in your designated liquid hazardous waste container. Subsequent rinses can also be collected.

    • After triple-rinsing, deface the original label completely and dispose of the container in the appropriate laboratory glassware box. Do not place in common recycling or trash.

  • Disposal of Small Quantities (e.g., Contaminated Wipes, Gloves):

    • Immediately place all contaminated disposable items into the designated solid hazardous waste container in the SAA.

    • Keep the container closed at all times except when adding waste.[1][2]

  • Disposal of Bulk Powder or Solutions:

    • All solutions and bulk quantities of the solid compound must be disposed of as hazardous waste.

    • Under no circumstances should this compound or its solutions be disposed of down the drain. [6][10] This is due to its potential aquatic toxicity and the general prohibition against releasing laboratory chemicals into the sanitary sewer system.[1]

    • Carefully transfer the waste to the correctly labeled liquid or solid hazardous waste container.

  • Arranging for Final Disposal:

    • Laboratory personnel are responsible for managing the waste in the SAA, but the final transport and disposal must be handled by trained professionals.[11][12]

    • Once your waste container is full or has been in the SAA for a specified time (institutional policies may vary, often 9-12 months), contact your institution's Environmental Health and Safety (EHS) office.[8][11]

    • The EHS department will arrange for a pickup by a licensed hazardous waste disposal contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Section 4: Emergency Procedures for Spills

In the event of a spill during the handling or disposal process, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the area and your laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill:

    • Small Spill (Solid): If you are trained and it is safe to do so, gently cover the spill with an absorbent material designed for chemical spills. Avoid raising dust.[13] Using a scoop, carefully place the material into your hazardous waste container.

    • Small Spill (Liquid): Contain the spill with absorbent pads or granules. Work from the outside in. Place all contaminated materials into the hazardous waste container.

    • Large Spill or Uncontrolled Release: Evacuate the immediate area. Close the laboratory door and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

  • Decontaminate: After cleanup, decontaminate the area with an appropriate cleaning solution and wash your hands thoroughly.[3]

  • Report: Report all spills to your supervisor and EHS office, regardless of size.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility that is the bedrock of scientific integrity. You not only protect yourself and your colleagues but also ensure that your research advancements do not come at the cost of environmental health.

References

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • StateScape. HAZARDOUS WASTE MANAGEMENT PROGRAM ADMINISTRATIVE RULES. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance on Safety

Understanding the "why" behind safety protocols is paramount. The core structure of our compound is a piperazine ring, a class of chemicals known for significant health hazards. The anhydrous form of piperazine is classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Furthermore, it is recognized as a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, and it is suspected of damaging fertility or the unborn child.[1][2][3]

The immediate precursor, piperazin-2-one, is also associated with notable risks, including skin and eye irritation, and may cause allergic skin reactions and respiratory irritation.[4] The hydrochloride salt form suggests the compound will be a water-soluble, crystalline solid, which can increase the risk of aerosolization if not handled carefully.[5][6]

Given these potential hazards, we must treat 4-(2-aminopropanoyl)piperazin-2-one hydrochloride as a hazardous substance, mandating the use of comprehensive Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Unpacking/Receiving N95 Respirator (or higher)Safety GlassesDouble Nitrile Gloves (ASTM D6978)Lab Coat
Weighing & Transfer (Solid) N95 Respirator (or higher) within a certified chemical fume hoodChemical Safety Goggles & Face ShieldDouble Nitrile Gloves (ASTM D6978)Impermeable, disposable gown with knit cuffs
Solution Preparation Work within a certified chemical fume hoodChemical Safety Goggles & Face ShieldDouble Nitrile Gloves (ASTM D6978)Impermeable, disposable gown with knit cuffs
Spill & Waste Cleanup Half-mask respirator with multi-gas cartridge and P100 filterChemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant disposable coveralls
Causality Behind PPE Choices:
  • Respiratory Protection: The potential for respiratory irritation and sensitization from fine powders necessitates, at minimum, an N95 respirator to filter airborne particulates.[7] All handling of the solid compound must be performed within a certified chemical fume hood or similar containment system to minimize inhalation exposure.[3][8]

  • Eye and Face Protection: Due to the severe eye damage potential of the piperazine class, chemical safety goggles are mandatory.[1][2] A full-face shield must be worn over the goggles during weighing and solution preparation to protect against accidental splashes.[9]

  • Hand Protection: Double gloving with powder-free nitrile gloves (tested to ASTM D6978 standard) provides a critical barrier against dermal absorption and sensitization.[9][10] Gloves should be changed every 30 minutes or immediately if contamination is suspected.[9]

  • Body Protection: An impermeable, long-sleeved disposable gown that closes in the back is required to prevent skin contact.[9] Standard cotton lab coats are insufficient as they can absorb chemical spills.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, systematic workflow is the foundation of laboratory safety.

Step 1: Pre-Handling Preparation
  • Designated Area: Confirm that all handling of the solid compound will occur in a designated area, such as a certified chemical fume hood.

  • Decontamination: Ensure the work surface is clean and decontaminated before starting.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before retrieving the chemical.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, eye/face protection, respirator, and finally, outer gloves.

Step 2: Handling the Compound
  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust.

  • Solution Preparation: Add the solid to your solvent system within the fume hood. Ensure the vessel is appropriately sized to prevent splashing.

  • Container Sealing: Tightly seal the primary chemical container immediately after use.

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough water rinse.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Risk Assessment (Review Hazards) DonPPE 2. Don PPE (Gown, Gloves, Goggles, Respirator) RiskAssessment->DonPPE PrepWorkspace 3. Prepare Workspace (Fume Hood, Decontaminate) DonPPE->PrepWorkspace Weighing 4. Weigh Solid Compound PrepWorkspace->Weighing Solubilization 5. Prepare Solution Weighing->Solubilization Decontaminate 6. Decontaminate Surfaces & Equipment Solubilization->Decontaminate DoffPPE 7. Doff PPE (Careful Removal) Decontaminate->DoffPPE WasteDisposal 8. Segregate Waste DoffPPE->WasteDisposal HandWash 9. Wash Hands Thoroughly WasteDisposal->HandWash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Environmental and Regulatory Compliance

Proper disposal is a critical, non-negotiable step in the chemical handling lifecycle. Due to the presence of the hydrochloride salt, this compound and any materials contaminated with it must be treated as halogenated organic waste .[11]

Disposal Protocol:
  • Waste Segregation:

    • Maintain a dedicated, properly labeled hazardous waste container for halogenated organic solids.[12]

    • Maintain a separate, labeled container for halogenated organic liquid waste.[12]

    • Never mix halogenated waste with non-halogenated waste to avoid costly and complex disposal procedures.[13]

  • Container Management:

    • All waste containers must be made of a compatible material (e.g., high-density polyethylene) and kept tightly sealed when not in use.[12][13][14]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all components.[12]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility.[11][15]

    • Under no circumstances should this chemical or its solutions be disposed of down the drain.[13]

By integrating these rigorous safety and handling protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem Compound Database. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • UC IPM. (2025). What Are You Wearing? Basic PPE for Pesticide Safety. YouTube. Retrieved from [Link]

  • ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminopropanoyl)piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.